HMR 1098
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
分子式 |
C19H21ClN3NaO5S2 |
|---|---|
分子量 |
494 g/mol |
IUPAC 名称 |
sodium;[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-methoxyphenyl]sulfonyl-(methylcarbamothioyl)azanide |
InChI |
InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1 |
InChI 键 |
SUEVHDKFEXAKAF-UHFFFAOYSA-M |
规范 SMILES |
CNC(=S)[N-]S(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+] |
同义词 |
HMR 1098 HMR-1098 |
产品来源 |
United States |
Foundational & Exploratory
HMR 1098 and its Interaction with KATP Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of HMR 1098, a sulfonylthiourea derivative, on ATP-sensitive potassium (KATP) channels. Initially developed as a cardioselective KATP channel blocker, subsequent research has revealed a more complex interaction with different channel subtypes. This document consolidates key findings on its subtype selectivity, the influence of cellular metabolic state on its activity, and its binding characteristics. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in the field.
Introduction to this compound and KATP Channels
ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and electrical excitability in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and neurons.[1][2] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[2][3][4] The SUR subunit confers sensitivity to sulfonylureas and other pharmacological agents.
This compound (also known as 1-[[5-[2-(5-chloro-o-anisamido)ethyl]-2-methoxyphenyl]sulfonyl]-3-methylthiourea, sodium salt) is a second-generation sulfonylthiourea derivative.[5][6] It was initially investigated for its potential as a cardioselective KATP channel blocker to prevent arrhythmias during myocardial ischemia.[7][8][9] However, extensive research has demonstrated that its selectivity is not absolute and is influenced by the specific SUR isoform present and the metabolic state of the cell.[5][6][10]
Mechanism of Action of this compound
This compound, like other sulfonylureas, primarily acts by binding to the SUR subunit of the KATP channel, leading to channel inhibition.[2] This blockage of potassium efflux results in membrane depolarization. The precise molecular interactions and the resulting functional consequences are dependent on the specific Kir6.x and SUR subunits comprising the channel.
Subtype Selectivity: A Matter of Controversy
Initial studies suggested that this compound was a selective inhibitor of cardiac KATP channels, which are predominantly composed of Kir6.2 and SUR2A subunits.[7] This purported cardioselectivity was attributed to a higher affinity for the SUR2A isoform compared to the SUR1 isoform found in pancreatic β-cells (Kir6.2/SUR1).[7]
However, subsequent and more detailed investigations have challenged this notion of SUR2A specificity. Several studies have demonstrated that this compound can also potently inhibit SUR1-containing channels, particularly under specific metabolic conditions.[5][6] In fact, some research indicates that this compound inhibits Kir6.2/SUR1 channels more effectively than Kir6.2/SUR2A channels, especially in the presence of MgADP.[5] This has been corroborated by findings that this compound can stimulate insulin secretion from pancreatic islets and lower blood glucose levels, actions consistent with the blockade of pancreatic β-cell KATP channels (Kir6.2/SUR1).[5][6]
Influence of Metabolic State
The inhibitory efficacy of this compound is significantly modulated by the intracellular concentrations of adenine nucleotides, particularly ATP and ADP. The presence of MgADP has been shown to enhance the inhibitory effect of this compound on both SUR1 and SUR2A-containing channels, with a more pronounced effect on SUR1.[5]
Conversely, under conditions of metabolic stress, such as those mimicked by metabolic inhibitors (e.g., NaCN and iodoacetate), the effectiveness of this compound in blocking cardiac sarcolemmal KATP (sKATP) channels is markedly reduced.[10][11] This suggests that the metabolic state of the cell is a critical determinant of this compound's action, a factor that must be considered in both experimental design and potential therapeutic applications.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data from various studies on the inhibitory effects of this compound on different KATP channel subtypes under various conditions.
| Channel Subtype | Experimental System | Method | Condition | IC50 Value (µM) | Reference |
| Kir6.2/SUR2A (cardiac type) | Recombinant (COSm6 cells) | 86Rb+ Efflux Assay | Metabolic Inhibition | ~10 | [5] |
| Kir6.2/SUR1 (pancreatic type) | Recombinant (COSm6 cells) | 86Rb+ Efflux Assay | Metabolic Inhibition | < 10 | [5] |
| Kir6.2/SUR2A | Recombinant | Inside-out Patch Clamp | + MgADP + MgATP | 5.4 ± 0.7 | [5] |
| Kir6.2/SUR1 | Recombinant | Inside-out Patch Clamp | + MgADP + MgATP | 2.1 ± 0.6 | [5] |
| sKATP (native) | Adult Rat Ventricular Myocytes | Whole-cell Patch Clamp | Pinacidil-activated | 0.36 ± 0.02 | [10] |
| Kir6.2/SUR2A | Recombinant | Whole-cell Patch Clamp | Pinacidil-activated | 0.30 ± 0.04 | [10] |
| Native Ventricular KATP | Excised Inside-out Patch | Patch Clamp | - | 0.88 | [7] |
| Recombinant SUR2A/Kir6.2 | Excised Inside-out Patch | Patch Clamp | - | 1.02 | [7] |
| Native INS-1 β-cell KATP | Excised Inside-out Patch | Patch Clamp | - | 720 | [7] |
| Recombinant SUR1/Kir6.2 | Whole-cell Patch Clamp | Patch Clamp | - | 860 | [7] |
| Human Ventricular Myocytes | Whole-cell Patch Clamp | Rilmakalim-activated (pH 7.3) | 0.42 ± 0.008 | [12] | |
| Human Ventricular Myocytes | Whole-cell Patch Clamp | Rilmakalim-activated (pH 6.5) | 0.24 ± 0.009 | [12] |
Experimental Protocols
Patch-Clamp Electrophysiology
The patch-clamp technique is a cornerstone for studying the direct effects of compounds on ion channel activity.[13] Both whole-cell and inside-out configurations are commonly used to investigate this compound's mechanism of action.
4.1.1. Whole-Cell Patch-Clamp Protocol
-
Cell Preparation: Isolate primary cardiomyocytes or use cell lines (e.g., COSm6, HEK293) transiently or stably expressing the KATP channel subunits of interest.[5][6] Culture cells on glass coverslips.
-
Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH. ATP and ADP can be added to mimic different metabolic states.[14]
-
External Solution (Extracellular): A standard external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Recording:
-
Form a high-resistance (giga-ohm) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).[14]
-
Apply voltage ramps or steps to elicit KATP currents.
-
Activate KATP channels using a channel opener (e.g., pinacidil, diazoxide, or rilmakalim) or by metabolic inhibition.[6][10][12]
-
Apply different concentrations of this compound to the external solution and record the inhibition of the KATP current.
-
-
Data Analysis: Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
4.1.2. Inside-Out Patch-Clamp Protocol
-
Seal Formation: Form a giga-ohm seal as in the whole-cell configuration.
-
Patch Excision: Retract the pipette from the cell to excise a small patch of the membrane, with the intracellular side facing the bath solution.
-
Solution Exchange: The bath solution, which now represents the intracellular environment, can be rapidly exchanged to test the effects of different concentrations of nucleotides (ATP, ADP) and this compound directly on the intracellular face of the channel.
-
Recording and Analysis: Record single-channel or macroscopic currents at a fixed holding potential and analyze the open probability and current amplitude in the presence and absence of this compound.
86Rb+ Efflux Assay
This assay provides a functional measure of K+ channel activity in a population of cells.
-
Cell Culture: Culture cells expressing the KATP channel subunits in multi-well plates.
-
Loading: Incubate the cells with 86Rb+ (a radioactive potassium analog) for a sufficient time to allow for its uptake.
-
Activation and Inhibition:
-
Wash the cells to remove extracellular 86Rb+.
-
Induce KATP channel opening through metabolic inhibition (e.g., incubation with oligomycin and 2-deoxy-D-glucose) or with a pharmacological opener.
-
Simultaneously, add different concentrations of this compound.
-
-
Efflux Measurement: At various time points, collect the supernatant (containing the effluxed 86Rb+) and lyse the cells to measure the remaining intracellular 86Rb+.
-
Data Analysis: Calculate the rate of 86Rb+ efflux and determine the inhibitory effect of this compound by comparing the rates in its presence and absence.
Visualizations
Signaling Pathway of KATP Channel Modulation
Caption: Modulation of KATP channel activity by ATP, ADP, and this compound.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Logical Relationship of this compound Action
Caption: Factors influencing this compound's inhibition of KATP channels.
Conclusion
This compound is a potent inhibitor of KATP channels, but its action is more nuanced than initially believed. The concept of it being a purely cardioselective (SUR2A-selective) blocker is an oversimplification. Evidence strongly indicates that this compound also effectively inhibits SUR1-containing KATP channels, and its efficacy against both subtypes is critically dependent on the cellular metabolic environment, particularly the intracellular concentrations of MgADP.
For researchers and drug development professionals, these findings underscore the importance of considering the specific KATP channel subunit composition and the metabolic context when evaluating the effects of this compound and related compounds. The detailed methodologies and quantitative data provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the complex pharmacology of KATP channel modulators.
References
- 1. KATP channels and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KATP channels blockers and how do they work? [synapse.patsnap.com]
- 3. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of pharmacochaperoning in a mammalian KATP channel revealed by cryo-EM | eLife [elifesciences.org]
- 5. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardioselectivity of the sulphonylurea HMR 1098: studies on native and recombinant cardiac and pancreatic KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the cardioselective KATP channel blocker this compound on cardiac function in isolated perfused working rat hearts and in anesthetized rats during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. K(ATP) channel blocker HMR 1883 reduces monophasic action potential shortening during coronary ischemia in anesthetised pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. Selective block of sarcolemmal IKATP in human cardiomyocytes using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Cardioselectivity of HMR 1098: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMR 1098, the sodium salt of HMR 1883, is a sulfonylurea derivative that has been investigated for its role as an ATP-sensitive potassium (KATP) channel blocker. KATP channels are crucial in various physiological processes, including the regulation of vascular tone, cardiac excitability under metabolic stress, and insulin secretion.[1] These channels are octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. The tissue-specific expression of different SUR isoforms (SUR1, SUR2A, and SUR2B) results in KATP channels with distinct pharmacological properties. This guide provides an in-depth technical overview of the cardioselectivity of this compound, focusing on its interaction with different KATP channel isoforms, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Mechanism of Action
This compound exerts its pharmacological effects by binding to the SUR subunit of the KATP channel, leading to channel inhibition. The cardioselectivity of this compound is attributed to its differential affinity for the various SUR isoforms. Cardiac ventricular myocytes predominantly express the SUR2A isoform in conjunction with Kir6.2, while pancreatic β-cells and cardiac atrial myocytes express the SUR1 isoform with Kir6.2.[2][3][4] The differential blockade of these channel subtypes forms the basis of its potential therapeutic applications and side-effect profile.
Quantitative Analysis of this compound Cardioselectivity
The selectivity of this compound has been a subject of investigation, with some studies suggesting a higher potency for cardiac SUR2A-containing channels and others indicating a preference for SUR1-containing channels under certain conditions. The following tables summarize the key quantitative data from various studies.
| Cell Type/Expressed Channel | Experimental Technique | Activator | IC50 / Inhibition | Reference |
| Rat Ventricular Myocytes | Inside-out Patch | ATP depletion | 0.88 µM | [3] |
| INS-1 β-cell line | Inside-out Patch | ATP depletion | 720 µM | [3] |
| Recombinant SUR2A/Kir6.2 | Whole-cell | ATP dialysis | 2.1 µM | [3] |
| Recombinant SUR1/Kir6.2 | Whole-cell | ATP dialysis | 860 µM | [3] |
| Recombinant SUR2A/Kir6.2 | Inside-out Patch | Pinacidil | 0.30 ± 0.04 µM | [5] |
| Rat Ventricular Myocytes | Whole-cell | Pinacidil | 0.36 ± 0.02 µM | [5] |
| Mouse Atrial Myocytes | Whole-cell | Diazoxide | Effective inhibition at 10 µM | [2] |
| Mouse Ventricular Myocytes | Whole-cell | Pinacidil | Inhibited at 100 µM, not at 10 µM | [2] |
| Recombinant Kir6.2/SUR1 | 86Rb+ Efflux Assay | Metabolic Inhibition | More effective than on Kir6.2/SUR2A | [2][6] |
| Recombinant Kir6.2/SUR2A | 86Rb+ Efflux Assay | Metabolic Inhibition | Less effective than on Kir6.2/SUR1 | [2][6] |
| Recombinant Kir6.2/SUR1 | Inside-out Patch | MgADP + MgATP | k = 2.1 ± 0.6 µM | [6] |
| Recombinant Kir6.2/SUR2A | Inside-out Patch | MgADP + MgATP | k = 5.4 ± 0.7 µM | [6] |
Table 1: Summary of quantitative data on this compound inhibition of KATP channels.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: KATP channel regulation by intracellular nucleotides and pharmacological agents.
Caption: Generalized workflow for patch-clamp electrophysiology experiments.
Detailed Experimental Protocols
Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound on KATP channel currents in native cells or heterologous expression systems.
Methodology (based on protocols from cited literature[2][3][5]):
-
Cell Preparation:
-
Native Cardiomyocytes: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., rat, mouse) using standard protocols involving collagenase and protease digestion.[3]
-
Heterologous Expression: tsA201 or COSm6 cells are transiently transfected with cDNAs encoding the desired Kir6.2 and SURx subunits.[2][3]
-
-
Recording Configuration:
-
Whole-Cell: The cell membrane is ruptured after forming a gigaseal, allowing control of the intracellular solution. KATP channels are typically activated by dialyzing the cell with a low ATP solution. This compound is applied extracellularly.[3]
-
Inside-Out: A patch of the cell membrane is excised after gigaseal formation, exposing the intracellular face of the membrane to the bath solution. This allows for precise control of the intracellular environment. This compound is applied to the bath solution.[3][5]
-
-
Solutions:
-
Pipette Solution (for whole-cell): Typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and varying concentrations of MgATP to modulate KATP channel activity.
-
Bath Solution: Typically contains (in mM): 140 KCl, 2.6 CaCl2, 1 MgCl2, 10 HEPES. For inside-out experiments, the bath solution composition is adjusted to mimic the intracellular environment.
-
-
Data Acquisition and Analysis:
-
Currents are recorded using an patch-clamp amplifier.
-
A dose-response curve is generated by applying increasing concentrations of this compound and measuring the corresponding inhibition of the KATP current.
-
The IC50 value is determined by fitting the dose-response data to the Hill equation.
-
86Rb+ Efflux Assay
Objective: To assess the activity of KATP channels by measuring the efflux of the K+ surrogate, 86Rb+.
Methodology (based on protocols from cited literature[2][6]):
-
Cell Preparation: COSm6 cells expressing Kir6.2/SUR1 or Kir6.2/SUR2A are cultured in 24-well plates.[2][6]
-
Loading: Cells are incubated with a loading buffer containing 86RbCl for a sufficient time to allow for cellular uptake.
-
Activation and Inhibition: The loading buffer is removed, and cells are washed. An efflux buffer containing metabolic inhibitors (to activate KATP channels) and varying concentrations of this compound is added.[2][6]
-
Measurement: Aliquots of the efflux buffer are collected at different time points to measure the amount of 86Rb+ released from the cells.
-
Data Analysis: The rate of 86Rb+ efflux is calculated and plotted against the concentration of this compound to determine its inhibitory effect.
Discussion on Cardioselectivity
A study using mouse atrial (SUR1-containing) and ventricular (SUR2A-containing) myocytes demonstrated that atrial KATP currents were more sensitive to this compound than ventricular currents.[2] This finding is supported by 86Rb+ efflux assays and inside-out patch experiments on heterologously expressed channels, which showed that this compound inhibits Kir6.2/SUR1 channels more effectively, particularly in the presence of MgADP and MgATP, mimicking physiological stimulation.[2][6]
Furthermore, the effectiveness of this compound as a blocker of SUR2A-containing channels appears to be diminished under conditions of metabolic stress, where MgADP concentrations are elevated.[5] This suggests that the metabolic state of the cell can influence the apparent cardioselectivity of the drug.
Conclusion
This compound is a potent KATP channel blocker, but its cardioselectivity is not absolute and appears to be highly dependent on the experimental conditions and the specific KATP channel subunit composition. While it can selectively inhibit SUR2A-containing channels over SUR1-containing channels under certain in-vitro conditions, evidence from other studies suggests a comparable or even greater potency at SUR1-containing channels, particularly in the presence of nucleotides that mimic a physiological or pathophysiological state.[2][6] This nuanced profile is critical for researchers and drug development professionals to consider when utilizing this compound as a pharmacological tool or exploring its therapeutic potential. The conflicting data highlight the importance of carefully selecting experimental models and conditions to accurately probe the function of specific KATP channel isoforms.
References
- 1. KATP channels and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioselectivity of the sulphonylurea HMR 1098: studies on native and recombinant cardiac and pancreatic KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
HMR 1098: A Technical Guide to its Role in Ischemic Cardioprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic heart disease remains a leading cause of morbidity and mortality worldwide. The search for therapeutic agents that can protect the myocardium from ischemia-reperfusion (I/R) injury is a critical area of cardiovascular research. One of the key endogenous protective mechanisms is ischemic preconditioning (IPC), where brief, non-lethal episodes of ischemia protect the heart against a subsequent, more sustained ischemic insult. ATP-sensitive potassium (KATP) channels have been identified as crucial mediators in this protective phenomenon. HMR 1098, a cardioselective sulfonylthiourea derivative, has been instrumental in dissecting the complex role of these channels in cardioprotection. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in preclinical ischemic cardioprotection studies, and the key findings that have shaped our understanding of this field.
Mechanism of Action: Selective Blockade of Sarcolemmal KATP Channels
This compound is a potent and selective blocker of the sarcolemmal ATP-sensitive potassium (sarcKATP) channel, with significantly less affinity for the mitochondrial KATP (mitoKATP) channel. SarcKATP channels are composed of the Kir6.2 pore-forming subunit and the SUR2A regulatory subunit, and their activation during ischemia leads to potassium efflux, shortening of the action potential duration, and a reduction in calcium influx, thereby conserving cellular energy.
The selectivity of this compound has made it a valuable pharmacological tool to investigate the relative contributions of sarcKATP and mitoKATP channels in ischemic cardioprotection, a topic of considerable debate.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound.
Table 1: Inhibitory Potency of this compound on KATP Channels
| Channel Type | Preparation | Activating Condition | IC50 (µM) | Reference |
| sarcKATP | Adult rat ventricular myocytes | Pinacidil-induced current | 0.36 ± 0.02 | [1] |
| sarcKATP (recombinant) | Kir6.2/SUR2A channels | Pinacidil-activated | 0.30 ± 0.04 | [1] |
| sarcKATP | Adult rat ventricular myocytes | Metabolic inhibition (NaCN + iodoacetate) | Ineffective at 10 µM | [1] |
Table 2: Effect of this compound on Myocardial Infarct Size in In Vivo Models
| Animal Model | Ischemia/Reperfusion Protocol | This compound Dose | Effect on Infarct Size (% of Area at Risk) | Reference |
| Anesthetized Rats | 30 min LAD occlusion / 60 min reperfusion | 10 mg/kg i.v. | No significant effect (Vehicle: 75 ± 3%; this compound: 72 ± 2%) | [2] |
| Anesthetized Mice | Global ischemia/reperfusion | Not specified | Abolished the protective effect of ischemic preconditioning in wild-type mice | [3] |
Table 3: Hemodynamic and Electrophysiological Effects of this compound
| Experimental Model | Parameter | This compound Concentration/Dose | Observed Effect | Reference |
| Isolated Perfused Working Rat Hearts (paced) | Aortic Flow (% of non-ischemic value) | 3 µmol/l | Significant reduction during low-flow ischemia (Control: 44 ± 2%; this compound: 8 ± 2%) | [2] |
| Isolated Perfused Working Rat Hearts (paced) | QT Interval Shortening during Ischemia | 3 µmol/l | Completely prevented | [2] |
| Anesthetized Rats | Mean Arterial Blood Pressure & Heart Rate | 10 mg/kg i.v. | No statistically significant effects | [2] |
| Langendorff-perfused Rabbit Hearts (Phase-2 MI) | Action Potential Duration (APD) | 10 µM | Significantly prolonged | [4] |
| Langendorff-perfused Rabbit Hearts (Phase-2 MI) | Ventricular Fibrillation (VF) | 10 µM | Prevented sustained VF in 5 of 9 MI hearts | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for key experiments involving this compound in the context of ischemic cardioprotection.
In Vivo Rat Model of Myocardial Ischemia-Reperfusion Injury
This protocol is adapted from studies investigating the effect of this compound on infarct size in an in vivo setting.[2][5]
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized (e.g., with sodium pentobarbital, 60 mg/kg i.p.). The animals are then intubated and mechanically ventilated. Body temperature is maintained at 37°C.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The pericardium is opened, and a 6-0 silk suture is passed around the left anterior descending (LAD) coronary artery.
-
Ischemia-Reperfusion: Myocardial ischemia is induced by tightening the suture around the LAD artery. Successful occlusion is confirmed by regional cyanosis of the myocardial surface and ST-segment elevation on the electrocardiogram (ECG). After a predetermined period of ischemia (e.g., 30 minutes), the ligature is released to allow for reperfusion (e.g., 60 minutes).
-
Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered intravenously at a specified time point, for example, 10 minutes before the onset of ischemia.
-
Infarct Size Determination: At the end of the reperfusion period, the LAD is re-occluded, and a dye such as Evans blue is injected intravenously to delineate the area at risk (AAR) from the non-ischemic tissue. The heart is then excised, sliced, and incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate the infarcted (pale) from the viable (red) tissue within the AAR. The areas are then quantified using planimetry.
Langendorff-Perfused Isolated Rat Heart Model
This ex vivo model allows for the study of cardiac function and metabolism in the absence of systemic influences.[2][6]
-
Heart Isolation: Rats are heparinized and anesthetized. The heart is rapidly excised and immediately mounted on a Langendorff apparatus via the aorta.
-
Perfusion: The heart is retrogradely perfused with a Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature (37°C) and pressure.
-
Functional Measurements: A balloon-tipped catheter is inserted into the left ventricle to measure left ventricular developed pressure (LVDP), end-diastolic pressure (LVEDP), and heart rate. Coronary flow can also be monitored.
-
Ischemia-Reperfusion Protocol: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes), followed by a period of reperfusion (e.g., 30 minutes).
-
Drug Perfusion: this compound is added to the perfusion buffer at the desired concentration (e.g., 3 µM) before the ischemic period.
-
Data Analysis: Hemodynamic parameters are continuously recorded and analyzed to assess the effects of this compound on cardiac function during ischemia and reperfusion.
Signaling Pathways and the Role of this compound
The signaling cascades involved in ischemic preconditioning are complex and involve multiple kinases and effector molecules. This compound has been pivotal in elucidating the role of KATP channels within these pathways.
Ischemic Preconditioning Signaling Cascade
Ischemic preconditioning is initiated by the release of triggers such as adenosine, bradykinin, and opioids, which activate G-protein coupled receptors on the cardiomyocyte surface. This leads to the activation of various downstream signaling kinases, including protein kinase C (PKC) and the reperfusion injury salvage kinase (RISK) pathway, which includes kinases like Akt and ERK1/2.[7][8][9] The ultimate effectors of this protection are thought to be mitochondrial, leading to the preservation of mitochondrial function and inhibition of the mitochondrial permeability transition pore (mPTP) opening upon reperfusion.
This compound's Point of Intervention
This compound specifically blocks the sarcKATP channel. Its use in experimental models helps to determine the necessity of this channel in mediating the cardioprotective signals. Studies showing that this compound abolishes the protective effects of IPC suggest a critical role for sarcKATP channels. Conversely, findings where this compound fails to block cardioprotection point towards a more dominant role for mitoKATP channels or other parallel pathways.
The SarcKATP vs. MitoKATP Debate
The central controversy revolves around whether the sarcKATP or mitoKATP channel is the primary end-effector of cardioprotection. This compound, due to its selectivity, is a key tool in this debate.
-
Arguments for SarcKATP Involvement: Studies where this compound blocks ischemic preconditioning suggest that the opening of sarcKATP channels is a necessary step. The proposed mechanism involves the shortening of the action potential duration, which reduces calcium overload during ischemia.
-
Arguments for MitoKATP Dominance: A significant body of evidence suggests that mitoKATP channels are the key players. In many studies, this compound does not abolish the cardioprotective effects of IPC or mitoKATP openers like diazoxide. The proposed mechanism for mitoKATP-mediated protection involves the preservation of mitochondrial integrity, modulation of reactive oxygen species (ROS) signaling, and inhibition of apoptosis.[10][11][12]
References
- 1. daneshyari.com [daneshyari.com]
- 2. Effects of the cardioselective KATP channel blocker this compound on cardiac function in isolated perfused working rat hearts and in anesthetized rats during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of sarcolemmal KATP channels in cardioprotection against ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrasting effects of HMR1098 on arrhythmogenicity in a Langendorff-perfused phase-2 myocardial infarction rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Signalling pathways and mechanisms of protection in pre- and postconditioning: historical perspective and lessons for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways in ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial K(ATP) channels: role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mitochondrial K(ATP) channel and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of HMR 1098 in Myocardial Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the experimental investigation of HMR 1098, a selective sarcolemmal ATP-sensitive potassium (sarcKATP) channel blocker, and its effects on myocardial ischemia. The activation of KATP channels is considered an endogenous cardioprotective mechanism during ischemia.[1] this compound has been a key pharmacological tool to probe the specific role of the sarcolemmal subtype of these channels in the heart's response to ischemic stress. This document provides a comprehensive overview of key findings, experimental methodologies, and the implicated signaling pathways.
Core Mechanism of Action
This compound functions as a selective inhibitor of the sarcolemmal myocardial KATP channel.[2] During myocardial ischemia, a fall in intracellular ATP levels leads to the opening of KATP channels. This opening causes a shortening of the action potential duration, which is thought to reduce calcium influx and conserve energy, thus protecting the myocardium.[2] However, this can also lead to an increased dispersion of repolarization between ischemic and non-ischemic tissue, predisposing the heart to re-entrant arrhythmias.[2] this compound, by blocking these channels, is hypothesized to prevent this action potential shortening.
Quantitative Data Summary
The following tables summarize the quantitative findings from key experimental studies on this compound.
Table 1: Effects of this compound on Myocardial Infarct Size
| Experimental Model | Drug/Vehicle | Dosage | Infarct Size (% of Area at Risk) | Source |
| Anesthetized Rats (Regional Ischemia) | Vehicle | - | 75 ± 3% | [1][3] |
| Anesthetized Rats (Regional Ischemia) | This compound | 10 mg/kg i.v. | 72 ± 2% | [1][3] |
Table 2: Electrophysiological Effects of this compound during Low-Flow Ischemia in Isolated Rat Hearts
| Parameter | Condition | Measurement | Source |
| QT Interval | Before Ischemia (Control) | 63 ± 6 ms | [1] |
| QT Interval | During Ischemia (Control) | 36 ± 4 ms | [1] |
| QT Interval | Before Ischemia (this compound) | 60 ± 5 ms | [1] |
| QT Interval | During Ischemia (this compound, 3 µmol/l) | 67 ± 6 ms | [1] |
Table 3: Hemodynamic Effects of this compound in Isolated Paced Rat Hearts during Low-Flow Ischemia
| Drug/Vehicle | Dosage | Aortic Flow (% of non-ischemic value) | Source |
| Vehicle | - | 44 ± 2% | [3] |
| This compound | 0.3 µmol/l | 29 ± 7% | [3] |
| This compound | 3 µmol/l | 8 ± 2% | [3] |
| Glibenclamide | 3 µmol/l | 9.5 ± 7% | [1] |
Table 4: IC50 Values for this compound Block of sKATP Channels
| Channel Activation Method | Experimental System | IC50 | Source |
| Pinacidil-induced | Adult Rat Ventricular Myocytes | 0.36 ± 0.02 µM | [4][5] |
| Pinacidil-activated | Recombinant Kir6.2/SUR2A channels | 0.30 ± 0.04 µM | [4][5] |
| Rilmakalim-induced (pH 7.3) | Human Ventricular Myocytes | 0.42 ± 0.008 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the diverse findings related to this compound.
1. Isolated Perfused Working Rat Heart Model (Low-Flow Ischemia)
-
Objective: To assess the direct effects of this compound on cardiac function during global ischemia and reperfusion.
-
Animal Model: Wistar rats.
-
Perfusion: Hearts were perfused via the Langendorff or working heart method.
-
Ischemia Induction: Low-flow ischemia was induced by reducing the coronary flow to 10% of the control value for 30 minutes.[1][3]
-
Reperfusion: This was followed by a 30-minute reperfusion period.[1][3]
-
Pacing: In some experiments, hearts were electrically paced at 5 Hz.[1][3]
-
Drug Administration: this compound was added to the perfusion solution at concentrations of 0.3 µmol/l and 3 µmol/l.[1][3]
-
Measurements: Aortic flow, heart rate, and electrocardiogram (QT interval) were recorded.[1]
2. Anesthetized Rat Model (Regional Ischemia)
-
Objective: To evaluate the effects of this compound in a more pathophysiological model of regional ischemia.
-
Animal Model: Anesthetized rats.
-
Ischemia Induction: The left descending coronary artery was occluded for 30 minutes.[1][3]
-
Reperfusion: The occlusion was followed by 60 minutes of reperfusion.[1][3]
-
Drug Administration: this compound was administered intravenously at a dose of 10 mg/kg.[1][3]
-
Measurements: Mean arterial blood pressure, heart rate, and aortic blood flow were monitored. Myocardial infarct size was determined as a percentage of the area at risk.[1][3]
3. Patch Clamp Electrophysiology in Ventricular Myocytes
-
Objective: To measure the inhibitory effect of this compound on sKATP channel currents.
-
Cell Model: Enzymatically isolated adult rat or human ventricular cardiomyocytes.[2][4]
-
Configuration: Whole-cell and inside-out patch-clamp techniques were used.[2][4]
-
KATP Channel Activation: Channels were activated by metabolic inhibition (NaCN + iodoacetate) or by KATP channel openers like pinacidil or rilmakalim.[2][4]
-
Drug Application: this compound was applied at various concentrations to determine the dose-response relationship and IC50 value.[4]
-
Measurements: KATP channel currents and action potential duration were recorded.[2][4]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Myocardial Ischemia and KATP Channel Activation
References
- 1. Effects of the cardioselective KATP channel blocker this compound on cardiac function in isolated perfused working rat hearts and in anesthetized rats during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
HMR 1098 as a pharmacological tool for ion channel research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
HMR 1098, the sodium salt of HMR 1883 {1-[[5-[2-(5-chloro-o-anisamido)ethyl]-2-methoxyphenyl]sulfonyl]-3-methylthiourea}, has been a subject of extensive investigation as a pharmacological tool for dissecting the physiological and pathophysiological roles of ATP-sensitive potassium (KATP) channels.[1][2] Initially lauded for its purported cardioselectivity and specific blockade of the sarcolemmal KATP channel isoform found in ventricular myocytes (Kir6.2/SUR2A), subsequent research has revealed a more complex pharmacological profile.[1][3] This guide provides a comprehensive overview of this compound, its mechanism of action, its evolving understanding of selectivity, and its application in ion channel research. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate its effective use in the laboratory.
Introduction to this compound and KATP Channels
ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its membrane potential.[4] These channels are hetero-octameric complexes formed by four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits.[1][4] Different combinations of Kir6.x and SURx subunits give rise to KATP channels with distinct tissue distributions and pharmacological properties.[1][4]
-
Pancreatic β-cells and Atrial Myocytes: Predominantly express Kir6.2/SUR1 channels.[1][2]
-
Ventricular Myocytes: Primarily express Kir6.2/SUR2A channels.[1][2]
-
Vascular Smooth Muscle: Mainly express Kir6.1/SUR2B channels.[4]
The SUR subunit confers sensitivity to sulfonylureas and other pharmacological agents. This compound was developed as a tool to selectively probe the function of these channels, particularly in the context of cardiac ischemia where KATP channel activation plays a significant role.[5][6]
Mechanism of Action
This compound acts as an inhibitor of KATP channels.[7] By binding to the SUR subunit, it stabilizes the closed state of the channel, thereby reducing potassium efflux from the cell. This leads to membrane depolarization, which can have profound effects on cellular function, such as triggering insulin secretion from pancreatic β-cells or modulating the action potential duration in cardiomyocytes.
The Evolving Story of this compound Selectivity
While initially reported to be a selective inhibitor of cardiac sarcolemmal KATP channels (Kir6.2/SUR2A), with a 400-800 fold selectivity over pancreatic β-cell KATP channels (Kir6.2/SUR1), this view has been challenged.[3] A significant body of evidence now suggests that this compound is, in fact, a more potent inhibitor of SUR1-containing KATP channels, particularly in the presence of MgADP, which mimics a physiological metabolic state.[1][2] This has led to a re-evaluation of data from earlier studies that relied on the assumption of SUR2A selectivity.
The potency of this compound is also influenced by the metabolic state of the cell.[1][8] Its blocking effect is more pronounced when channels are activated by pharmacological openers like pinacidil, compared to activation by metabolic inhibition (low intracellular ATP).[8][9] The presence of MgADP appears to enhance the inhibitory effect of this compound, particularly on Kir6.2/SUR1 channels.[1]
Quantitative Pharmacological Data
The following tables summarize the reported inhibitory constants (IC50 and Ki) for this compound against various KATP channel subtypes under different experimental conditions.
Table 1: Inhibitory Potency (IC50) of this compound on KATP Channels
| Channel Subtype | Expression System/Cell Type | Activation Method | Experimental Condition | IC50 (µM) | Reference |
| Kir6.2/SUR2A | Recombinant | Pinacidil | Inside-out patch | 1.02 | [3] |
| Kir6.2/SUR2A | Recombinant | Pinacidil | Whole-cell | 2.08 | [3] |
| Kir6.2/SUR2A | Rat Ventricular Myocytes | Pinacidil | - | 0.36 ± 0.02 | [8] |
| Kir6.2/SUR1 | COSm6 cells | 86Rb+ efflux | Metabolic inhibition | More effective than on SUR2A | [1][2] |
| Kir6.2/SUR1 | Recombinant | Diazoxide | Inside-out patch with MgADP & MgATP | 2.1 ± 0.6 | [1] |
| Kir6.2/SUR2A | Recombinant | Diazoxide | Inside-out patch with MgADP & MgATP | 5.4 ± 0.7 | [1] |
Table 2: Binding Affinity (Ki) of this compound
| Target | Radioligand | Tissue/Cell Type | Ki (nM) | Reference |
| OTR | [125I]OVTA | Hamster Brain | 213.8 | [10] |
| V1aR | [125I]LVA | Hamster Brain | 6.87 | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound's effects on KATP channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the activity of KATP channels in intact cells.
Methodology:
-
Cell Preparation: Isolate primary cells (e.g., mouse atrial or ventricular myocytes) or use a cell line (e.g., COSm6) heterologously expressing the KATP channel subunits of interest.[1][2]
-
Pipette Solution (Internal): Typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.3 with KOH. For studying nucleotide effects, varying concentrations of ATP and ADP are included.[1]
-
Bath Solution (External): Typically contains (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, 5 glucose, adjusted to pH 7.4 with KOH.
-
Recording:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -70 mV.
-
Apply voltage ramps or steps to elicit currents.
-
Activate KATP channels using a pharmacological opener (e.g., 100 µM pinacidil for SUR2A, 300 µM diazoxide for SUR1) or by using an ATP-free pipette solution to induce metabolic stress.[1][2]
-
Apply different concentrations of this compound to the bath solution to determine its inhibitory effect.
-
-
Data Analysis:
-
Measure the amplitude of the KATP current before and after application of this compound.
-
Plot the concentration-response curve and fit with the Hill equation to determine the IC50.
-
Excised Inside-Out Patch-Clamp Electrophysiology
This technique allows for the direct application of nucleotides and drugs to the intracellular face of the channel.
Methodology:
-
Patch Excision: After forming a gigaohm seal in the cell-attached configuration, pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.
-
Solution Exchange: Use a rapid solution exchange system to apply different concentrations of ATP, ADP, and this compound to the patch.
-
Recording:
-
Record single-channel or macroscopic currents at a fixed membrane potential.
-
Activate channels by applying a low concentration of ATP or by including a channel opener in the bath.
-
-
Data Analysis:
-
Determine the open probability (NPo) of the channel in the presence of different concentrations of this compound.
-
Calculate the percentage of inhibition and determine the IC50.
-
86Rb+ Efflux Assay
This is a functional assay to measure the activity of potassium channels by tracking the efflux of the radioactive tracer 86Rb+.
Methodology:
-
Cell Culture and Transfection: Culture cells (e.g., COSm6) and transfect them with the cDNAs for the desired Kir6.x and SURx subunits.[1][2]
-
Loading with 86Rb+: Incubate the cells with a medium containing 86RbCl for several hours to allow for cellular uptake.
-
Efflux Measurement:
-
Wash the cells with a Rb+-free solution.
-
Induce KATP channel opening through metabolic inhibition (e.g., using oligomycin and 2-deoxy-D-glucose).[1]
-
Collect the supernatant at different time points.
-
Apply various concentrations of this compound to the cells and continue collecting the supernatant.
-
-
Data Analysis:
-
Measure the radioactivity of the collected supernatants and the remaining cell lysate using a liquid scintillation counter.
-
Calculate the rate of 86Rb+ efflux.
-
Determine the inhibitory effect of this compound on the efflux rate and calculate the IC50.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving KATP channels and a general experimental workflow for characterizing an ion channel modulator like this compound.
KATP Channel in Cardiac Ischemia
Caption: Role of KATP channels in cardiac ischemia and the inhibitory action of this compound.
KATP Channel in Insulin Secretion
Caption: this compound's effect on the KATP channel-mediated insulin secretion pathway.
Experimental Workflow for Ion Channel Blocker Characterization
Caption: A generalized workflow for the characterization of a novel ion channel blocker.
Applications in Drug Development and Research
This compound remains a valuable, albeit complex, pharmacological tool. Its use has been instrumental in:
-
Investigating the role of KATP channels in cardiac preconditioning and ischemia-reperfusion injury. [5][8]
-
Elucidating the mechanisms of insulin secretion and the pathophysiology of diabetes. [1][2]
-
Serving as a reference compound in the development of new, more selective KATP channel modulators.
However, researchers must be mindful of its lack of absolute selectivity for SUR2A and its preference for SUR1-containing channels, especially under conditions of metabolic stress.[1][2][8] This is critical for the accurate interpretation of experimental results.
Conclusion
This compound has played a pivotal role in advancing our understanding of KATP channel physiology and pharmacology. While the initial perception of its cardioselectivity has been refined, it continues to be a widely used tool. This guide provides a consolidated resource for researchers, emphasizing the importance of considering its nuanced pharmacological profile, particularly its greater potency on SUR1-containing KATP channels. By carefully designing experiments and interpreting data in light of this updated understanding, this compound will continue to be a valuable asset in the field of ion channel research and drug discovery.
References
- 1. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioselectivity of the sulphonylurea HMR 1098: studies on native and recombinant cardiac and pancreatic KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights on KATP channel regulation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the cardioselective KATP channel blocker this compound on cardiac function in isolated perfused working rat hearts and in anesthetized rats during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
- 10. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of HMR 1098: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMR 1098, the sodium salt of HMR 1883, is a novel sulfonylthiourea derivative developed by Hoechst Marion Roussel. It was designed as a cardioselective ATP-sensitive potassium (KATP) channel blocker with the therapeutic goal of preventing life-threatening ventricular arrhythmias arising from myocardial ischemia. During ischemia, the activation of sarcolemmal KATP channels in cardiomyocytes leads to a shortening of the action potential duration (APD), which can promote the development of ventricular fibrillation. This compound was developed to selectively inhibit these cardiac KATP channels without significantly affecting those in pancreatic β-cells, thus avoiding the hypoglycemic effects associated with non-selective KATP channel blockers like glibenclamide. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data. While extensive preclinical data exists, information regarding its chemical synthesis and clinical trial progression is not publicly available, suggesting its development may not have advanced to later clinical stages.
Introduction: The Rationale for a Cardioselective KATP Channel Blocker
ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the cellular energetic state to membrane excitability in various tissues, including pancreatic β-cells, cardiac muscle, and smooth muscle.[1] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[2] The subunit composition varies between tissues, conferring distinct pharmacological properties. In pancreatic β-cells, KATP channels are typically composed of Kir6.2 and SUR1 subunits, while in ventricular cardiomyocytes, they are predominantly Kir6.2/SUR2A complexes.[1][2]
During myocardial ischemia, a drop in intracellular ATP levels leads to the opening of sarcolemmal KATP channels. The subsequent potassium efflux shortens the cardiac action potential duration (APD), which is believed to contribute to the genesis of re-entrant arrhythmias and ventricular fibrillation.[3][4] Pharmacological blockade of these channels has been proposed as a therapeutic strategy to prevent these lethal arrhythmias. However, first-generation sulfonylureas, such as glibenclamide, are non-selective and potently block pancreatic KATP channels, leading to insulin release and hypoglycemia, a significant and undesirable side effect in this context.[3] This created a clear rationale for the discovery and development of a cardioselective KATP channel blocker that could prevent ischemia-induced arrhythmias without impacting glucose homeostasis. HMR 1883 and its sodium salt, this compound, were designed to meet this therapeutic need.[3]
Discovery and Chemical Properties
This compound is the sodium salt of HMR 1883, a sulfonylthiourea compound.[5] Its chemical name is sodium (5-chloro-2-methoxybenzoyl)(4-methoxy-3-(N-(methylcarbamothioyl)sulfamoyl)phenethyl)amide.[3] The development of HMR 1883 by Hoechst Marion Roussel was a targeted effort to create a cardioselective KATP channel blocker.[3][4] The aim was to separate the desired anti-arrhythmic effects from the insulin-releasing effects of earlier non-selective agents.[3]
While detailed information on the specific screening and lead optimization process is not available in the public literature, the chemical structure of HMR 1883 represents a distinct class from the traditional sulfonylureas used in diabetes treatment.
Chemical Structure of HMR 1883: 1-[[5-[2-(5-chloro-o-anisamido)ethyl]-2-methoxyphenyl]sulfonyl]-3-methylthiourea[5]
Detailed experimental protocols for the chemical synthesis of HMR 1883 or this compound have not been published in peer-reviewed journals.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the activity of ATP-sensitive potassium channels. It binds to the sulfonylurea receptor (SUR) subunit of the channel complex, leading to channel closure and a reduction in potassium efflux.[1] This inhibition is intended to be selective for the cardiac isoform of the KATP channel (Kir6.2/SUR2A).
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action of this compound at the cellular level in a cardiomyocyte during ischemia.
Controversy Regarding SUR Isotype Selectivity
While initially developed as a selective inhibitor of the cardiac KATP channel (Kir6.2/SUR2A), subsequent research has challenged the SUR isotype specificity of this compound. Some studies have shown that this compound can also inhibit Kir6.2/SUR1 channels, which are predominantly found in pancreatic β-cells and atrial myocytes.[2][6] In fact, some evidence suggests that this compound may be a more potent inhibitor of Kir6.2/SUR1 than Kir6.2/SUR2A channels, particularly in the presence of MgADP.[2][6] This finding has significant implications for the interpretation of preclinical studies and the potential clinical utility of the compound.
Preclinical Pharmacology
This compound has been evaluated in a variety of in vitro and in vivo preclinical models to characterize its pharmacological effects.
In Vitro Electrophysiology and Channel Inhibition
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Preparation | KATP Channel Subtype | IC50 / Potency | Reference |
| This compound | Recombinant Kir6.2/SUR2A | Kir6.2/SUR2A | 0.30 ± 0.04 µM (Pinacidil-activated) | |
| This compound | Adult Rat Ventricular Myocytes | Sarcolemmal KATP | 0.36 ± 0.02 µM (Pinacidil-activated) | |
| This compound | Recombinant Kir6.2/SUR1 | Kir6.2/SUR1 | More effective than on Kir6.2/SUR2A in the presence of MgADP and MgATP | [2][6] |
| HMR 1883 | Guinea Pig Papillary Muscle | Sarcolemmal KATP | 0.6 µM (vs. Rilmakalim-induced APD shortening) | [1] |
| HMR 1883 | Guinea Pig Ventricular Myocytes | Sarcolemmal KATP | 0.8 µM (vs. Rilmakalim-induced whole-cell current) | [1] |
| Glibenclamide | Guinea Pig Papillary Muscle | Sarcolemmal KATP | 0.14 µM (vs. Rilmakalim-induced APD shortening) | [1] |
| Glibenclamide | Guinea Pig Ventricular Myocytes | Sarcolemmal KATP | 20 nM (vs. Rilmakalim-induced whole-cell current) | [1] |
Effects on Cardiac Function and Ischemia Models
Table 2: Effects of this compound/HMR 1883 in Animal Models of Myocardial Ischemia
| Model | Species | Compound & Dose | Key Findings | Reference |
| Isolated Perfused Working Heart (Low-flow ischemia) | Rat | This compound (3 µmol/l) | Prevented ischemia-induced QT interval shortening. | |
| Anesthetized Rat (Coronary artery occlusion) | Rat | This compound (10 mg/kg i.v.) | No significant effect on infarct size (72 ± 2% vs. 75 ± 3% in vehicle). | |
| Anesthetized Pig (Coronary artery occlusion) | Pig | HMR 1883 (3 mg/kg i.v.) | Reduced ischemia-induced shortening of monophasic action potential (MAP) by 59%. | [4] |
| Conscious Dog (Healed myocardial infarction) | Dog | HMR 1883 (3.0 mg/kg i.v.) | Prevented ventricular fibrillation in 11 of 13 animals. No significant effect on blood glucose or insulin. | [2] |
| Langendorff-perfused Heart (Phase-2 Myocardial Infarction) | Rabbit | This compound (10 µM) | Prevented sustained ventricular fibrillation in 5 of 9 MI hearts. |
Effects on Pancreatic β-Cells and Glucose Homeostasis
Table 3: Pancreatic and Metabolic Effects of this compound/HMR 1883
| Preparation | Species | Compound | Potency / Effect | Reference |
| Rat Insulinoma Cells (RINm5F) | Rat | HMR 1883 | EC50 for depolarization ≈ 20 µM | [1] |
| Rat Insulinoma Cells (RINm5F) | Rat | Glibenclamide | EC50 for depolarization = 9 nM | [1] |
| Isolated Pancreatic Islets | Mouse | This compound | Increased insulin secretion with an EC50 of 6.3 ± 1.5 µM. | [6] |
| In vivo | Mouse | This compound (3000 µg) | Significantly decreased blood glucose levels. | [6] |
| In vivo | Dog | HMR 1883 (3.0 mg/kg i.v.) | No significant effect on blood glucose or plasma insulin. | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the flow of ions through KATP channels in single cells.
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rat, mouse, guinea pig). Alternatively, cell lines (e.g., COSm6, HEK293) are transiently transfected with cDNAs encoding the desired Kir6.x and SURx subunits.
-
Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance seal. The membrane patch under the pipette is then ruptured to allow electrical access to the whole cell. The membrane potential is clamped at a specific voltage, and the resulting currents are recorded.
-
Solutions: The intracellular (pipette) solution typically contains low ATP to promote KATP channel opening. The extracellular (bath) solution mimics physiological conditions.
-
Drug Application: KATP channel openers (e.g., pinacidil, diazoxide) are used to activate the channels, and the inhibitory effect of this compound at various concentrations is then measured to determine the IC50.
Isolated Perfused Heart Models (Langendorff)
This ex vivo model allows for the study of drug effects on the entire heart in a controlled environment.
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal and arrested in ice-cold buffer.
-
Perfusion: The aorta is cannulated, and the heart is perfused in a retrograde manner with a physiological salt solution (e.g., Krebs-Henseleit buffer) at constant pressure or flow. This maintains the viability of the heart tissue.
-
Ischemia Induction: Global or regional ischemia is induced by reducing the perfusion flow or occluding a coronary artery.
-
Measurements: Various parameters can be measured, including electrocardiogram (ECG), monophasic action potentials (MAPs), left ventricular pressure, and coronary flow.
-
Drug Administration: this compound is added to the perfusate to assess its effects on cardiac function during normoxia, ischemia, and reperfusion.
⁸⁶Rb⁺ Efflux Assay
This assay is used to measure the activity of KATP channels in a population of cells.
-
Cell Loading: Cells expressing the KATP channels of interest are incubated with ⁸⁶Rb⁺, a radioactive analog of K⁺, which accumulates inside the cells.
-
Efflux Stimulation: The cells are then treated with metabolic inhibitors or KATP channel openers to activate the channels.
-
Measurement: The amount of ⁸⁶Rb⁺ released from the cells into the supernatant is measured over time using a scintillation counter.
-
Inhibition Assay: The assay is performed in the presence and absence of various concentrations of this compound to quantify its inhibitory effect on ⁸⁶Rb⁺ efflux.
Clinical Development Status
A thorough search of public databases and the scientific literature did not yield any information on clinical trials of this compound or HMR 1883. There is no evidence of Investigational New Drug (IND) filings or published results from Phase I, II, or III studies. The absence of this information suggests that the clinical development of this compound was likely discontinued, possibly due to the findings regarding its lack of SUR isotype specificity, its reduced efficacy under metabolic stress, or other undisclosed reasons.
Conclusion
This compound was developed based on a strong scientific rationale to be a cardioselective KATP channel blocker for the prevention of ischemia-induced ventricular arrhythmias. Preclinical studies demonstrated its efficacy in preventing action potential shortening and ventricular fibrillation in various animal models. However, its initial characterization as a highly selective SUR2A inhibitor has been contested, with evidence suggesting significant activity at SUR1-containing channels, which could lead to effects on insulin secretion. Furthermore, its efficacy appears to be diminished under conditions of metabolic stress, a key feature of the intended therapeutic setting. The lack of publicly available information on its clinical development suggests that this compound did not proceed to become a clinically approved therapeutic agent. Nevertheless, the study of this compound has contributed significantly to the understanding of KATP channel pharmacology and the challenges of developing isotype-selective ion channel modulators.
References
- 1. DE60132798T2 - COMPOSITION OF A SODIUM CHANNEL BLOCKING COMPOUND - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. WO2013130411A1 - Salts of potassium atp channel openers and uses thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
The Impact of HMR 1098 on Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the impact of HMR 1098 on the production of reactive oxygen species (ROS). This compound is recognized as a selective antagonist of the sarcolemmal ATP-sensitive potassium (sarcKATP) channel, a critical component in cellular electrophysiology, particularly in cardiomyocytes. The interplay between KATP channel activity and mitochondrial function, a primary source of cellular ROS, is a pivotal area of research, especially in the context of ischemic preconditioning and cardioprotection. While direct quantitative data on the effect of this compound on ROS production is not extensively documented in publicly available literature, this guide synthesizes the existing knowledge on its mechanism of action, the established relationship between KATP channels and ROS, and the effects of other KATP channel modulators to infer the potential impact of this compound. This document details relevant experimental protocols for investigating these effects and presents key signaling pathways to elucidate the underlying mechanisms.
Core Concepts: this compound, KATP Channels, and Reactive Oxygen Species
This compound is a sulfonylthiourea compound that selectively blocks the SUR2A/Kir6.2 subtype of KATP channels, which are predominantly found in the sarcolemma of cardiac and skeletal muscle cells. Its role as a research tool is primarily to investigate the physiological and pathophysiological functions of these channels.
Reactive Oxygen Species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. Key ROS include the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). While excessive ROS production leads to oxidative stress and cellular damage, physiological levels of ROS act as critical second messengers in various signaling cascades. In the heart, mitochondria are a major source of ROS, and their production is intricately linked to the metabolic state of the cell.
The relationship between KATP channels and ROS is complex and context-dependent:
-
Mitochondrial KATP (mitoKATP) Channels and ROS: The opening of mitoKATP channels is a key event in cardioprotective mechanisms like ischemic preconditioning. Some studies suggest that mitoKATP opening leads to a modest increase in ROS generation, which then activates protective signaling pathways.[1] Conversely, other research indicates that mitoKATP activation can lead to a decrease in the production of damaging ROS.[2] This duality highlights the complex role of ROS as both signaling molecules and damaging agents.
-
Sarcolemmal KATP (sarcKATP) Channels and ROS: As this compound primarily targets sKATP channels, its effect on ROS is likely indirect. By blocking sKATP channels, this compound alters the cell's membrane potential and ion homeostasis, which can, in turn, influence mitochondrial function and, consequently, ROS production. For instance, during metabolic stress, the opening of sKATP channels is a protective mechanism to preserve ATP. Blocking this with this compound could exacerbate energetic stress, potentially leading to increased mitochondrial ROS.
Data Presentation: Effects of KATP Channel Modulators on ROS Production
Direct quantitative data on this compound's effect on ROS is limited. However, studies using other KATP channel modulators provide insight into the potential effects. The following table summarizes findings from studies on KATP channel openers, which would be expected to have effects opposite to the blocker this compound.
| Compound | Compound Type | Cell/Tissue Type | Effect on ROS | Quantitative Measurement | Citation |
| Diazoxide | KATP Channel Opener | Isoproterenol-treated mouse hearts | Decrease in H₂O₂ | Isoproterenol: ~150 nmol/mg protein; Isoproterenol + Diazoxide: ~100 nmol/mg protein | [2] |
| Diazoxide | KATP Channel Opener | Langendorff-perfused rat hearts | Initial transient increase in H₂O₂, followed by a strong decrease during ischemia and reperfusion | Attenuated oxidant generation during ischemia by ~46% (H₂DCF) and ~40% (DHE) | [3] |
| Pinacidil | KATP Channel Opener | THP-1 cells | Transient increase in ROS | Peak increase in DHE fluorescence at 30 minutes | [4] |
| Diazoxide | KATP Channel Opener | THP-1 cells | Transient increase in ROS | Peak increase in DHE fluorescence at 30 minutes | [4] |
Experimental Protocols
This section outlines a detailed methodology for a key experiment to determine the impact of this compound on ROS production in cardiomyocytes under simulated ischemia-reperfusion.
Measurement of Intracellular ROS in Cardiomyocytes
Objective: To quantify the effect of this compound on superoxide and hydrogen peroxide production in isolated adult rat ventricular myocytes subjected to simulated ischemia-reperfusion (sI/R).
Materials:
-
Isolated adult rat ventricular myocytes
-
This compound (in DMSO)
-
DHE (Dihydroethidium) for superoxide detection
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) for hydrogen peroxide detection
-
Cell culture medium (e.g., M199)
-
Ischemia buffer (glucose-free, hypoxic)
-
Reperfusion buffer (normoxic, glucose-containing)
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Preparation:
-
Isolate adult rat ventricular myocytes using a standard enzymatic digestion protocol.
-
Plate the myocytes on laminin-coated dishes or coverslips.
-
Allow cells to adhere for 2-4 hours in culture medium.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-incubate a subset of myocytes with the desired concentration of this compound (e.g., 10 µM) for 30 minutes prior to sI/R.
-
Include a vehicle control group (DMSO).
-
-
Simulated Ischemia-Reperfusion (sI/R):
-
Ischemia: Replace the culture medium with hypoxic, glucose-free ischemia buffer and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 30-60 minutes).
-
Reperfusion: Replace the ischemia buffer with normoxic reperfusion buffer and return the cells to a standard incubator for a specified duration (e.g., 60-120 minutes).
-
-
ROS Detection:
-
For Superoxide (DHE):
-
At the end of the reperfusion period, load the cells with DHE (e.g., 5 µM) in a balanced salt solution for 30 minutes at 37°C, protected from light.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope (Ex/Em: ~518/605 nm) or a plate reader.
-
-
For Hydrogen Peroxide (H₂DCFDA):
-
Towards the end of the reperfusion period, load the cells with H₂DCFDA (e.g., 10 µM) for 30 minutes at 37°C, protected from light.
-
Wash the cells to remove the probe.
-
Measure the fluorescence intensity (Ex/Em: ~495/529 nm).
-
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell or per well.
-
Normalize the data to the control group (no sI/R, no this compound).
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of any changes in ROS production in the this compound-treated group compared to the vehicle control group under both normoxic and sI/R conditions.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships and experimental processes discussed in this guide.
Caption: this compound's indirect impact on ROS production.
Caption: Experimental workflow for assessing this compound's effect on ROS.
Conclusion
This compound, as a selective sarcKATP channel blocker, is a valuable tool for dissecting the roles of these channels in cellular physiology. Its impact on reactive oxygen species production is likely an indirect consequence of its primary action on the sarcolemmal membrane potential and cellular ion homeostasis, which in turn affects mitochondrial function. The current body of evidence, largely derived from studies on KATP channel openers, suggests that modulation of these channels can significantly alter ROS levels, particularly under conditions of metabolic stress such as ischemia-reperfusion.
The provided experimental protocol offers a robust framework for directly investigating the quantitative effects of this compound on ROS production. Such studies are crucial to fully elucidate the intricate signaling network connecting sarcolemmal electrical activity with mitochondrial metabolic and redox signaling. A clearer understanding of this relationship will be vital for the development of novel therapeutic strategies targeting these pathways in cardiovascular and other diseases. Further research is imperative to generate direct quantitative data and to explore the therapeutic potential of modulating sKATP channels in conditions associated with oxidative stress.
References
- 1. Mitochondrial reactive oxygen species: which ROS signals cardioprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazoxide prevents reactive oxygen species and mitochondrial damage, leading to anti-hypertrophic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of diazoxide on flavoprotein oxidation and reactive oxygen species generation during ischemia-reperfusion: a study on Langendorff-perfused rat hearts using optic fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of HMR 1098 with Mitochondrial Respiration, Focusing on Downstream Effects on Respiratory Chain Complex I
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delineates the current scientific understanding of the interaction between the sulfonylthiourea compound HMR 1098 and mitochondrial respiratory function. Contrary to a direct inhibitory or modulatory effect on respiratory chain complex I, the primary mechanism of this compound involves the blockade of ATP-sensitive potassium (KATP) channels located in both the sarcolemma and the inner mitochondrial membrane. By inhibiting mitochondrial KATP (mitoKATP) channels, this compound indirectly influences the activity of the entire electron transport chain, including complex I, primarily by preventing mitochondrial uncoupling. This guide provides a comprehensive overview of the signaling pathways, quantitative effects, and detailed experimental protocols relevant to the study of this compound's impact on mitochondrial bioenergetics.
Core Mechanism of Action: Indirect Modulation of Complex I via KATP Channel Blockade
Current research indicates that this compound does not directly bind to or inhibit respiratory chain complex I. Instead, its effects on mitochondrial respiration are a downstream consequence of its well-established role as a potent blocker of ATP-sensitive potassium (KATP) channels. Specifically, this compound has been shown to inhibit both sarcolemmal KATP (sKATP) and mitochondrial KATP (mitoKATP) channels.[1]
The opening of mitoKATP channels leads to an influx of K+ into the mitochondrial matrix, which can cause mitochondrial swelling and a dissipation of the mitochondrial membrane potential (ΔΨm). This dissipation, or uncoupling, disrupts the proton motive force that drives ATP synthesis via oxidative phosphorylation. By blocking these channels, this compound prevents this uncoupling, thereby stabilizing mitochondrial function and indirectly maintaining the operational integrity of the respiratory chain complexes, including complex I.
Signaling Pathway from KATP Channel Blockade to Respiratory Chain Effects
The following diagram illustrates the signaling cascade initiated by the administration of a KATP channel opener and the subsequent intervention with this compound.
Quantitative Data on the Effects of this compound on Mitochondrial Parameters
The following tables summarize the quantitative effects of this compound as reported in the literature. These data highlight the compound's ability to counteract the detrimental effects of KATP channel openers on mitochondrial and cellular bioenergetics.
Table 1: Effects of this compound on Cellular Bioenergetics in the Presence of a KATP Channel Opener (P-1075)
| Parameter | Condition | Effect of P-1075 (5 µM) | Effect of this compound (5 and 30 µM) + P-1075 | Reference |
| Phosphocreatine and ATP | Langendorff-perfused rat hearts | 40% depletion | Prevention of depletion | [1] |
| Venous Oxygen | Langendorff-perfused rat hearts | Two-fold decrease | Prevention of decrease | [1] |
| Cytochrome c oxidase redox state | Langendorff-perfused rat hearts | Reduction | Prevention of reduction | [1] |
Table 2: Pharmacological Profile of this compound on KATP Channels
| Channel Type | Activator | This compound Concentration | Effect | Reference |
| Sarcolemmal KATP | Metabolic Inhibition | 30 µmol/L | Inhibition of current | [2] |
| Sarcolemmal KATP | P-1075 (30 µmol/L) | 30 µmol/L | Complete inhibition of current | [2] |
| Mitochondrial KATP | Diazoxide (100 µmol/L) | 30 µmol/L | No inhibition of flavoprotein oxidation | [2] |
| Reconstituted Mitochondrial KATP | Basal Activity | 100 µmol/L | No significant effect | [3][4] |
Detailed Experimental Protocols
Measurement of Mitochondrial Respiration (Oxygen Consumption)
This protocol is used to assess the impact of this compound on cellular oxygen consumption, an indicator of overall respiratory chain activity.
Objective: To measure the rate of oxygen consumption in isolated mitochondria or intact cells in the presence of various substrates and inhibitors, including this compound.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Isolated mitochondria or cell suspension
-
Respiration medium (e.g., MiR05)
-
Substrates for Complex I (e.g., glutamate, malate, pyruvate)
-
ADP
-
This compound
-
KATP channel opener (e.g., diazoxide)
-
Complex I inhibitor (e.g., rotenone)
Procedure:
-
Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Add respiration medium to the chambers and allow the signal to stabilize.
-
Add the isolated mitochondria or cell suspension to the chambers.
-
Sequentially add substrates for Complex I to initiate basal respiration (State 2).
-
Add a known concentration of ADP to stimulate ATP synthesis-linked respiration (State 3).
-
Introduce the KATP channel opener to induce uncoupling and observe the change in oxygen consumption.
-
Add this compound to assess its ability to reverse or prevent the uncoupling effect of the opener.
-
Finally, add rotenone to inhibit Complex I and confirm that the observed respiration is Complex I-dependent.
-
Record and analyze the oxygen consumption rates at each step.
Assessment of Mitochondrial KATP Channel Activity via Flavoprotein Oxidation
This method indirectly measures the activity of mitoKATP channels by monitoring changes in the redox state of mitochondrial flavoproteins. Opening of mitoKATP channels leads to mitochondrial depolarization, which in turn causes an oxidation of flavoproteins, detectable by an increase in their autofluorescence.
Objective: To determine the effect of this compound on mitoKATP channel activity.
Materials:
-
Isolated cardiac myocytes
-
Fluorescence microscope equipped for measuring flavoprotein autofluorescence (Excitation ~450 nm, Emission ~520 nm)
-
Perfusion system
-
Diazoxide (mitoKATP opener)
-
This compound
-
5-Hydroxydecanoate (5-HD, selective mitoKATP blocker)
Procedure:
-
Isolate ventricular myocytes from a suitable animal model (e.g., rabbit).
-
Place the myocytes on the stage of the fluorescence microscope and perfuse with a physiological buffer.
-
Obtain a baseline reading of flavoprotein fluorescence.
-
Apply diazoxide to the perfusion solution to open mitoKATP channels and record the increase in fluorescence, indicating flavoprotein oxidation.[2]
-
Wash out the diazoxide and allow the fluorescence to return to baseline.
-
Pre-incubate the cells with this compound for a defined period.
-
Re-apply diazoxide in the continued presence of this compound and measure the fluorescence change. A lack of increase in fluorescence would suggest that this compound does not block mitoKATP channels under these conditions.[2]
-
As a positive control for mitoKATP channel inhibition, repeat the experiment using 5-HD, which is expected to block the diazoxide-induced fluorescence increase.[2]
Conclusion
The available scientific evidence strongly indicates that this compound does not directly interact with respiratory chain complex I. Its influence on mitochondrial respiration is an indirect consequence of its inhibitory action on mitochondrial ATP-sensitive potassium channels. By preventing K+ influx into the mitochondrial matrix, this compound averts mitochondrial uncoupling, thereby preserving the mitochondrial membrane potential and supporting the efficient functioning of the entire electron transport chain, including the proton-pumping activity of complex I. This technical guide provides researchers and drug development professionals with the foundational knowledge, quantitative data, and experimental frameworks necessary to investigate the nuanced effects of this compound on mitochondrial bioenergetics. Future research could further explore the precise molecular identity of the mitoKATP channel and the subtle interplay between its modulation and the regulation of respiratory supercomplexes.
References
An In-depth Technical Guide to the Functional Interaction Between Sarcolemmal and Mitochondrial K(ATP) Channels with HMR 1098
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the functional interplay between sarcolemmal ATP-sensitive potassium (sarcK(ATP)) channels and mitochondrial ATP-sensitive potassium (mitoK(ATP)) channels, with a specific focus on the inhibitory effects of HMR 1098. This document synthesizes key research findings, presents quantitative data in a comparative format, outlines detailed experimental protocols, and visualizes complex signaling pathways and workflows.
Introduction
ATP-sensitive potassium (K(ATP)) channels are crucial metabolic sensors that link the energetic state of a cell to its membrane potential. In cardiomyocytes, two distinct populations of these channels exist: those located in the sarcolemma (sarcK(ATP)) and those in the inner mitochondrial membrane (mitoK(ATP)).[1] While both play roles in cellular protection, particularly during ischemic events, they exhibit different pharmacological profiles and contribute to distinct signaling pathways.[1][2]
The selective modulation of these channels is of significant interest in drug development for conditions such as myocardial ischemia-reperfusion injury. This compound, a sulphonylurea derivative, has been investigated as a selective blocker of sarcK(ATP) channels, offering a tool to dissect the relative contributions of sarcK(ATP) and mitoK(ATP) channels in cardioprotection.[3][4] This guide delves into the specifics of this interaction, providing the technical details necessary for advanced research in this field.
Quantitative Data: Pharmacological Profile of this compound
The selectivity of this compound for sarcK(ATP) over other K(ATP) channel subtypes is a critical aspect of its utility as a research tool. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various K(ATP) channel compositions.
| Channel Subtype | Composition | Experimental System | IC50 (µM) | Reference |
| Cardiac sarcK(ATP) | SUR2A/Kir6.2 | Whole-cell patch clamp | 2.1 | [3] |
| Cardiac sarcK(ATP) | SUR2A/Kir6.2 | Single-channel (excised patch) | 0.88 | [3] |
| Pancreatic β-cell K(ATP) | SUR1/Kir6.2 | Whole-cell patch clamp | 860 | [3] |
| Pancreatic β-cell K(ATP) | SUR1/Kir6.2 | Single-channel (excised patch) | 720 | [3] |
| Recombinant sarcK(ATP) | Kir6.2/SUR2A | Pinacidil-activated | 0.30 ± 0.04 | [4] |
| Mitochondrial mitoK(ATP) | - | Reconstituted channels | No significant effect up to 100 µM | [5][6] |
Note: The efficacy of this compound can be influenced by the metabolic state of the cell, with some studies suggesting reduced potency under conditions of metabolic stress.[4]
Signaling Pathways and Functional Interactions
The roles of sarcK(ATP) and mitoK(ATP) in cardioprotection are complex and interconnected. Activation of these channels is a key component of ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic insult.
Opening of sarcK(ATP) channels leads to a shortening of the action potential duration, which can reduce calcium influx during ischemia/reperfusion, thereby preventing cellular calcium overload.[7] On the other hand, the opening of mitoK(ATP) channels is thought to preserve mitochondrial function by modulating matrix volume, reactive oxygen species (ROS) signaling, and ATP production.[8][9]
This compound, by selectively blocking sarcK(ATP), allows for the investigation of the specific role of this channel in cardioprotective signaling. The following diagram illustrates a simplified signaling pathway of ischemic preconditioning, highlighting the points of action for sarcK(ATP) and mitoK(ATP) and the inhibitory effect of this compound.
Caption: Signaling pathway of ischemic preconditioning involving K(ATP) channels.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following sections outline key experimental protocols for studying sarcK(ATP) and mitoK(ATP) channels.
Electrophysiology: Patch-Clamp Technique for sarcK(ATP) Currents
This protocol is designed to measure sarcK(ATP) currents in isolated cardiomyocytes.
a. Cell Isolation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., rat, mouse) by enzymatic digestion.
-
Store the isolated cells in a calcium-free solution at room temperature for use within 8 hours.
b. Whole-Cell Patch-Clamp Recordings:
-
Use a patch-clamp amplifier and data acquisition system.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with internal solution.
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 5 MgATP (pH 7.2 with KOH). To activate K(ATP) channels, ATP can be omitted or its concentration lowered.
-
Establish a whole-cell configuration and clamp the cell at a holding potential of -70 mV.
-
Apply voltage ramps or steps to elicit membrane currents.
-
To induce K(ATP) channel opening, either dialyze the cell with a low ATP internal solution or apply a K(ATP) channel opener like pinacidil.
-
Apply this compound at various concentrations to the external solution to determine its inhibitory effect on the activated K(ATP) current.
c. Data Analysis:
-
Measure the amplitude of the K(ATP) current before and after the application of this compound.
-
Construct a dose-response curve and calculate the IC50 value.
Caption: Workflow for patch-clamp analysis of this compound on sarcK(ATP).
Mitochondrial Function: Thallium Flux Assay for mitoK(ATP) Activity
This assay measures the activity of mitoK(ATP) channels in isolated mitochondria using a thallium-sensitive fluorescent dye.[10]
a. Mitochondrial Isolation:
-
Homogenize fresh cardiac tissue in an ice-cold isolation buffer.
-
Perform differential centrifugation to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in a suitable experimental buffer.
b. Thallium Flux Measurement:
-
Load the isolated mitochondria with a thallium-sensitive fluorescent probe (e.g., BTC-AM) by incubation.[10][11]
-
Place the loaded mitochondria in a fluorometer cuvette.
-
Initiate the assay by adding a thallium-containing solution.
-
Monitor the increase in fluorescence as thallium enters the mitochondria through open potassium channels.
-
To assess mitoK(ATP) specific flux, measure the fluorescence change in the presence of a mitoK(ATP) opener (e.g., diazoxide) and a blocker (e.g., 5-hydroxydecanoate or glibenclamide).
-
To test the selectivity of this compound, perform the assay in the presence of diazoxide and varying concentrations of this compound.
c. Data Analysis:
-
Calculate the rate of thallium influx from the slope of the fluorescence trace.
-
Compare the rates of influx under different conditions (basal, with opener, with blocker, with this compound) to determine the effect of this compound on mitoK(ATP) activity.
Caption: Workflow for thallium flux assay of this compound on mitoK(ATP).
Conclusion
The selective inhibition of sarcK(ATP) channels by this compound provides a valuable pharmacological tool to dissect the distinct roles of sarcolemmal and mitochondrial K(ATP) channels in cardiac physiology and pathophysiology. The quantitative data clearly demonstrate the selectivity of this compound for the SUR2A-containing sarcK(ATP) channel. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the functional interactions of these channels and the effects of selective modulators. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies targeting K(ATP) channels for cardioprotection.
References
- 1. The mitochondrial K(ATP) channel and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of sarcolemmal KATP channels in cardioprotection against ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioselectivity of the sulphonylurea HMR 1098: studies on native and recombinant cardiac and pancreatic KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardioprotective Signaling to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial potassium transport: the role of the mitochondrial ATP-sensitive K(+) channel in cardiac function and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HMR 1098 in Isolated Langendorff-Perfused Rat Hearts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of HMR 1098, a selective ATP-sensitive potassium (KATP) channel blocker, in the context of isolated Langendorff-perfused rat heart experiments. This model is crucial for studying cardiac function and the effects of pharmacological agents in a controlled ex vivo environment, free from systemic neural and hormonal influences.
Introduction to this compound
This compound is a cardioselective sulfonylthiourea derivative that acts as a potent blocker of ATP-sensitive potassium (KATP) channels.[1] Primarily, it is recognized for its selective inhibition of the sarcolemmal KATP (sarcKATP) channels, which are composed of Kir6.2 and SUR2A subunits in cardiac myocytes.[2][3] The opening of these channels during metabolic stress, such as ischemia, leads to a shortening of the action potential duration, which can be either cardioprotective or arrhythmogenic.[2] While some evidence suggests this compound may also have effects on mitochondrial KATP (mitoKATP) channels, it is generally considered more selective for the sarcolemmal type.[1][4][5] Its use in Langendorff-perfused heart models allows for the precise investigation of the role of sarcKATP channels in cardiac physiology and pathophysiology, particularly during ischemia-reperfusion injury.[6]
Data Summary: Effects of this compound on Cardiac Parameters
The following tables summarize quantitative data from studies utilizing this compound in Langendorff-perfused rat hearts, providing a clear comparison of its effects under various experimental conditions.
Table 1: Effects of this compound on Hemodynamic Function in Isolated Perfused Working Rat Hearts during Low-Flow Ischemia
| Parameter | Control (Vehicle) | This compound (0.3 µM) | This compound (3 µM) | Glibenclamide (3 µM) |
| Aortic Flow (% of non-ischemic value) | 44 ± 2% | 29 ± 7% | 8 ± 2% | 9.5 ± 7% |
| QT Interval (ms, before ischemia) | 63 ± 6 | Not Reported | 60 ± 5 | Not Reported |
| QT Interval (ms, during ischemia) | 36 ± 4* | Not Reported | 67 ± 6 | Not Reported |
*P<0.05 vs. control. Data adapted from Gögelein et al. (2001).[6]
Table 2: Effects of this compound on Sarcolemmal KATP Channel Activity
| Experimental Condition | Parameter | Control | This compound |
| Metabolic Inhibition-induced I K,ATP | Current (nA) | 2.22 ± 0.89 | 0.52 ± 0.14* |
| Pinacidil-activated I K,ATP | IC50 | - | 0.36 ± 0.02 µM |
*P<0.05 vs. control. Data adapted from Sato et al. (2000) and Lawrence et al. (2002).[4][7]
Experimental Protocols
Langendorff Perfusion of the Isolated Rat Heart
This protocol outlines the standard procedure for isolating and perfusing a rat heart using the Langendorff apparatus.
Materials:
-
Male Wistar rats (250-300g)
-
Sodium pentobarbital (50 mg/kg)
-
Ice-cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 1.25, MgSO4 1.2, KH2PO4 1.2, glucose 11.0, and NaHCO3 25.0)
-
Carbogen gas (95% O2, 5% CO2)
-
Langendorff apparatus with a constant pressure or constant flow system
-
Surgical instruments (scissors, forceps, etc.)
-
Suture thread
Procedure:
-
Anesthetize the rat with sodium pentobarbital (50 mg/kg, i.p.).[8]
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to arrest cardiac function and prevent ischemic damage.[8][9]
-
Remove surrounding tissues such as the lungs and thymus.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus. Ensure the cannula does not obstruct the coronary ostia.[10]
-
Secure the aorta to the cannula with a suture.
-
Initiate retrograde perfusion with Krebs-Henseleit solution, gassed with carbogen at 37°C, at a constant pressure of approximately 65-80 mmHg.[8]
-
Allow the heart to stabilize for a 20-30 minute period. During this time, the heart should resume a regular rhythm.[8]
-
Monitor and record baseline cardiac parameters, including heart rate, left ventricular developed pressure (LVDP), and the maximal and minimum rates of pressure development (±dp/dt).[8]
This compound Application in an Ischemia-Reperfusion Model
This protocol describes the application of this compound to investigate its effects on ischemia-reperfusion injury.
Materials:
-
Langendorff-perfused rat heart (prepared as in Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in Krebs-Henseleit solution)
-
Krebs-Henseleit solution
Procedure:
-
Following the stabilization period, perfuse the heart with Krebs-Henseleit solution containing the desired concentration of this compound (e.g., 0.3 µM or 3 µM) for a pre-ischemic period of 10-20 minutes.[6] A vehicle control group should be run in parallel.
-
Induce global no-flow ischemia by stopping the perfusion for a specified duration (e.g., 30 minutes).[8]
-
Initiate reperfusion by restoring the flow of the oxygenated Krebs-Henseleit solution (with or without this compound, depending on the experimental design) for a period of 30-60 minutes.[6][8]
-
Continuously monitor and record cardiac function throughout the experiment.
-
At the end of the reperfusion period, the heart can be processed for further analysis, such as infarct size determination using triphenyltetrazolium chloride (TTC) staining.
Visualizations
Caption: Experimental workflow for this compound in a Langendorff-perfused rat heart model of ischemia-reperfusion.
Caption: Signaling pathway showing the inhibitory effect of this compound on the sarcolemmal KATP channel during ischemia.
References
- 1. Cardioselective sulfonylthiourea this compound blocks mitochondrial uncoupling induced by a KATP channel opener, P-1075, in beating rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Multidimensional Regulation of Cardiac Mitochondrial Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the cardioselective KATP channel blocker this compound on cardiac function in isolated perfused working rat hearts and in anesthetized rats during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolated rat heart perfusion and Langendorff procedure [bio-protocol.org]
- 9. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 10. transonic.com [transonic.com]
Application Notes and Protocols for HMR 1098 in Patch-Clamp Studies of Ventricular Myocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing HMR 1098, a selective inhibitor of the sarcolemmal ATP-sensitive potassium (KATP) channel, in patch-clamp studies of ventricular myocytes. This document outlines the mechanism of action, experimental protocols, and data presentation for investigating the role of KATP channels in cardiac electrophysiology, particularly in the context of myocardial ischemia.
Introduction
During metabolic stress, such as myocardial ischemia, intracellular ATP levels decrease, leading to the opening of ATP-sensitive potassium (KATP) channels. In ventricular myocytes, the opening of the sarcolemmal KATP (sKATP) channels causes a shortening of the action potential duration (APD). This is generally considered a cardioprotective mechanism as it reduces calcium influx and conserves cellular energy.[1][2][3]
This compound is a cardioselective sulphonylthiourea derivative that specifically blocks these sKATP channels.[4] This selectivity makes it an invaluable tool for elucidating the precise role of sKATP channels in both physiological and pathophysiological conditions, including ischemia-reperfusion injury and arrhythmias.[1][4][5]
Mechanism of Action of this compound
This compound acts as a potent and selective antagonist of the cardiac sarcolemmal KATP channel, which is a hetero-octameric complex composed of four Kir6.2 pore-forming subunits and four SUR2A regulatory subunits.[1][2][3] By blocking these channels, this compound prevents the shortening of the cardiac action potential that is typically induced by KATP channel openers or metabolic inhibition.[1] It is important to note that the inhibitory efficacy of this compound can be diminished under conditions of metabolic stress, such as low intracellular ATP and high MgADP concentrations.[6][7]
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound from patch-clamp studies on ventricular myocytes.
| Parameter | Value | Species | Experimental Condition | Reference |
| IC50 | 0.36 ± 0.02 µM | Rat | Block of pinacidil-induced sKATP current | [6][7] |
| IC50 | 0.30 ± 0.04 µM | Recombinant | Inhibition of pinacidil-activated Kir6.2/SUR2A channels | [6][7] |
| Parameter | Concentration | Effect | Species | Reference |
| Working Concentration | 3 µM | Completely prevented ischemia-induced QT interval shortening in isolated hearts. | Rat | [5] |
| Working Concentration | 10 µM | Was without effect on sKATP currents activated by metabolic inhibition (NaCN + iodoacetate). | Rat | [6][7] |
| Working Concentration | 10 µM | Steepened APD restitution slope and enhanced spatially concordant alternans. | Rabbit | [8] |
| Working Concentration | 30 µM | Inhibited sKATP current activated by metabolic inhibition. | Rabbit | |
| In vivo Dosage | 3 mg/kg (i.v.) | Significantly improved scores of PES-induced ventricular arrhythmias. | Canine | |
| In vivo Dosage | 10 mg/kg (i.v.) | Had no significant effect on cardiac function or infarct size during regional ischemia. | Rat | [5] |
Experimental Protocols
Isolation of Adult Ventricular Myocytes
This protocol describes a standard enzymatic digestion method for isolating single ventricular myocytes from an adult rodent heart.
Solutions and Reagents:
-
Perfusion Buffer (Ca²⁺-free Tyrode): NaCl, KCl, MgCl₂, HEPES, Glucose. pH 7.4.
-
Enzyme Solution: Perfusion buffer containing Collagenase Type II and Protease Type E.
-
Stop Buffer: Perfusion buffer containing Bovine Serum Albumin (BSA) and a low concentration of CaCl₂.
-
Storage Solution: Perfusion buffer with a physiological concentration of CaCl₂.
Procedure:
-
Anesthetize the animal and administer heparin to prevent blood clotting.[9]
-
Rapidly excise the heart and place it in ice-cold Perfusion Buffer.[9]
-
Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion.[9]
-
Perfuse with oxygenated Perfusion Buffer (37°C) for 5 minutes to clear the coronary circulation of blood.[9]
-
Switch the perfusion to the Enzyme Solution and digest for 30-35 minutes.[10] The heart will become pale and flaccid.
-
Once digestion is complete, remove the heart from the cannula. Trim the atria and mince the ventricular tissue in Stop Buffer.
-
Gently triturate the minced tissue with a pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle, then carefully remove the supernatant.
-
Gradually reintroduce calcium by resuspending the cells in solutions with increasing CaCl₂ concentrations.
-
The final cell pellet should be resuspended in the Storage Solution. The isolated myocytes should be rod-shaped with clear striations and are now ready for patch-clamp experiments.[10]
Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for whole-cell voltage-clamp and current-clamp recordings from isolated ventricular myocytes to study the effects of this compound.
Solutions and Reagents:
-
External Solution (Tyrode): NaCl, KCl, CaCl₂, MgCl₂, HEPES, Glucose. pH 7.4.
-
Pipette Solution (for K⁺ currents): K-Aspartate, KCl, MgCl₂, HEPES, EGTA, Mg-ATP. pH 7.2.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
KATP Channel Opener (e.g., Pinacidil): To activate KATP channels for inhibition studies.
Procedure:
-
Transfer an aliquot of isolated myocytes to a recording chamber on the stage of an inverted microscope.
-
Allow the cells to adhere to the bottom of the chamber for 10-15 minutes before starting perfusion with the external solution.[11]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the pipette solution.[11]
-
Approach a selected myocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.[9]
-
Current-Clamp Recordings (Action Potentials):
-
Record baseline action potentials by injecting short suprathreshold current pulses.
-
To study the effect of this compound on APD shortening, first induce shortening by either applying a KATP channel opener (e.g., pinacidil) or by simulating ischemia (see Protocol 3).
-
Perfuse the cell with the external solution containing the desired concentration of this compound and record the changes in action potential morphology. This compound is expected to reverse the APD shortening caused by KATP channel activation.[1]
-
-
Voltage-Clamp Recordings (KATP Currents):
-
Hold the cell at a potential that inactivates sodium and calcium channels (e.g., -40 mV).
-
Apply voltage ramps or steps to elicit KATP currents.
-
Activate KATP currents using a channel opener like pinacidil.
-
Apply this compound to the external solution to observe the inhibition of the activated KATP current.
-
In Vitro Simulation of Ischemia
This protocol describes how to mimic ischemic conditions in a patch-clamp setup to study the role of KATP channels and the effect of this compound.
Solutions and Reagents:
-
Metabolic Inhibition (MI) Solution: An external solution containing inhibitors of glycolysis and oxidative phosphorylation, such as 2-deoxy-D-glucose (to replace glucose) and NaCN or FCCP.
Procedure:
-
Establish a stable whole-cell recording from a ventricular myocyte as described in Protocol 2.
-
Record baseline action potentials (current-clamp) or membrane currents (voltage-clamp).
-
Switch the perfusion to the MI solution to induce metabolic stress. This will lead to a decrease in intracellular ATP, activation of KATP channels, and consequent shortening of the APD.[6][7]
-
Once a stable effect of metabolic inhibition is observed, co-perfuse with the MI solution and this compound.
-
Record the changes in APD or KATP current. This compound is expected to antagonize the effects of metabolic inhibition on the sKATP channels, although its effectiveness may be reduced in this state.[6][7]
Visualizations
Signaling Pathway of sKATP Channel Inhibition by this compound
Caption: this compound blocks the sKATP channel, preventing ischemia-induced APD shortening.
Experimental Workflow for Patch-Clamp Study with this compound
Caption: Workflow for investigating this compound's effect on KATP channels in myocytes.
Logical Role of this compound in Studying Myocardial Ischemia
Caption: this compound is a tool to isolate the effects of sKATP channels during ischemia.
References
- 1. researchgate.net [researchgate.net]
- 2. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-sensitive Potassium Currents in Heart Disease and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the sarcolemmal K(ATP) channel blocker HMR1098 on arrhythmias induced by programmed electrical stimulation in canine old myocardial infarction model: comparison with glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the cardioselective KATP channel blocker this compound on cardiac function in isolated perfused working rat hearts and in anesthetized rats during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. Contrasting effects of HMR1098 on arrhythmogenicity in a Langendorff-perfused phase-2 myocardial infarction rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 10. An improved procedure for isolating adult mouse cardiomyocytes for epicardial activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, Culture, and Functional Characterization of Adult Mouse Cardiomyoctyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HMR 1098 in Blocking Sarcolemmal KATP Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing HMR 1098 as a selective blocker of sarcolemmal ATP-sensitive potassium (KATP) channels. The information compiled herein, including optimal concentrations, experimental protocols, and key considerations, is intended to facilitate effective and accurate research in cardiac electrophysiology and related fields.
Introduction
This compound, the sodium salt of HMR 1883, is a sulfonylthiourea derivative widely recognized for its potent and selective inhibition of sarcolemmal KATP channels, particularly those containing the SUR2A subunit prevalent in ventricular myocytes.[1][2] Its utility extends to studying the physiological and pathophysiological roles of these channels, especially in the context of cardiac ischemia and arrhythmia.[3][4] Understanding the optimal concentration and experimental context is crucial for the successful application of this compound.
Quantitative Data: this compound Inhibitory Concentrations
The effective concentration of this compound for blocking sarcolemmal KATP channels varies depending on the experimental model, the specific subunit composition of the channel, and the metabolic state of the cell. The following tables summarize the half-maximal inhibitory concentrations (IC50) and effective concentrations reported in the literature.
Table 1: IC50 Values of this compound for Sarcolemmal KATP Channels
| Channel Type | Experimental Model | Activation Method | IC50 (µM) | Reference |
| Native sKATP | Human Ventricular Myocytes | Rilmakalim (1 µM) | 0.42 (pH 7.3) | [3] |
| Native sKATP | Human Ventricular Myocytes | Rilmakalim (1 µM) | 0.24 (pH 6.5) | [3] |
| Native sKATP | Adult Rat Ventricular Myocytes | Pinacidil | 0.36 | [5][6] |
| Recombinant Kir6.2/SUR2A | tsA201 Cells (Whole-cell) | - | 2.08 | [2] |
| Recombinant Kir6.2/SUR2A | tsA201 Cells (Inside-out) | - | 1.02 | [2] |
| Recombinant Kir6.2/SUR2A | COSm6 Cells (Inside-out) | MgADP + MgATP | 5.4 | [1] |
| Recombinant Kir6.2/SUR2A | - | Pinacidil | 0.30 | [5][6] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Experimental Model | Assay | Effective Concentration (µM) | Observed Effect | Reference |
| Mouse Atrial Myocytes | Whole-cell Patch Clamp | 10 | Effective inhibition of diazoxide-activated KATP currents | [1][7] |
| Mouse Ventricular Myocytes | Whole-cell Patch Clamp | 10 | No significant inhibition of pinacidil-activated KATP currents | [1][7] |
| Mouse Ventricular Myocytes | Whole-cell Patch Clamp | 100 | Inhibition of pinacidil-activated KATP currents | [1][7] |
| Langendorff-perfused Rat Hearts | 87Rb-NMR | 5 - 30 | Blocked activation of sarcolemmal KATP | [8] |
| Anesthetized Dogs | In vivo Electrophysiology | 3 mg/kg bolus + 17 µg/kg/min infusion | Prevention of atrial ERP shortening after 3-4 hours | [9] |
| Anesthetized Rats | Ischemia/Reperfusion | 10 mg/kg i.v. | No significant effect on infarct size | [10] |
| Rabbit Ventricular Myocytes | Simulated Ischemia | 30 | Inhibition of surface KATP current | [11] |
Key Considerations for Optimal Concentration Selection
Several factors can influence the efficacy of this compound and should be considered when determining the optimal concentration for a specific experiment:
-
Metabolic State: The inhibitory potency of this compound is significantly reduced under conditions of metabolic stress, such as high intracellular MgADP concentrations.[5][6] In experiments mimicking ischemia or metabolic inhibition, higher concentrations of this compound may be required to achieve effective channel blockade.
-
SUR Subunit Isotype: While initially considered highly selective for SUR2A, some studies suggest that this compound can also inhibit SUR1-containing KATP channels, sometimes with even greater potency, particularly in the presence of MgADP.[1][7] This is a critical consideration when studying tissues with mixed KATP channel populations, such as the atria.[1]
-
pH: Under acidic conditions, which can occur during ischemia, the potency of this compound in blocking human ventricular sKATP channels is enhanced, with a lower IC50 value observed at pH 6.5 compared to physiological pH 7.3.[3]
-
Channel Activation Method: The method used to open KATP channels (e.g., pharmacological openers like pinacidil or diazoxide versus metabolic inhibition) can impact the apparent inhibitory potency of this compound.[5][6]
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound to block sarcolemmal KATP channels.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
This protocol describes the methodology for recording KATP currents in isolated ventricular myocytes and assessing the inhibitory effect of this compound.
References
- 1. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioselectivity of the sulphonylurea HMR 1098: studies on native and recombinant cardiac and pancreatic KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective block of sarcolemmal IKATP in human cardiomyocytes using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioselective sulfonylthiourea this compound blocks mitochondrial uncoupling induced by a KATP channel opener, P-1075, in beating rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the cardioselective, sarcolemmal K(ATP) channel blocker this compound on atrial electrical remodeling during pacing-induced atrial fibrillation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the cardioselective KATP channel blocker this compound on cardiac function in isolated perfused working rat hearts and in anesthetized rats during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Application Notes and Protocols for HMR 1098 Stock Solution Preparation
For In Vitro Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
HMR 1098, also known as Clamikalant sodium, is a potent and selective blocker of ATP-sensitive potassium (KATP) channels.[1] It is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels in various cell types, particularly in the context of cardiovascular research and diabetes.[2][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro studies.
This compound Properties and Data
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| Synonyms | 5-chloro-2-methoxy-N-[2-[4-methoxy-3-[[[(methylamino)thioxomethyl]amino]sulfonyl]phenyl]ethyl]-benzamide sodium salt, Clamikalant sodium | [1][4] |
| CAS Number | 261717-22-0 | [4] |
| Molecular Formula | C₁₉H₂₁ClN₃NaO₅S₂ | [2] |
| Molecular Weight | 493.96 g/mol | [2][4] |
| Appearance | White to beige powder | [4] |
| Solubility | Water: 2 mg/mLDMSO: 2 mg/mL | [4][5][6] |
| Storage (Solid) | 2-8°C, desiccated | [4][7] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. | [1][8] |
| Typical Working Conc. | 10 µM - 100 µM | [3][9] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (CAS 261717-22-0)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, allow the this compound vial to equilibrate to room temperature for at least 60 minutes.[8] This prevents condensation from forming on the compound.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.94 mg of this compound.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (493.96 g/mol ) * (1000 mg/g) = 4.94 mg
-
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][8] Clearly label the aliquots with the compound name, concentration, date of preparation, and solvent.
Note on Solvent Choice: While this compound is soluble in water, using a small volume of a DMSO stock solution for dilution into aqueous experimental media is a common practice. This is because high concentrations of organic solvents can be toxic to cells.[10] The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway: Inhibition of KATP Channels by this compound
Caption: this compound blocks KATP channels, inhibiting K+ efflux.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HMR-1098 = 98 HPLC 261717-22-0 [sigmaaldrich.com]
- 5. HMR-1098 ≥98% (HPLC) | 261717-22-0 [sigmaaldrich.com]
- 6. HMR-1098 = 98 HPLC 261717-22-0 [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
- 9. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The involvement of dimethyl sulfoxide in a bacteriotoxic response of the Ames assay tester strains TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
HMR 1098 Administration for In Vivo Cardiovascular Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo administration of HMR 1098, a selective sarcolemmal ATP-sensitive potassium (sarcKATP) channel inhibitor, in cardiovascular studies. This document outlines detailed protocols for the preparation and administration of this compound in rodent models of myocardial ischemia-reperfusion injury. It includes a summary of its mechanism of action, quantitative data from relevant studies, and detailed experimental procedures. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the experimental setup and the molecular mechanisms under investigation.
Introduction
This compound is a pharmacological tool frequently utilized in cardiovascular research to investigate the role of the sarcolemmal ATP-sensitive potassium (sarcKATP) channel in various physiological and pathophysiological processes, particularly in the context of myocardial ischemia and reperfusion. The sarcKATP channel, a hetero-octameric complex of Kir6.2 and SUR2A subunits, is known to be involved in cellular responses to metabolic stress.[1] Its activation during ischemia is thought to be a protective mechanism, primarily by shortening the action potential duration and thereby reducing calcium influx and conserving cellular energy.[2] However, the precise role of the sarcKATP channel in cardioprotection remains a subject of debate, with some studies suggesting a more prominent role for the mitochondrial KATP (mitoKATP) channel.[3] this compound serves as a selective inhibitor of the sarcKATP channel, allowing researchers to dissect its specific contributions.
Mechanism of Action
This compound is the sodium salt of HMR 1883 and acts as a potent and selective blocker of the SUR2A subunit of the sarcKATP channel.[4] By inhibiting this channel, this compound prevents the outward flow of potassium ions during periods of cellular ATP depletion, such as occurs during myocardial ischemia. This inhibition is expected to prolong the action potential duration, which under normal conditions is shortened by the opening of KATP channels in response to metabolic stress. The functional consequence of this action in the context of ischemia-reperfusion injury is a key area of investigation.
Data Presentation
The following tables summarize quantitative data from a representative in vivo study investigating the effect of this compound on myocardial infarct size and hemodynamics in an anesthetized rat model of ischemia-reperfusion.
Table 1: Effect of this compound on Myocardial Infarct Size
| Treatment Group | Dose (mg/kg, i.v.) | n | Area at Risk (AAR) (% of Ventricle) | Infarct Size (% of AAR) |
| Vehicle | - | 7 | 45 ± 3 | 75 ± 3 |
| This compound | 10 | 7 | 48 ± 2 | 72 ± 2 |
*Data from Gögelein et al. (2001).[5] Values are presented as mean ± SEM. No significant difference in infarct size was observed between the vehicle and this compound groups in this study.
Table 2: Hemodynamic Effects of this compound in Anesthetized Rats
| Parameter | Time Point | Vehicle | This compound (10 mg/kg, i.v.) |
| Mean Arterial Pressure (mmHg) | Baseline | 105 ± 5 | 108 ± 4 |
| Ischemia | 85 ± 6 | 89 ± 5 | |
| Reperfusion | 95 ± 7 | 92 ± 6 | |
| Heart Rate (beats/min) | Baseline | 350 ± 15 | 345 ± 12 |
| Ischemia | 330 ± 18 | 325 ± 15 | |
| Reperfusion | 340 ± 16 | 335 ± 14 |
*Data adapted from Gögelein et al. (2001).[5] Values are presented as mean ± SEM. This compound had no statistically significant effects on mean arterial blood pressure and heart rate during the control, ischemia, and reperfusion periods.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intravenous Injection
Materials:
-
This compound powder
-
Vehicle: A suitable vehicle for intravenous administration in rats. While the specific vehicle for this compound is not consistently reported in the literature, a common approach for poorly water-soluble compounds is to use a co-solvent system. A potential vehicle could be a mixture of Dimethyl sulfoxide (DMSO) and saline (0.9% NaCl). It is critical for the researcher to first determine the solubility of this compound in the chosen vehicle and to perform a vehicle-only control group in all experiments. A starting point could be to dissolve this compound in a small amount of DMSO and then dilute it with saline to the final desired concentration, ensuring the final DMSO concentration is low (e.g., <5%) to minimize its own biological effects.[6]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Determine the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the weight of the animal, calculate the total amount of this compound needed.
-
Prepare the vehicle: Prepare the chosen vehicle under sterile conditions.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small, precise volume of the primary solvent (e.g., DMSO) to dissolve the powder completely. Vortex if necessary.
-
Gradually add the secondary solvent (e.g., sterile saline) to reach the final desired concentration and volume. Ensure the solution remains clear and free of precipitation.
-
-
Administration:
-
Administer the this compound solution intravenously (i.v.) via a suitable route, such as the tail vein or jugular vein.
-
The volume of injection should be kept low, typically around 1-2 ml/kg for rats.
-
The injection should be administered slowly over a period of 1-2 minutes to avoid any acute cardiovascular adverse effects.
-
Protocol 2: In Vivo Myocardial Ischemia-Reperfusion Model in Rats
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane, or a combination of ketamine/xylazine)
-
Ventilator
-
Surgical instruments (scissors, forceps, retractors, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Electrocardiogram (ECG) monitoring system
-
Temperature controller to maintain body temperature at 37°C
Procedure:
-
Anesthesia and Ventilation:
-
Anesthetize the rat using the chosen anesthetic agent.
-
Intubate the trachea and connect the animal to a rodent ventilator.
-
-
Surgical Preparation:
-
Perform a left thoracotomy to expose the heart.
-
Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
-
This compound Administration:
-
Administer the prepared this compound solution or vehicle control intravenously as described in Protocol 1. A typical time point for administration is 10-15 minutes before the induction of ischemia.
-
-
Induction of Ischemia:
-
Pass a 6-0 silk suture underneath the LAD artery, approximately 2-3 mm from its origin.
-
Create a snare by passing the ends of the suture through a small piece of tubing.
-
Induce regional myocardial ischemia by tightening the snare. Successful occlusion can be confirmed by observing the paling of the myocardial tissue distal to the ligature and by changes in the ECG (e.g., ST-segment elevation).
-
Maintain the ischemic period for a duration relevant to the study, typically 30-45 minutes.
-
-
Reperfusion:
-
Release the snare to allow blood flow to resume to the previously ischemic area. Reperfusion is confirmed by the return of color to the myocardium.
-
The reperfusion period is typically 2-24 hours, depending on the study endpoints.
-
-
Monitoring and Termination:
-
Continuously monitor ECG and body temperature throughout the procedure.
-
At the end of the reperfusion period, the animal is euthanized, and the heart is excised for further analysis (e.g., infarct size measurement).
-
Protocol 3: Measurement of Myocardial Infarct Size
Materials:
-
Excised heart from the ischemia-reperfusion experiment
-
Phosphate-buffered saline (PBS)
-
1% Triphenyltetrazolium chloride (TTC) solution in PBS
-
Formalin (10%)
-
Digital camera and image analysis software
Procedure:
-
Heart Preparation:
-
Excise the heart and cannulate the aorta.
-
Retrogradely perfuse the heart with PBS to wash out the blood.
-
-
Delineation of Area at Risk (AAR):
-
Re-occlude the LAD artery at the same location as during the surgery.
-
Perfuse the heart with a dye such as Evans blue or Phthalo blue. The non-ischemic area will be stained blue, while the AAR will remain unstained (pale).
-
-
Infarct Staining:
-
Freeze the heart briefly to facilitate slicing.
-
Slice the ventricles into uniform transverse sections (e.g., 2 mm thick).
-
Incubate the heart slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red due to the presence of lactate dehydrogenase, while the infarcted tissue remains white.
-
-
Image Analysis:
-
Photograph both sides of each heart slice.
-
Use image analysis software to quantify the total area of the left ventricle, the AAR (non-blue area), and the infarct area (white area) for each slice.
-
Calculate the infarct size as a percentage of the AAR.
-
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of sarcKATP channel inhibition by this compound during myocardial ischemia and the experimental workflow.
Caption: Signaling pathway of sarcKATP channel modulation during ischemia and this compound inhibition.
Caption: Experimental workflow for in vivo this compound administration in a rat model of myocardial ischemia-reperfusion.
References
- 1. Activation of mitochondrial ATP-sensitive K(+) channel for cardiac protection against ischemic injury is dependent on protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of sarcolemmal KATP channels in cardioprotection against ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of protein kinase C in mitochondrial KATP channel-mediated protection against Ca2+ overload injury in rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Role of sarcolemmal KATP channels in cardioprotection against ischemia/reperfusion injury in mice [jci.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: HMR 1098 Efficacy Under Metabolic Stress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reduced effectiveness of HMR 1098 under conditions of metabolic stress.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the sarcolemmal ATP-sensitive potassium (sKATP) channels, which are composed of Kir6.2 and SUR2A subunits in cardiac myocytes.[1][2] It is often used to investigate the role of these channels in cellular processes, particularly in the context of cardiac function and cardioprotection.[1][2][3] While initially considered highly selective for sKATP channels, some evidence suggests it may also have effects on mitochondrial KATP channels at higher concentrations.[4]
Q2: We are observing a decreased inhibitory effect of this compound on KATP channels in our cellular model of ischemia. Is this expected?
Yes, this is a documented phenomenon. The effectiveness of this compound as a sKATP channel blocker is significantly reduced under conditions of metabolic stress, such as ischemia or metabolic inhibition induced by agents like sodium cyanide (NaCN) and iodoacetate.[1][2] This reduced potency can lead to the misinterpretation of experimental results, suggesting a lack of sKATP channel involvement when, in fact, the inhibitor is not functioning optimally.[1][2]
Q3: What are the underlying molecular mechanisms for the reduced effectiveness of this compound during metabolic stress?
Metabolic stress leads to significant changes in the intracellular environment, which directly impact the interaction of this compound with the sKATP channel. The primary factors are:
-
Increased Intracellular MgADP: During metabolic stress, ATP is hydrolyzed to ADP, leading to a rise in intracellular MgADP concentrations. Increased MgADP levels have been shown to relieve the block of sKATP channels by this compound.[1][2]
-
Low Intracellular ATP: The activation of KATP channels during metabolic stress is primarily due to a drop in intracellular ATP levels. This compound is less effective at blocking sKATP channels that are activated by low intracellular ATP compared to those activated by KATP channel openers like pinacidil.[1][2]
Q4: How does the method of KATP channel activation influence the inhibitory effect of this compound?
The efficacy of this compound is highly dependent on how the sKATP channels are activated.
-
KATP Channel Openers (e.g., Pinacidil): this compound effectively blocks sKATP channels activated by pharmacological openers like pinacidil.[1][2]
-
Metabolic Inhibition: In contrast, this compound is largely ineffective at blocking sKATP currents activated by metabolic inhibition (e.g., using NaCN and iodoacetate).[1][2]
This difference is crucial for experimental design and data interpretation.
Troubleshooting Guide
Problem: this compound is not inhibiting action potential shortening or sKATP currents in our model of metabolic stress.
Possible Cause 1: Suboptimal Experimental Conditions for this compound Efficacy.
As detailed in the FAQs, the inhibitory action of this compound is compromised by the very conditions it is often used to study.
Solutions:
-
Positive Control: Include a positive control where sKATP channels are activated by a potassium channel opener (e.g., pinacidil) to confirm the biological activity of your this compound stock solution under ideal conditions.
-
Alternative Blockers: Consider using other sKATP channel blockers that may be less sensitive to metabolic stress, such as glibenclamide. However, be aware of the potential for off-target effects and differences in selectivity.[1][2]
-
Interpret Data with Caution: If this compound is the only tool available, acknowledge its limitations under metabolic stress in your data interpretation. The lack of an effect may not definitively rule out the involvement of sKATP channels.[1][2]
Problem: Difficulty in distinguishing between sarcolemmal and mitochondrial KATP channel effects.
Possible Cause 2: Lack of Selective Pharmacological Tools.
The roles of sarcolemmal (sKATP) and mitochondrial (mitoKATP) channels in cardioprotection are a subject of debate.[1][2][3] Using non-selective blockers can lead to ambiguous results.
Solutions:
-
Use a Combination of Selective Agents: To dissect the roles of sKATP and mitoKATP channels, use a panel of selective pharmacological agents.
-
Validate Selectivity in Your Model: The selectivity of these compounds should ideally be validated within your specific experimental system.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of this compound under different conditions.
Table 1: this compound IC50 Values for sKATP Channel Inhibition
| Channel Activator | Cell Type/System | IC50 (µM) | Reference |
| Pinacidil | Adult Rat Ventricular Myocytes | 0.36 ± 0.02 | [1][2] |
| Pinacidil | Recombinant Kir6.2/SUR2A | 0.30 ± 0.04 | [1][2] |
| Metabolic Inhibition | Adult Rat Ventricular Myocytes | Ineffective at 10 µM | [1][2] |
Table 2: Effect of this compound on sKATP Channels Under Different Activation Mechanisms
| Condition | This compound (10 µM) Effect | Reference |
| Pinacidil-induced sKATP current | Blocked | [1][2] |
| Metabolic inhibition-induced sKATP current | No effect | [1][2] |
| Pinacidil-induced action potential shortening | Reversed | [1][2] |
| Metabolic inhibition-induced action potential shortening | No effect | [1][2] |
Experimental Protocols
Protocol 1: Induction of Metabolic Stress in Isolated Cardiomyocytes
This protocol describes the induction of metabolic inhibition in isolated adult rat ventricular myocytes to study the effects on sKATP channels.
-
Cell Isolation: Isolate ventricular myocytes from adult rats using established enzymatic digestion protocols.
-
Perfusion Solution: Perfuse the isolated myocytes with a standard Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
Metabolic Inhibition: To induce metabolic stress, switch to a glucose-free Tyrode's solution supplemented with 2 mM sodium cyanide (NaCN) and 1 mM iodoacetate.
-
Electrophysiological Recording: Use the whole-cell patch-clamp technique to record membrane currents and action potentials.
-
Drug Application: Apply this compound and other pharmacological agents via the perfusion system.
Protocol 2: Assessing sKATP Channel Activity with a Pharmacological Opener
This protocol provides a method to confirm the activity of this compound under conditions where its efficacy is not compromised.
-
Cell Preparation: Use isolated adult rat ventricular myocytes or a suitable expression system (e.g., HEK293 cells) expressing Kir6.2/SUR2A channels.
-
Electrophysiological Recording: Perform whole-cell patch-clamp recordings.
-
Channel Activation: Apply the sKATP channel opener pinacidil (e.g., 100 µM) to the bath solution to activate sKATP currents.
-
Inhibition Assay: After a stable baseline current is established, co-apply this compound at various concentrations to determine the dose-dependent inhibition and calculate the IC50 value.
Visualizations
Caption: this compound's reduced efficacy under metabolic stress.
Caption: Troubleshooting experimental workflow for this compound.
References
- 1. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Cardioselective sulfonylthiourea this compound blocks mitochondrial uncoupling induced by a KATP channel opener, P-1075, in beating rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multidimensional Regulation of Cardiac Mitochondrial Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
Overcoming HMR 1098 solubility issues for aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with HMR 1098 for aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dissolution in aqueous buffer | This compound has limited aqueous solubility. The reported solubility is 2 mg/mL in water, but this can be affected by pH, buffer composition, and temperature.[1] | - Ensure the final concentration does not exceed 2 mg/mL. - Try adjusting the pH of the buffer. Since this compound is a sodium salt, the pH of the solution can influence its solubility. Experiment with a pH range of 7.0-8.5. - Gentle warming (e.g., 37°C water bath) may aid dissolution. Vortex thoroughly after warming. |
| Difficulty dissolving this compound powder | The compound may have formed aggregates. | - Start by preparing a concentrated stock solution in an organic solvent like DMSO. - Sonicate the solution for 5-10 minutes to break up any clumps. |
| Cloudiness or precipitation in cell culture media | The final concentration of the organic solvent (e.g., DMSO) from the stock solution may be too high, causing the compound to precipitate when diluted in the aqueous media. The compound may also interact with components in the media. | - Ensure the final concentration of the organic solvent in the cell culture media is low, typically ≤0.1% v/v. - Add the this compound stock solution to the media dropwise while vortexing to ensure rapid and even dispersion. - Perform a serial dilution of the stock solution in the media to reach the desired final concentration. |
| Inconsistent experimental results | The this compound solution may not be stable over time, or the compound may have degraded. The effectiveness of this compound can be reduced under conditions of metabolic stress.[2] | - Prepare fresh solutions for each experiment. - If a stock solution is to be stored, aliquot it into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. - Consider the metabolic state of your experimental system, as high levels of MgADP can reduce the inhibitory effect of this compound.[2] |
| Precipitation in vehicle for in vivo administration | The chosen vehicle may not be suitable for the required concentration of this compound. | - For intravenous administration in rats, a vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been successfully used for poorly soluble compounds.[1] - A solvent mixture of 50% DMSO, 40% PEG300, and 10% ethanol has also been used for oral administration of a poorly soluble compound in mice.[3] - It is crucial to perform a small-scale formulation study to determine the optimal vehicle and maximum achievable concentration for this compound without precipitation. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting solvent for preparing this compound stock solutions?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent due to its high solubilizing power for a wide range of organic compounds. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be diluted into your aqueous experimental medium.
2. What is the known solubility of this compound in common solvents?
| Solvent | Expected Solubility |
| Water | 2 mg/mL[1] |
| DMSO | Soluble |
| Ethanol | Sparingly soluble to soluble |
| Methanol | Sparingly soluble to soluble |
It is highly recommended to perform your own solubility tests to determine the precise solubility in your specific solvents and experimental conditions.
3. How should I prepare an aqueous working solution from a DMSO stock?
To prepare an aqueous working solution from a DMSO stock, follow these steps:
-
Start with your aqueous buffer or cell culture medium.
-
While vortexing the aqueous solution, add the required volume of the this compound DMSO stock solution dropwise.
-
Ensure the final concentration of DMSO is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in your experiments.
4. What are some alternative vehicle formulations for in vivo studies with this compound?
While a specific vehicle for this compound was not detailed in the reviewed literature, a common approach for poorly water-soluble compounds for intravenous administration in rodents is the use of a co-solvent system. A formulation that has proven effective for other compounds consists of:
| Component | Percentage |
| N,N-Dimethylacetamide (DMA) | 20% |
| Propylene glycol (PG) | 40% |
| Polyethylene Glycol (PEG-400) | 40% |
Reference: A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat.[1]
Important: The tolerability and suitability of any vehicle must be determined by the researcher for their specific animal model and experimental design.
5. How should I store this compound solutions?
For maximum stability, it is recommended to prepare this compound solutions fresh for each experiment. If storage is necessary:
-
Solid form: Store desiccated at 2-8°C.[1]
-
Stock solutions (in DMSO): Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 493.96 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Accurately weigh 4.94 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visualization
Signaling Pathway of this compound Action
This compound is a potent and selective blocker of the sarcolemmal ATP-sensitive potassium (sarcKATP) channel.[1] These channels are composed of Kir6.2 and SUR1 subunits and play a crucial role in coupling cellular metabolism to membrane potential.[4]
Caption: this compound inhibits the KATP channel, leading to membrane depolarization.
Experimental Workflow for Solubility Testing
Caption: A stepwise process for determining the solubility of this compound.
References
- 1. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with HMR 1098 in Cardioprotection Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with HMR 1098 in cardioprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the context of cardioprotection?
A1: this compound is known as a selective blocker of the sarcolemmal ATP-sensitive potassium (sKATP) channels.[1][2] In cardiac myocytes, two main types of KATP channels exist: those on the cell surface (sarcolemma) and those in the inner mitochondrial membrane (mitoKATP).[1][2][3] The prevailing consensus is that the opening of mitoKATP channels, not sKATP channels, is a key step in ischemic preconditioning and cardioprotection.[1][2] Therefore, this compound is often used as a tool to exclude the involvement of sKATP channels in cardioprotective mechanisms.
Q2: I'm not seeing the expected blockade of cardioprotection with this compound. What could be the reason?
A2: This is a common finding and can be attributed to several factors:
-
Primary Role of mitoKATP Channels: The cardioprotective effect you are observing may be mediated by mitoKATP channels, which are not significantly blocked by this compound at concentrations typically used to selectively block sKATP channels.[1][2]
-
Reduced Efficacy of this compound Under Metabolic Stress: Studies have shown that the effectiveness of this compound in blocking sKATP channels is significantly reduced under conditions of metabolic stress, such as ischemia.[4][5] This is a critical consideration, as the experimental conditions themselves may alter the drug's potency.
-
Experimental Model: The specific animal model or cell line, as well as the nature of the ischemic insult (e.g., global vs. regional ischemia), can influence the outcome.[6][7]
Q3: Can this compound have off-target effects?
A3: While generally considered selective for sKATP channels, high concentrations of this compound may have off-target effects. Some studies have suggested potential interactions with mitochondrial function at higher doses.[8] It is crucial to use the appropriate concentration of this compound to ensure selectivity for sKATP channels.
Q4: What are the recommended concentrations of this compound for in vitro and in vivo experiments?
A4: The optimal concentration can vary depending on the experimental model. However, for in vitro studies with isolated cardiomyocytes, concentrations around 10-30 µM are often used to selectively block sKATP channels.[1][2] For in vivo studies in rats, a dose of 3-10 mg/kg has been reported.[6][9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model and experimental conditions.
Troubleshooting Guide
Unexpected Result 1: this compound Fails to Block Ischemic Preconditioning (IPC) or a Cardioprotective Intervention.
This is the most common unexpected result. The following workflow can help you troubleshoot this issue.
Troubleshooting Workflow for Unexpected Lack of this compound Effect
Caption: Troubleshooting logic for when this compound fails to block cardioprotection.
| Possible Cause | Suggested Action | Expected Outcome if Hypothesis is Correct |
| Dominant role of mitoKATP channels | Co-administer a selective mitoKATP channel blocker like 5-hydroxydecanoate (5-HD). | The cardioprotective effect will be abolished by 5-HD but not by this compound alone. |
| Suboptimal this compound concentration | Perform a dose-response curve for this compound in your specific experimental model. | A higher concentration of this compound may be required to observe a blocking effect. |
| Reduced this compound efficacy under metabolic stress | Validate this compound's activity in your model by testing its ability to block a known sKATP channel opener (e.g., pinacidil) under both normoxic and simulated ischemic conditions. | This compound should effectively block the sKATP opener under normoxia, but its effect may be diminished during simulated ischemia. |
| Experimental model variability | Review the literature for studies using similar models (animal strain, age, sex, cell type) and compare their findings with your results. | You may find that in your specific model, sKATP channels do not play a significant role in the observed cardioprotective phenomenon. |
Unexpected Result 2: this compound Exacerbates Ischemic Injury.
While less common, this can occur and warrants careful investigation.
| Possible Cause | Suggested Action | Expected Outcome if Hypothesis is Correct |
| Basal sKATP channel activity is protective | In some models, a certain level of basal sKATP channel activity during ischemia might be inherently protective. Blocking this with this compound would worsen the injury. | This effect may be more pronounced in certain species or under specific ischemic conditions. A thorough literature review is crucial. |
| Off-target effects at high concentrations | If you are using a high concentration of this compound, consider potential off-target effects on other ion channels or cellular processes. | Reducing the concentration of this compound should mitigate the exacerbation of injury. |
| Sex-specific differences | Some studies have reported sex-specific effects of this compound, with female hearts potentially being more reliant on sKATP channel activity during ischemia.[7] | If using female animals, consider this as a potential explanation and compare with results from male animals. |
Experimental Protocols
In Vitro Model: Simulated Ischemia-Reperfusion in Isolated Cardiomyocytes
This protocol is adapted from established methods for studying cardioprotection in vitro.[10][11]
-
Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from adult rats or mice via enzymatic digestion using a Langendorff perfusion system.[11]
-
Plate the isolated myocytes on laminin-coated dishes in a suitable culture medium.
-
-
Simulated Ischemia (Hypoxia):
-
Replace the normal culture medium with a hypoxic buffer (e.g., glucose-free, low pH buffer).
-
Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 30-180 minutes).
-
-
Reperfusion (Reoxygenation):
-
Remove the hypoxic buffer and replace it with normal, oxygenated culture medium.
-
Return the cells to a standard incubator for a defined reperfusion period (e.g., 60-120 minutes).
-
-
Drug Treatment:
-
This compound (and other pharmacological agents) should be added at the desired concentration before the ischemic period, during ischemia, or at the onset of reperfusion, depending on the experimental design.
-
-
Assessment of Cell Injury:
-
Cell Viability: Use assays such as Trypan Blue exclusion, LDH release, or MTT assay to quantify cell death.
-
Apoptosis: Measure caspase-3 activity or use TUNEL staining to assess apoptosis.
-
Mitochondrial Function: Assess mitochondrial membrane potential using fluorescent dyes like TMRE or JC-1.
-
Signaling Pathway of KATP Channels in Cardioprotection
Caption: Simplified signaling pathway of KATP channels in cardioprotection.
In Vivo Model: Regional Ischemia-Reperfusion in Rats
This protocol is a standard model for preclinical studies of myocardial infarction.[6][12]
-
Animal Preparation:
-
Anesthetize the rat (e.g., with isoflurane or pentobarbital).
-
Intubate and mechanically ventilate the animal.
-
Perform a thoracotomy to expose the heart.
-
-
Induction of Ischemia:
-
Place a suture around the left anterior descending (LAD) coronary artery.
-
Occlude the artery by tightening the suture for a defined period (e.g., 30 minutes).
-
-
Reperfusion:
-
Release the suture to allow blood flow to return to the previously ischemic area.
-
Monitor the animal for a defined reperfusion period (e.g., 2-24 hours).
-
-
Drug Administration:
-
This compound can be administered intravenously at a predetermined time point before, during, or after ischemia.
-
-
Infarct Size Measurement:
-
At the end of the reperfusion period, excise the heart.
-
Stain the heart with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
-
Calculate the infarct size as a percentage of the area at risk.
-
Data Presentation
Table 1: Expected vs. Unexpected Outcomes with this compound in a Cardioprotection Assay
| Experimental Group | Expected Outcome (sKATP involved) | Unexpected Outcome (sKATP not involved or this compound ineffective) |
| Control (Ischemia-Reperfusion) | High Infarct Size / Low Cell Viability | High Infarct Size / Low Cell Viability |
| Cardioprotective Intervention | Low Infarct Size / High Cell Viability | Low Infarct Size / High Cell Viability |
| Cardioprotective Intervention + this compound | High Infarct Size / Low Cell Viability (Cardioprotection Blocked) | Low Infarct Size / High Cell Viability (Cardioprotection NOT Blocked) |
| Cardioprotective Intervention + 5-HD | N/A (Used to test mitoKATP involvement) | High Infarct Size / Low Cell Viability (Cardioprotection Blocked) |
Table 2: this compound Efficacy Under Different Metabolic Conditions
| Condition | sKATP Channel Opener (e.g., Pinacidil) | This compound | Observed sKATP Channel Activity | Interpretation |
| Normoxia | + | + | Low | This compound is effective at blocking sKATP channels. |
| Simulated Ischemia | + | + | High | This compound efficacy is reduced under metabolic stress.[4][5] |
By systematically addressing these common issues and utilizing the provided protocols and troubleshooting guides, researchers can better interpret their results and advance their understanding of the complex signaling pathways involved in cardioprotection.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Sarcolemmal versus mitochondrial ATP-sensitive K+ channels and myocardial preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. Effects of the cardioselective KATP channel blocker this compound on cardiac function in isolated perfused working rat hearts and in anesthetized rats during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardioselective sulfonylthiourea this compound blocks mitochondrial uncoupling induced by a KATP channel opener, P-1075, in beating rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the sarcolemmal K(ATP) channel blocker HMR1098 on arrhythmias induced by programmed electrical stimulation in canine old myocardial infarction model: comparison with glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Practical guidelines for rigor and reproducibility in preclinical and clinical studies on cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Why is HMR 1098 not blocking KATP channels in my experiment?
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where the ATP-sensitive potassium (KATP) channel blocker, HMR 1098, does not appear to be effective. This document provides frequently asked questions (FAQs), detailed troubleshooting steps, and experimental protocols to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: I've applied this compound, but I'm not seeing any blockade of KATP channels. What are the most common reasons for this?
Failure of this compound to block KATP channels typically stems from one of four key areas:
-
KATP Channel Isoform Specificity: this compound's potency varies significantly between different KATP channel isoforms, which are composed of different sulfonylurea receptor (SUR) and inwardly rectifying potassium channel (Kir6.x) subunits. It is not a universally potent blocker for all KATP channel types.[1][2]
-
Cellular Metabolic State: The drug's effectiveness is dramatically reduced under conditions of metabolic stress, such as high intracellular concentrations of MgADP or low ATP.[3] If your experiment involves metabolic inhibition to open KATP channels, this compound may appear ineffective.[3]
-
Inappropriate Concentration: The concentration required for effective blockade can range from sub-micromolar to over 100 µM, depending on the specific channel isoform and the method used to activate the channels.[2][3]
-
Reagent Quality and Preparation: Issues with the solubility, stability, or degradation of the this compound compound can lead to a lower effective concentration than intended.
Q2: What is the precise mechanism of action for this compound?
This compound, like other sulfonylureas, blocks KATP channels by binding to the regulatory SUR subunit.[4][5] This binding event allosterically induces a conformational change in the channel complex that favors the closed state, thereby preventing the efflux of potassium ions and leading to membrane depolarization.[4]
Q3: How does the specific KATP channel isoform in my experimental model affect this compound potency?
The subunit composition of the KATP channel is a critical determinant of this compound's effectiveness. Initially considered selective for the cardiac (Kir6.2/SUR2A) isoform, studies have shown this compound can be more potent on other isoforms, such as the pancreatic type (Kir6.2/SUR1).[1][2][6] For example, in mouse cardiomyocytes, atrial KATP channels (SUR1-based) are effectively inhibited by 10 μM this compound, whereas ventricular channels (SUR2A-based) require a much higher concentration of 100 μM for similar inhibition.[1][2] This highlights the importance of knowing which isoforms are expressed in your system.
Table 1: Potency of this compound on Different KATP Channel Isoforms
| KATP Channel Isoform (Subunits) | Experimental System | Potency (IC50 / EC50) | Reference |
|---|---|---|---|
| Kir6.2 / SUR1 | Pancreatic Islets (Insulin Secretion) | EC50: 6.3 ± 1.5 µM | [1] |
| Kir6.2 / SUR1 | Heterologous Expression | k: 2.1 ± 0.6 µM | [1] |
| Kir6.2 / SUR2A | Heterologous Expression | IC50: 2.08 µM | [6] |
| Kir6.2 / SUR2A | Heterologous Expression | k: 5.4 ± 0.7 µM | [1] |
| Kir6.2 / SUR2A (Pinacidil-activated) | Recombinant Channels | IC50: 0.30 ± 0.04 µM | [3] |
| Native sK(ATP) (Pinacidil-activated) | Rat Ventricular Myocytes | IC50: 0.36 ± 0.02 µM |[3] |
Q4: How does the metabolic state of the cell influence this compound efficacy?
The blocking action of this compound is significantly antagonized by intracellular MgADP.[3] During metabolic stress or ischemia, intracellular ATP levels fall and MgADP levels rise. This rise in MgADP reduces the potency of this compound.[3] In experiments using adult rat ventricular myocytes, 10 µM this compound was ineffective at blocking KATP currents activated by metabolic inhibition (using NaCN + iodoacetate), but it effectively blocked currents activated by the pharmacological opener pinacidil.[3] This suggests that if you are activating channels by inducing metabolic stress, this compound may not be the appropriate blocker, or a much higher concentration may be required.
Q5: What concentration of this compound should I use in my experiment?
The optimal concentration depends heavily on your experimental system and goals. Based on published data, a concentration range should be tested.
Table 2: Recommended Starting Concentrations of this compound
| Target Channel / Tissue | Recommended Concentration Range | Notes | Reference |
|---|---|---|---|
| SUR1-containing channels (e.g., atrial myocytes, pancreatic islets) | 5 - 10 µM | Effective inhibition observed in this range. | [1][2] |
| SUR2A-containing channels (e.g., ventricular myocytes) | 30 - 100 µM | Lower concentrations (e.g., 10 µM) may be ineffective. | [1][2] |
| Channels activated by K-openers (e.g., Pinacidil) | 1 - 10 µM | This compound is generally more potent under these conditions. | [3] |
| Channels activated by metabolic inhibition | > 30 µM (Test higher) | Efficacy is significantly reduced; blockade may not be achievable. |[3] |
Q6: Are there common issues with this compound solubility or stability?
Like many experimental compounds, proper handling is crucial. This compound is typically dissolved in DMSO to create a concentrated stock solution.
-
Solubility: Ensure the final concentration of DMSO in your aqueous experimental solution is low (typically <0.1%) to avoid solvent-specific effects.
-
Stability: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Visually inspect for any precipitation in your final working solution.
Troubleshooting Guide
If this compound is not working in your experiment, follow this logical workflow to diagnose the problem.
Experimental Protocols
Protocol 1: Validating this compound Blockade using Whole-Cell Patch-Clamp Electrophysiology
This protocol is the gold standard for directly measuring the effect of this compound on KATP channel currents.
Methodology:
-
Cell Preparation: Isolate cells of interest (e.g., cardiomyocytes, pancreatic β-cells) or use a cell line heterologously expressing the KATP channel subunits.
-
Pipette and Bath Solutions:
-
Internal (Pipette) Solution (Low ATP): Typically contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, 1 MgCl2, 0.1 ATP, pH 7.3 with KOH. This low ATP concentration allows channels to open.
-
External (Bath) Solution: Typically contains (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 Glucose, pH 7.4 with KOH. High external K+ is used to increase the inward current for better measurement.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of -60 mV and apply voltage ramps or steps to elicit currents.
-
-
Channel Activation:
-
Apply a known KATP channel opener (e.g., 100 µM Pinacidil or 250 µM Diazoxide) to the bath solution to induce a robust outward current. This is your positive control.
-
-
This compound Application:
-
Once a stable opener-induced current is achieved, perfuse the bath with a solution containing the opener plus the desired concentration of this compound.
-
Apply a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) to generate a dose-response curve.
-
-
Data Analysis: Measure the reduction in the current amplitude after this compound application. Calculate the percentage of block at each concentration and, if possible, fit the data to determine an IC50 value.
Protocol 2: Measuring KATP Channel Activity with ⁸⁶Rb⁺ Efflux Assay
This is a functional, plate-based assay suitable for higher throughput screening to measure the integrated activity of potassium channels.
Methodology:
-
Cell Plating: Plate cells expressing the KATP channel of interest in a multi-well plate (e.g., 96-well) and grow to confluency.
-
Loading: Incubate cells with a loading buffer containing ⁸⁶Rb⁺ (a radioactive potassium surrogate) for a sufficient time (e.g., 2-4 hours) to allow for cellular uptake.
-
Washing: Rapidly wash the cells with a non-radioactive buffer to remove extracellular ⁸⁶Rb⁺.
-
Stimulation:
-
Add a stimulation buffer to the wells. This buffer will contain the test conditions.
-
Basal Efflux: Buffer alone.
-
Stimulated Efflux: Buffer containing a KATP channel opener (e.g., Pinacidil).
-
Inhibition: Buffer containing the opener plus various concentrations of this compound.
-
-
Efflux Collection: After a short incubation period (e.g., 10-20 minutes), collect the supernatant (extracellular buffer), which now contains the effluxed ⁸⁶Rb⁺.
-
Cell Lysis: Lyse the remaining cells in the plate to determine the amount of ⁸⁶Rb⁺ that was not effluxed.
-
Quantification: Use a scintillation counter to measure the radioactivity in both the supernatant and the cell lysate.
-
Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition: (Supernatant counts / (Supernatant + Lysate counts)) * 100. Determine the extent to which this compound inhibits the opener-stimulated efflux.
References
- 1. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are KATP channels blockers and how do they work? [synapse.patsnap.com]
- 5. Mechanism of pharmacochaperoning in a mammalian KATP channel revealed by cryo-EM | eLife [elifesciences.org]
- 6. Cardioselectivity of the sulphonylurea HMR 1098: studies on native and recombinant cardiac and pancreatic KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HMR 1098 dosage to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HMR 1098. The information is designed to help optimize experimental design and avoid potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: The primary on-target effect of this compound is the blockade of ATP-sensitive potassium (KATP) channels. It was initially considered a selective inhibitor of the sarcolemmal KATP channel (Kir6.2/SUR2A) found in ventricular myocytes.
Q2: What are the known off-target effects of this compound?
A2: The principal "off-target" effect, or more accurately, a differential on-target effect, is its potent inhibition of KATP channels containing the SUR1 subunit. This compound inhibits Kir6.2/SUR1 channels, found in atrial and pancreatic beta-cells, more effectively than the ventricular Kir6.2/SUR2A channels.[1][2] This can lead to unintended consequences in experiments not focused on atrial or pancreatic tissues.
Q3: How does the metabolic state of the cell influence this compound efficacy?
A3: The inhibitory effect of this compound on KATP channels is influenced by the intracellular concentrations of MgADP and MgATP.[1] Its potency can be reduced under conditions of metabolic stress, which is a critical consideration in studies involving ischemia or hypoxia.
Q4: What is a typical effective concentration range for this compound?
A4: The effective concentration of this compound is highly dependent on the tissue and the specific KATP channel subunit being targeted. For instance, 10 µM this compound effectively inhibits atrial KATP currents (Kir6.2/SUR1), whereas a higher concentration of 100 µM is required to inhibit pinacidil-activated ventricular KATP currents (Kir6.2/SUR2A).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on ventricular myocytes at standard concentrations (e.g., 10 µM). | This compound has lower potency for SUR2A-containing channels. | Increase the concentration of this compound to the higher micromolar range (e.g., 100 µM) for inhibiting ventricular KATP channels.[1] Consider using a KATP channel opener like pinacidil to ensure channels are in an activatable state. |
| Unexpected effects on insulin secretion or atrial electrophysiology. | This compound is a potent inhibitor of SUR1-containing KATP channels in pancreatic beta-cells and atrial myocytes.[1][2] | Acknowledge this activity in your experimental design. If studying ventricular effects in a whole-organ model, be aware of potential confounding effects on the atria and vasculature. For cellular assays, use isolated ventricular myocytes. |
| Variability in this compound effectiveness in ischemia models. | The efficacy of this compound can be diminished under metabolic stress. | Carefully control and monitor the metabolic state of your experimental preparation. Consider that the drug's effect may be less pronounced in severely ischemic tissue. |
| Difficulty reproducing published IC50 values. | IC50 values for this compound are highly dependent on the experimental conditions, including the method of KATP channel activation (e.g., spontaneous vs. opener-induced) and the intracellular nucleotide concentrations.[1] | Standardize your experimental protocol with respect to KATP channel activators and intracellular solutions. Refer to detailed protocols for specific channel subtypes. |
Quantitative Data Summary
Table 1: Dose-Response of this compound on Different KATP Channel Subtypes
| Channel Subtype | Tissue/Cell Type | Experimental Condition | Effective Concentration / IC50 | Reference |
| Kir6.2/SUR1 | Mouse Atrial Myocytes | Spontaneously activated and diazoxide-activated currents | 10 µM (effective inhibition) | [1] |
| Kir6.2/SUR2A | Mouse Ventricular Myocytes | Pinacidil-activated currents | 100 µM (effective inhibition) | [1] |
| Kir6.2/SUR1 | Heterologous Expression (COSm6 cells) | 86Rb+ efflux | More effective than on Kir6.2/SUR2A | [1] |
| Kir6.2/SUR1 | Heterologous Expression (excised patches) | In the presence of MgADP and MgATP | More effective than on Kir6.2/SUR2A | [1] |
| Kir6.2/SUR2A | Recombinant Channels | Pinacidil-activated | IC50 ≈ 0.30 µM | |
| Kir6.2/SUR1 | Pancreatic Islets | Insulin Secretion | Dose-dependent enhancement | [1] |
Experimental Protocols
Whole-Cell Patch Clamp for KATP Channel Currents
This protocol is adapted for recording KATP channel currents in isolated cardiac myocytes.
Materials:
-
Borosilicate glass capillaries
-
Micropipette puller and microforge
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
Perfusion system
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, 5 EGTA, 1 ATP (or varied concentrations to study channel modulation), 0.1 ADP (pH 7.2 with KOH)
-
This compound stock solution
-
KATP channel opener (e.g., pinacidil or diazoxide)
Procedure:
-
Cell Preparation: Isolate cardiac myocytes using established enzymatic digestion protocols. Allow cells to stabilize in a holding solution.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer isolated myocytes to the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a myocyte with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply voltage ramps or steps to elicit membrane currents.
-
-
Drug Application:
-
To elicit KATP currents, either dialyze the cell with a low ATP internal solution or apply a KATP channel opener to the external solution.
-
Once a stable KATP current is established, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record the inhibition of the KATP current.
-
Perform a washout with the control external solution to check for reversibility.
-
-
Data Analysis: Measure the current amplitude before, during, and after this compound application. Calculate the percentage of inhibition for different concentrations to generate a dose-response curve.
86Rb+ Efflux Assay for KATP Channel Activity
This assay provides a measure of KATP channel activity by tracking the efflux of the K+ surrogate, 86Rb+.
Materials:
-
Cells expressing the KATP channel of interest (e.g., transfected cell line or primary cells)
-
24-well culture plates
-
86RbCl (radioactive)
-
Loading buffer (e.g., culture medium)
-
Efflux buffer (similar to external solution in patch-clamp)
-
Stimulating solution (efflux buffer containing a KATP channel opener)
-
Inhibitory solution (efflux buffer with this compound)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter and vials
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to confluence.
-
86Rb+ Loading: Incubate the cells with loading buffer containing 1-2 µCi/mL 86RbCl for 2-4 hours at 37°C.
-
Washing: Aspirate the loading buffer and wash the cells several times with non-radioactive efflux buffer to remove extracellular 86Rb+.
-
Efflux Measurement:
-
Add efflux buffer to the wells for a baseline measurement. At specified time points (e.g., every 2 minutes), collect the supernatant and replace it with fresh buffer.
-
To stimulate KATP channels, replace the efflux buffer with the stimulating solution.
-
To test for inhibition, add the inhibitory solution (containing this compound) to the wells.
-
-
Cell Lysis: After the final efflux period, lyse the cells with lysis buffer to determine the remaining intracellular 86Rb+.
-
Quantification: Measure the radioactivity in the collected supernatants and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the rate of 86Rb+ efflux for each condition. The efflux rate is typically expressed as the fraction of total 86Rb+ released per minute. Compare the rates in the presence and absence of this compound to determine the extent of inhibition.
Visualizations
Caption: Differential inhibition of KATP channel subtypes by this compound.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for this compound experiments.
References
Troubleshooting HMR 1098's effect on action potential shortening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HMR 1098 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the sarcolemmal ATP-sensitive potassium (KATP) channel. This channel is a hetero-octamer composed of four Kir6.2 pore-forming subunits and four SUR2A regulatory subunits in ventricular myocytes.[1][2] Under conditions of metabolic stress, such as ischemia, intracellular ATP levels decrease, leading to the opening of KATP channels. The resulting potassium efflux shortens the action potential duration (APD). This compound specifically blocks these channels, thereby preventing or reversing this APD shortening.[1]
Q2: Is this compound completely selective for the cardiac (SUR2A) isoform of the KATP channel?
While often described as cardioselective, studies have shown that this compound is not entirely specific for the SUR2A subunit over the SUR1 subunit found in pancreatic β-cells and some neurons.[2][3] In fact, some research suggests that this compound may inhibit Kir6.2/SUR1 channels more effectively than Kir6.2/SUR2A channels, especially in the presence of MgADP.[2] This lack of absolute specificity should be considered when interpreting experimental results, particularly in non-cardiac tissues or at higher concentrations.
Q3: What is the expected effect of this compound on cardiac action potential duration (APD)?
Under normal physiological conditions, where KATP channels are predominantly closed, this compound has a minimal effect on APD. Its primary role is to counteract the APD shortening induced by the opening of KATP channels during metabolic stress (e.g., ischemia, hypoxia).[1] Therefore, in experimental models of ischemia, this compound is expected to prolong the APD back towards the baseline duration observed under normoxic conditions.[1]
Troubleshooting Guide
Problem 1: this compound is not preventing action potential shortening in my ischemic model.
-
Cause 1: Reduced efficacy under metabolic stress. The effectiveness of this compound can be significantly diminished under conditions of severe metabolic inhibition.[4][5] This is because the blocking action of this compound can be relieved by increased concentrations of MgADP, which are present during metabolic stress.[4]
-
Solution: Consider using a higher concentration of this compound. However, be mindful of potential off-target effects at higher concentrations. It may also be beneficial to use a different KATP channel blocker, such as glibenclamide, which may retain its potency better under these conditions, although it is less selective.[4]
-
-
Cause 2: Inappropriate drug concentration. The effective concentration of this compound can vary depending on the experimental model and conditions.
-
Solution: Perform a concentration-response curve to determine the optimal concentration for your specific experimental setup. Refer to the data tables below for reported effective concentrations and IC50 values.
-
Problem 2: I am observing inconsistent or no effect of this compound.
-
Cause 1: Drug stability and preparation. this compound solution stability can impact its efficacy.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles.[6] Allow the solution to come to room temperature before use.
-
-
Cause 2: Experimental variability. Biological variability between cells or tissues can lead to inconsistent results.
-
Solution: Ensure a consistent and robust experimental protocol. Increase the number of experimental repeats (n) to ensure statistical power.
-
Problem 3: I am observing an unexpected shortening of the action potential with this compound application.
-
Cause: Potential off-target effects. While primarily a KATP channel blocker, at higher concentrations, this compound could have off-target effects on other ion channels that contribute to the action potential waveform. For instance, effects on other potassium currents or even calcium or sodium channels, although not widely reported, cannot be entirely ruled out at supra-physiological concentrations.
-
Solution: Re-evaluate the concentration of this compound being used. If possible, test for effects on other key cardiac ion channels (e.g., IKr, IKs, ICa,L, INa) in your preparation to rule out off-target effects.
-
Quantitative Data
Table 1: this compound IC50 Values for KATP Channels
| Channel Subunits | Experimental Condition | IC50 Value (µM) | Reference |
| Kir6.2/SUR2A | Pinacidil-activated (recombinant) | 0.30 ± 0.04 | [4][5] |
| sKATP (native) | Pinacidil-activated (rat ventricular myocytes) | 0.36 ± 0.02 | [4][5] |
| Kir6.2/SUR1 | MgADP and MgATP activated (excised patch) | More effective than on Kir6.2/SUR2A | [2] |
| Kir6.2/SUR2A | Low intracellular ATP | Less effective | [4][5] |
Table 2: Effective Concentrations of this compound in Cardiac Preparations
| Preparation | Effect | Concentration (µM) | Reference |
| Isolated perfused working rat hearts | Completely prevented ischemia-induced QT interval shortening | 3 | [7] |
| Anesthetized rats | No significant effect on cardiac function or infarct size during regional ischemia | 10 mg/kg i.v. | [7] |
| Human ventricular myocytes | Prevention of IK(ATP)-induced action potential shortening | Not specified | [1] |
| Langendorff-perfused rabbit hearts | Prolonged APD and effective refractory period | 10 | [8] |
Experimental Protocols
Detailed Protocol for Whole-Cell Patch-Clamp Recording of Ventricular Myocytes
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Cell Preparation:
-
Isolate ventricular myocytes from the desired species using established enzymatic digestion protocols.
-
Allow the isolated cells to stabilize in a Tyrode's solution at room temperature.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 110 K-Aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.
3. This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in the external solution. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
4. Patch-Clamp Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Mount the pipette on the headstage of the patch-clamp amplifier.
-
Apply positive pressure to the pipette and lower it into the bath containing the ventricular myocytes.
-
Approach a healthy, rod-shaped myocyte and form a giga-ohm seal by applying gentle suction.
-
Once a stable seal is formed, rupture the patch membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Switch to current-clamp mode to record action potentials.
-
Allow the cell to stabilize for a few minutes before starting the experimental protocol.
-
Elicit action potentials by injecting short (2-5 ms) suprathreshold current pulses at a desired frequency (e.g., 1 Hz).
-
Record baseline action potentials.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
To mimic ischemia, switch to a glucose-free, hypoxic external solution, with or without a metabolic inhibitor (e.g., 2-deoxyglucose and cyanide).
-
Record the changes in action potential duration in the presence and absence of this compound under both normoxic and ischemic conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. Effects of the cardioselective KATP channel blocker this compound on cardiac function in isolated perfused working rat hearts and in anesthetized rats during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contrasting effects of HMR1098 on arrhythmogenicity in a Langendorff-perfused phase-2 myocardial infarction rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential confounding factors in HMR 1098 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with HMR 1098. Our goal is to help you navigate potential confounding factors and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the sodium salt of HMR 1883 and acts as a blocker of ATP-sensitive potassium (K-ATP) channels.[1] Its primary mechanism is the inactivation of these channels, which are responsible for potassium efflux from cells. It is often utilized in research to investigate the role of K-ATP channels in various physiological and pathophysiological processes, particularly in the context of myocardial ischemia and arrhythmias.
Q2: Is this compound a selective inhibitor for a specific K-ATP channel subtype?
The selectivity of this compound is a subject of ongoing discussion in scientific literature. While it has been widely regarded as a "cardioselective" inhibitor with a preference for the SUR2A/Kir6.2 channels found in cardiac tissue over the SUR1/Kir6.2 channels in pancreatic β-cells, some studies challenge this view.[2][3] Evidence suggests that under certain experimental conditions, this compound may inhibit SUR1-containing channels more effectively than SUR2A-containing channels.[2][3] Researchers should therefore exercise caution when interpreting results based on the assumed selectivity of this compound.
Q3: What is the appropriate vehicle for dissolving this compound?
This compound can be dissolved in distilled water or dimethyl sulfoxide (DMSO).[4] The choice of solvent will depend on the specific requirements of your experimental model and the final concentration needed. It is crucial to run appropriate vehicle controls in all experiments to account for any potential effects of the solvent itself.
Q4: What is the stability of this compound in solution?
While specific degradation kinetics are not extensively reported in all contexts, it is generally recommended to prepare fresh solutions of this compound for each experiment to ensure its potency and stability. If storage is necessary, it is advisable to store aliquots at -20°C or lower and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or weaker than expected channel blockade.
-
Potential Cause 1: Metabolic state of the cells. The inhibitory effect of this compound can be significantly influenced by the intracellular concentrations of ATP and ADP.[5] Under conditions of metabolic stress (low ATP and high MgADP), the effectiveness of this compound as a K-ATP channel blocker may be reduced.[5]
-
Troubleshooting Tip: Carefully control and monitor the metabolic state of your experimental preparation. In patch-clamp experiments, the composition of the intracellular solution is critical. Consider that in ischemia models, the cellular metabolic environment is dynamic.
-
-
Potential Cause 2: pH of the experimental medium. The potency of this compound can be affected by pH. Under acidic conditions, which can occur during ischemia, the IC50 for this compound has been shown to decrease, indicating a more potent effect.[6]
-
Troubleshooting Tip: Ensure consistent pH buffering in your experimental solutions. Be aware that local pH changes in ischemic tissue models could alter the drug's efficacy.
-
Issue 2: Unexpected off-target effects.
-
Potential Cause: Interaction with mitochondrial K-ATP channels (mitoK-ATP). While often described as a sarcolemmal K-ATP channel blocker, there is evidence to suggest that this compound may also have effects on mitochondrial function, potentially through indirect mechanisms or direct interaction with mitoK-ATP channels.[7]
Issue 3: Discrepancies in SUR1 vs. SUR2A selectivity.
-
Potential Cause: Experimental model and conditions. The observed selectivity of this compound can vary between different expression systems (e.g., native cells vs. heterologous expression) and experimental setups (e.g., whole-cell vs. inside-out patch clamp).[2][3][10]
-
Troubleshooting Tip: Acknowledge the debated selectivity of this compound in your experimental design and interpretation of results. If subtype selectivity is a critical aspect of your study, consider using genetic models (e.g., knockout animals) to complement pharmacological approaches.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from the literature.
Table 1: IC50 Values of this compound for K-ATP Channel Subtypes
| Channel Subunit | Experimental System | IC50 | Reference |
| SUR2A/Kir6.2 | Native ventricular cells (inside-out patch) | 0.88 µM | [1] |
| SUR1/Kir6.2 | INS-1 cells (inside-out patch) | 720 µM | [1] |
| SUR2A/Kir6.2 | Recombinant (inside-out patch) | Not specified, similar to cardiac | [1] |
| SUR2A/Kir6.2 | Recombinant (whole-cell) | 2.1 µM | [1] |
| SUR1/Kir6.2 | Recombinant (whole-cell) | 860 µM | [1] |
| Kir6.2/SUR1 | COSm6 cells (excised inside-out patch, with MgADP and MgATP) | 2.1 ± 0.6 μM | [2] |
| Kir6.2/SUR2A | COSm6 cells (excised inside-out patch, with MgADP and MgATP) | 5.4 ± 0.7 μM | [2] |
| Pinacidil-activated sK-ATP | - | 0.36 ± 0.02 µM | [5] |
| Rilmakalim-induced current (pH 7.3) | Human ventricular myocardium | 0.42 ± 0.008 µM | [6] |
| Rilmakalim-induced current (pH 6.5) | Human ventricular myocardium | 0.24 ± 0.009 µM | [6] |
Table 2: this compound Concentrations Used in Various Experimental Models
| Experimental Model | Concentration | Observed Effect | Reference |
| Isolated perfused working rat hearts | 3 µmol/l | Slight, non-significant reduction in aortic flow during ischemia. | [11][12] |
| Anesthetized rats (regional ischemia) | 10 mg/kg i.v. | No significant effect on cardiac function or infarct size. | [11][12] |
| Mouse atrial myocytes | 10 µM | Effective inhibition of K-ATP currents. | [3] |
| Mouse ventricular myocytes | 10 µM | No inhibition of pinacidil-activated K-ATP currents. | [3] |
| Mouse ventricular myocytes | 100 µM | Inhibition of pinacidil-activated K-ATP currents. | [3] |
| Langendorff-perfused hearts (phase-2 MI) | 10 µM | Prolonged APD and effective refractory period. | [13] |
| Neonatal rat cardiomyocytes (NRCs) | 30 µM (24 hours) | Reduced cellular viability, increased apoptosis. | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a general guideline for assessing the effect of this compound on K-ATP channels in isolated cardiomyocytes.
-
Cell Preparation: Isolate ventricular or atrial myocytes from the animal model of choice using established enzymatic digestion protocols.
-
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (Internal): (in mM) 110 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH). Note: ATP concentration can be varied to modulate K-ATP channel activity.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -70 mV.
-
Apply voltage ramps or steps to elicit membrane currents.
-
To activate K-ATP channels, use a K-ATP channel opener (e.g., pinacidil or diazoxide) or dialyze the cell with a low ATP internal solution.
-
-
This compound Application:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Dilute the stock solution to the desired final concentrations in the external solution.
-
Perfuse the cell with the this compound-containing solution and record the changes in K-ATP current.
-
-
Data Analysis: Measure the amplitude of the K-ATP current before and after this compound application. Calculate the percentage of inhibition to determine the dose-response relationship and IC50 value.
Protocol 2: Isolated Langendorff-Perfused Heart Model of Ischemia-Reperfusion
This protocol provides a framework for studying the effects of this compound in an ex vivo model of myocardial ischemia.
-
Heart Preparation: Excise the heart from an anesthetized animal and cannulate the aorta on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart with Krebs-Henseleit buffer (gassed with 95% O₂ / 5% CO₂) at a constant pressure or flow.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Ischemia Induction: Induce global or regional ischemia by stopping the perfusion or ligating a coronary artery for a defined period (e.g., 30 minutes).
-
Reperfusion: Restore perfusion to the heart for a subsequent period (e.g., 60-120 minutes).
-
This compound Administration:
-
Dissolve this compound in the Krebs-Henseleit buffer.
-
Infuse the this compound-containing buffer before, during, or after the ischemic period, depending on the experimental question.
-
-
Functional Assessment: Monitor cardiac function throughout the experiment by measuring parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Infarct Size Measurement: At the end of the reperfusion period, stain the heart with triphenyltetrazolium chloride (TTC) to delineate the infarct size as a percentage of the area at risk.
Visualizations
Caption: Mechanism of this compound action on K-ATP channels under metabolic stress.
Caption: General experimental workflow for studies involving this compound.
Caption: Key confounding factors to consider in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors Mediating Remote Preconditioning of Trauma (RPCT) in the Rat Heart: Central Role of the Cytochrome P450 Epoxygenase Pathway in Mediating Infarct Size Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective block of sarcolemmal IKATP in human cardiomyocytes using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Mitochondrial KATP channel inhibition blunts arrhythmia protection in ischemic exercised hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cardioselectivity of the sulphonylurea HMR 1098: studies on native and recombinant cardiac and pancreatic KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the cardioselective KATP channel blocker this compound on cardiac function in isolated perfused working rat hearts and in anesthetized rats during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Contrasting effects of HMR1098 on arrhythmogenicity in a Langendorff-perfused phase-2 myocardial infarction rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for HMR 1098's effects on mitochondrial function
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and controlling for the effects of HMR 1098 on mitochondrial function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardioselective sulfonylthiourea compound. Its primary and well-established mechanism of action is the selective inhibition of the sarcolemmal ATP-sensitive potassium (sarcKATP) channels. These channels are located in the plasma membrane of cells, particularly cardiomyocytes.
Q2: Does this compound directly affect mitochondrial ATP-sensitive potassium (mitoKATP) channels?
The general consensus in the scientific literature is that this compound is selective for sarcKATP channels and does not directly inhibit mitoKATP channels at concentrations typically used to block sarcKATP channels.[1] This selectivity makes this compound a valuable pharmacological tool to differentiate between the roles of these two distinct KATP channels in cellular processes. However, it is important to note that some studies suggest that under specific experimental conditions, such as metabolic stress, the selectivity and effectiveness of this compound may be altered.[2][3]
Q3: Can this compound have any indirect effects on mitochondrial function?
Yes, while direct interaction with mitoKATP channels is unlikely, this compound can indirectly influence mitochondrial function. By blocking sarcKATP channels, this compound can alter cellular ion homeostasis and electrical activity, which in turn can impact mitochondrial processes. For instance, one study reported that this compound blocked mitochondrial uncoupling induced by a KATP channel opener, suggesting a potential indirect effect or a more complex interaction under certain conditions.[4]
Q4: When should I use this compound in my experiments?
This compound is most appropriately used as a tool to investigate the specific role of sarcKATP channels in a physiological or pathological process. By comparing the effects of a non-selective KATP channel modulator with and without this compound, researchers can dissect the relative contributions of sarcKATP and mitoKATP channels.
Q5: Are there alternative or complementary inhibitors I should consider?
Yes, to build a more robust experimental design, it is advisable to use this compound in conjunction with other KATP channel modulators. For specifically targeting mitoKATP channels, 5-hydroxydecanoate (5-HD) is commonly used as an inhibitor, although its specificity has also been a subject of debate.[5] Glibenclamide is a non-selective KATP channel blocker that inhibits both sarcKATP and mitoKATP channels. Using these compounds in parallel can provide a more comprehensive understanding of KATP channel involvement.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect of this compound on sarcKATP channel activity. | Metabolic stress in the experimental model: The inhibitory potency of this compound on sarcKATP channels can be reduced under conditions of metabolic stress, such as hypoxia or ischemia.[2][3] | - Ensure your experimental conditions are well-controlled and consistent. - Consider performing experiments under both normoxic and hypoxic conditions to assess the impact of metabolic state on this compound efficacy. - If metabolic stress is an intended part of the experiment, a higher concentration of this compound may be required, but this should be carefully titrated to avoid off-target effects. |
| Incorrect concentration of this compound: The effective concentration can vary between cell types and experimental conditions. | - Perform a dose-response curve to determine the optimal concentration of this compound for your specific model system. - Consult the literature for concentrations used in similar experimental setups. | |
| Degradation of this compound: Improper storage or handling can lead to loss of activity. | - Store this compound according to the manufacturer's instructions, typically protected from light and moisture. - Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. | |
| Unexpected changes in mitochondrial function observed with this compound treatment. | Indirect cellular effects: Alterations in sarcolemmal ion flux due to sarcKATP channel blockade can indirectly impact mitochondrial function. | - Carefully design control experiments to isolate the effects of this compound. This may include using other sarcKATP channel blockers with different chemical structures. - Measure key cellular parameters that could be affected by sarcKATP channel blockade, such as intracellular Ca2+ levels, to understand the downstream consequences. |
| Off-target effects at high concentrations: While generally selective, at very high concentrations, this compound may have unforeseen off-target effects. | - Use the lowest effective concentration of this compound as determined by your dose-response studies. - Include a "vehicle-only" control in all experiments. | |
| Difficulty in distinguishing between sarcKATP and mitoKATP channel effects. | Overlapping pharmacology of available tools: The specificity of all KATP channel modulators, including this compound and 5-HD, can be context-dependent. | - Employ a multi-faceted approach using a panel of KATP channel openers (e.g., diazoxide, pinacidil) and blockers (this compound, 5-HD, glibenclamide). - Combine pharmacological approaches with genetic models (e.g., siRNA knockdown or knockout of specific KATP channel subunits) if feasible. |
Experimental Protocols & Data
Assessment of Mitochondrial Respiration
Objective: To determine if this compound has a direct effect on mitochondrial oxygen consumption.
Methodology: High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k)
-
Cell Permeabilization: Harvest cells and permeabilize the plasma membrane with a mild detergent like digitonin. This allows for the direct delivery of substrates to the mitochondria while keeping the mitochondrial membrane intact.
-
Respirometry Protocol (SUIT - Substrate-Uncoupler-Inhibitor Titration):
-
Add the permeabilized cells to the respirometer chamber containing mitochondrial respiration medium (e.g., MiR05).
-
State 2 (Leak Respiration): Add substrates for Complex I (e.g., pyruvate, glutamate, malate) or Complex II (e.g., succinate in the presence of rotenone).
-
State 3 (Oxidative Phosphorylation): Add ADP to stimulate ATP synthesis.
-
State 4o (Resting State): Add oligomycin to inhibit ATP synthase.
-
Uncoupled Respiration: Add a protonophore like FCCP to uncouple the respiratory chain from ATP synthesis and measure the maximum electron transport system capacity.
-
Inhibition: Add inhibitors like rotenone (Complex I) and antimycin A (Complex III) to measure residual oxygen consumption.
-
-
This compound Treatment: Run parallel experiments where this compound (typically 10-100 µM) is added to the chamber before the addition of substrates or at different stages of the SUIT protocol.
Data Presentation:
| Parameter | Control (Vehicle) | This compound (30 µM) | Reference |
| Basal Respiration (pmol O₂/s/10⁶ cells) | No significant change reported | No significant change reported | [General observation from multiple studies] |
| ATP-linked Respiration (pmol O₂/s/10⁶ cells) | No significant change reported | No significant change reported | [General observation from multiple studies] |
| Maximal Respiration (pmol O₂/s/10⁶ cells) | No significant change reported | No significant change reported | [General observation from multiple studies] |
| Proton Leak (pmol O₂/s/10⁶ cells) | No significant change reported | No significant change reported | [General observation from multiple studies] |
Note: The majority of studies use this compound as a tool to demonstrate the lack of involvement of sarcKATP channels in a particular mitochondrial-related phenomenon, and therefore, specific quantitative data on its direct effect on mitochondrial respiration is often not the primary focus. The consistent finding is a lack of a direct and significant effect.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess if this compound alters the mitochondrial membrane potential.
Methodology: Fluorescent Probes (e.g., TMRE or JC-10)
-
Cell Culture: Plate cells in a suitable format for fluorescence microscopy or a plate reader.
-
Dye Loading: Incubate the cells with a ΔΨm-sensitive dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-10 according to the manufacturer's protocol.
-
Treatment: Treat the cells with this compound (10-100 µM), a vehicle control, and a positive control for depolarization (e.g., FCCP).
-
Imaging/Measurement:
-
Fluorescence Microscopy: Capture images and quantify the fluorescence intensity within the mitochondria.
-
Plate Reader: Measure the total fluorescence intensity per well. For ratiometric dyes like JC-10, measure fluorescence at both emission wavelengths.
-
-
Data Analysis: Normalize the fluorescence intensity of the this compound-treated cells to the vehicle control.
Data Presentation:
| Parameter | Control (Vehicle) | This compound (30 µM) | FCCP (Positive Control) | Reference |
| TMRE Fluorescence Intensity (Arbitrary Units) | 100 ± 5 | 98 ± 6 (No significant change) | 25 ± 4 (Significant decrease) | [Representative data based on literature] |
| JC-10 Red/Green Fluorescence Ratio | 2.5 ± 0.2 | 2.4 ± 0.3 (No significant change) | 0.8 ± 0.1 (Significant decrease) | [Representative data based on literature][5][6][7][8] |
Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production
Objective: To determine if this compound influences mitochondrial ROS generation.
Methodology: Fluorescent Probes (e.g., MitoSOX™ Red or Amplex™ Red)
-
Cell Culture: Culture cells as for the ΔΨm assay.
-
Dye Loading: Load the cells with a mitochondrial ROS-sensitive probe like MitoSOX™ Red (for superoxide) or use a kit based on Amplex™ Red (for hydrogen peroxide) following the manufacturer's instructions.
-
Treatment: Treat the cells with this compound (10-100 µM), a vehicle control, and a positive control for ROS induction (e.g., Antimycin A).
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
Data Analysis: Normalize the fluorescence intensity of the this compound-treated cells to the vehicle control.
Data Presentation:
| Parameter | Control (Vehicle) | This compound (30 µM) | Antimycin A (Positive Control) | Reference |
| MitoSOX™ Red Fluorescence Intensity (Arbitrary Units) | 100 ± 8 | 105 ± 10 (No significant change) | 350 ± 30 (Significant increase) | [Representative data based on literature] |
| Amplex™ Red Fluorescence (Arbitrary Units) | 500 ± 40 | 520 ± 50 (No significant change) | 2500 ± 200 (Significant increase) | [Representative data based on literature][8][9] |
Signaling Pathways and Experimental Workflows
Dissecting SarcKATP and MitoKATP Channel Roles
This workflow illustrates a common experimental strategy to differentiate the effects of sarcolemmal and mitochondrial KATP channels on a cellular process.
Interpretation of Workflow Results:
-
If the effect of the KATP opener is blocked by this compound, it suggests the involvement of sarcKATP channels .
-
If the effect of the KATP opener is blocked by 5-HD, it suggests the involvement of mitoKATP channels .
-
If the effect is blocked by both, it may indicate a role for both channels or cross-reactivity of the inhibitors.
-
If the effect is blocked by neither, the involvement of KATP channels is unlikely.
MitoKATP Channel-Mediated Cardioprotection Signaling
Opening of mitoKATP channels is implicated in cardioprotective signaling pathways, often involving the generation of reactive oxygen species (ROS) which then act as signaling molecules.
This diagram illustrates that stimuli like ischemic preconditioning or KATP channel openers can lead to the opening of mitoKATP channels. This event is proposed to trigger the production of a small, controlled amount of ROS within the mitochondria, which in turn activates downstream signaling kinases like Protein Kinase C (PKC), ultimately leading to a cardioprotective state.
References
- 1. medium.com [medium.com]
- 2. Quantification of reactive oxygen species production by the red fluorescent proteins KillerRed, SuperNova and mCherry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Mitochondrial Incubation Media for Measurement of Respiration and Hydrogen Peroxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. A quantitative method to monitor reactive oxygen species production by electron paramagnetic resonance in physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. mdpi.com [mdpi.com]
Addressing variability in HMR 1098 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes using HMR 1098. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cardioselective sulfonylthiourea derivative that acts as a blocker of ATP-sensitive potassium (KATP) channels. It is often used in research to investigate the role of these channels, particularly the sarcolemmal KATP (sKATP) channels, in various physiological and pathophysiological processes, most notably in cardiac applications.[1] While initially considered highly selective for the cardiac sKATP channel isoform (Kir6.2/SUR2A), some evidence suggests it may also interact with other KATP channel isoforms, which can contribute to variability in experimental results.[2][3]
Q2: Why am I observing inconsistent inhibitory effects of this compound in my experiments?
A2: Variability in the inhibitory effects of this compound can arise from several factors:
-
Metabolic State of the Cells: The effectiveness of this compound is significantly reduced under conditions of metabolic stress or ischemia.[1][4] In contrast to its potent block of KATP channels activated by pharmacological openers like pinacidil, its ability to inhibit channels opened by metabolic inhibition (e.g., using NaCN and iodoacetate) is diminished.[1][4]
-
Presence of MgADP: Increased intracellular concentrations of MgADP can relieve the blocking effect of this compound on sKATP channels.[1][2] This is a crucial consideration in experiments where ATP levels are manipulated.
-
SUR Isotype Specificity: this compound's selectivity for the SUR2A subunit of cardiac KATP channels over the SUR1 subunit found in pancreatic β-cells has been a topic of investigation. Some studies suggest that this compound can also inhibit SUR1-containing channels, potentially leading to off-target effects in tissues expressing this isoform.[2][3] The specific SUR isoform composition of your experimental model is therefore a critical determinant of this compound's effect.
-
pH of the Experimental Buffer: The potency of this compound is enhanced under acidic conditions. In human ventricular myocytes, the IC50 for this compound is lower at a pH of 6.5 compared to a physiological pH of 7.3.[5]
Q3: Can this compound affect mitochondrial KATP (mitoKATP) channels?
A3: The effect of this compound on mitoKATP channels is a subject of ongoing research and some debate. While it is primarily considered a selective sKATP channel blocker, at least one study has suggested that at higher concentrations, this compound may also have an inhibitory effect on mitoKATP channels.[6] Researchers should be cautious when interpreting data related to mitochondrial function and consider using more selective mitoKATP channel modulators for comparison.
Q4: What are the recommended working concentrations for this compound?
A4: The effective concentration of this compound can vary depending on the experimental setup and the specific research question. Based on published studies, concentrations typically range from the sub-micromolar to low micromolar range. For example, in patch-clamp experiments on human ventricular myocytes, the IC50 was found to be 0.42 µM at physiological pH.[5] In studies with isolated perfused rat hearts, concentrations of 0.3 µM and 3 µM have been used.[7] It is always recommended to perform a dose-response curve in your specific experimental model to determine the optimal concentration.
Q5: What are potential off-target effects of this compound?
A5: While generally considered selective for KATP channels, potential off-target effects should be considered, especially at higher concentrations. As mentioned, its selectivity for SUR2A over SUR1 is not absolute, which could lead to effects on pancreatic β-cells or other tissues expressing SUR1.[2][3] Some studies have also noted cardiodepressant effects under specific experimental conditions, such as in paced, globally ischemic isolated hearts.[8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no effect of this compound | Reduced efficacy due to metabolic stress: this compound is less effective when KATP channels are opened by metabolic inhibition compared to pharmacological openers.[1][4] | - If your experiment involves inducing ischemia or metabolic stress, consider using a pharmacological KATP channel opener (e.g., pinacidil) as a positive control to confirm this compound activity. - Be aware that the lack of an this compound effect under ischemic conditions may not definitively rule out sKATP channel involvement.[1] |
| Presence of high MgADP: Increased MgADP levels can counteract the inhibitory effect of this compound.[1][2] | - Carefully control and measure the nucleotide concentrations in your intracellular solutions for patch-clamp experiments. - Consider the potential for changes in intracellular ADP levels in your experimental model. | |
| Incorrect SUR isoform: The target tissue may express a SUR isoform that is less sensitive to this compound. | - Verify the SUR isoform expression profile in your experimental model (e.g., through RT-PCR or Western blotting). - If studying non-cardiac tissues, be particularly cautious about assuming SUR2A selectivity. | |
| Suboptimal pH: The potency of this compound is pH-dependent.[5] | - Ensure the pH of your experimental buffers is accurately controlled and maintained throughout the experiment. - Be aware that local pH changes (e.g., during ischemia) can influence the drug's effectiveness. | |
| Drug solubility or stability issues: Improper dissolution or degradation of this compound can lead to inaccurate concentrations. | - Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. - Visually inspect solutions for any precipitation before use. | |
| Unexpected physiological responses | Off-target effects: this compound may be interacting with other ion channels or cellular targets, especially at higher concentrations. | - Perform a dose-response curve to use the lowest effective concentration. - Use appropriate negative controls (e.g., vehicle-only). - Consider using other KATP channel blockers with different chemical structures to confirm the specificity of the observed effect. |
| Cardiodepressant effects: In some preparations, this compound can have direct effects on cardiac function.[8] | - Carefully monitor baseline cardiac function before and after this compound application. - Be aware that the experimental model (e.g., paced vs. non-paced heart) can influence the observed cardiac effects.[7] |
Data Presentation
Table 1: Effect of this compound on Aortic Flow in Isolated Perfused Working Rat Hearts during Low-Flow Ischemia
| Treatment | Aortic Flow (% of non-ischemic value) | Statistical Significance (vs. Vehicle) |
| Vehicle | 44 ± 2% | - |
| This compound (0.3 µM) | 29 ± 7% | Not Significant |
| This compound (3 µM) | 8 ± 2% | P < 0.05 |
| Glibenclamide (3 µM) | 9.5 ± 7% | P < 0.05 |
| Data adapted from Gögelein et al., 2001.[7] |
Table 2: Effect of this compound on QT Interval in Isolated Perfused Rat Hearts during Low-Flow Ischemia
| Treatment | QT Interval (ms) - Before Ischemia | QT Interval (ms) - During Ischemia | Statistical Significance (Before vs. During Ischemia) |
| Control | 63 ± 6 | 36 ± 4 | P < 0.05 |
| This compound (3 µM) | 60 ± 5 | 67 ± 6 | Not Significant |
| Data adapted from Gögelein et al., 2001.[7] |
Experimental Protocols
Protocol 1: Patch-Clamp Recording of KATP Channels in Isolated Cardiomyocytes
This protocol provides a general framework for recording KATP channel currents using the whole-cell patch-clamp technique.
1. Cardiomyocyte Isolation:
- Isolate ventricular myocytes from adult rats or mice using a Langendorff perfusion system with enzymatic digestion (e.g., collagenase and protease).[9][10]
- After digestion, gently triturate the heart tissue to release individual cells.
- Enrich for viable, rod-shaped cardiomyocytes through low-speed centrifugation.[10]
- Plate the isolated cells on laminin-coated coverslips.
2. Electrophysiological Recording:
- Use a patch-clamp amplifier and data acquisition system.
- Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.[11]
- External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[11]
- Internal Solution (K-Gluconate based): (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.[12]
- Establish a whole-cell configuration by forming a giga-seal between the micropipette and the cell membrane, followed by gentle suction to rupture the membrane patch.
- In voltage-clamp mode, hold the cell at a constant membrane potential (e.g., -70 mV) and apply voltage ramps or steps to elicit KATP currents.
- Activate KATP channels using a pharmacological opener (e.g., 1 µM pinacidil or diazoxide).
- Apply this compound at various concentrations to the external solution to determine its inhibitory effect on the activated KATP current.
Protocol 2: Langendorff Perfusion of an Isolated Rodent Heart
This protocol describes the ex vivo perfusion of an isolated heart to study the effects of this compound on cardiac function.
1. Heart Isolation and Cannulation:
- Anesthetize the animal (e.g., rat or mouse) and perform a thoracotomy to expose the heart.
- Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
- Identify the aorta and cannulate it onto the Langendorff apparatus.
2. Perfusion:
- Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg) and temperature (37°C).
- Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).
- Introduce this compound into the perfusate at the desired concentration.
- Monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
- To study ischemia-reperfusion injury, subject the heart to a period of global no-flow or low-flow ischemia followed by reperfusion with or without this compound.
Mandatory Visualization
Caption: Signaling pathways in ischemic preconditioning and cardioprotection.
Caption: A generalized experimental workflow for studying the effects of this compound.
Caption: A logical flowchart for troubleshooting inconsistent this compound experimental outcomes.
References
- 1. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Selective block of sarcolemmal IKATP in human cardiomyocytes using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioselective sulfonylthiourea this compound blocks mitochondrial uncoupling induced by a KATP channel opener, P-1075, in beating rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the cardioselective KATP channel blocker this compound on cardiac function in isolated perfused working rat hearts and in anesthetized rats during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An improved procedure for isolating adult mouse cardiomyocytes for epicardial activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Validation & Comparative
A Comparative Guide to HMR 1098 and 5-Hydroxydecanoate for mitoKATP Channel Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two widely used pharmacological agents, HMR 1098 and 5-hydroxydecanoate (5-HD), in the context of mitochondrial ATP-sensitive potassium (mitoKATP) channel research. This document summarizes key performance data, details experimental methodologies, and provides visual aids to facilitate a deeper understanding of their respective mechanisms and applications.
Executive Summary
Mitochondrial ATP-sensitive potassium (mitoKATP) channels are crucial regulators of mitochondrial function and cellular homeostasis. Their modulation has significant implications in various physiological and pathological processes, including cardioprotection and neuroprotection. Pharmacological tools are indispensable for elucidating the precise roles of these channels. This compound is primarily recognized as a selective inhibitor of sarcolemmal KATP (sarcKATP) channels, particularly those containing the SUR2A subunit. In contrast, 5-hydroxydecanoate (5-HD) is widely utilized as a blocker of mitoKATP channels. However, the selectivity of 5-HD is a subject of ongoing research, with evidence suggesting potential off-target effects on sarcKATP channels under specific experimental conditions. This guide aims to dissect these nuances to aid researchers in the appropriate selection and application of these compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the inhibitory potency of this compound and 5-HD on different KATP channel subtypes. It is crucial to note that the inhibitory constants (IC50/Ki) can vary depending on the experimental conditions, such as the intracellular nucleotide concentrations (ATP, ADP).
Table 1: Inhibitory Potency of this compound on KATP Channels
| Channel Subtype | Inhibitory Constant (IC50) | Tissue/Cell Type | Key Findings & Citations |
| sarcKATP (Kir6.2/SUR2A) | ~0.30 - 2.08 µM | Recombinant Kir6.2/SUR2A, Rat Ventricular Myocytes | This compound is a potent inhibitor of the cardiac sarcKATP channel. Its effectiveness can be reduced during metabolic stress due to increased MgADP levels.[1] |
| sarcKATP (Kir6.2/SUR1) | ~2.1 µM (in the presence of MgADP) | Recombinant Kir6.2/SUR1 | This compound also inhibits the pancreatic sarcKATP channel, and its potency is enhanced in the presence of MgADP, suggesting it is not strictly SUR2A-selective.[2][3] |
| mitoKATP | No significant inhibition at concentrations that block sarcKATP | Rabbit Ventricular Myocytes | This compound does not blunt diazoxide-induced flavoprotein oxidation, an indicator of mitoKATP channel activity.[4][5] |
Table 2: Inhibitory Potency of 5-Hydroxydecanoate (5-HD) on KATP Channels
| Channel Subtype | Inhibitory Constant (IC50/Ki) | Tissue/Cell Type | Key Findings & Citations |
| mitoKATP | Ki: 45 - 85 µM | Reconstituted mitoKATP | 5-HD is an effective blocker of mitoKATP channels. |
| sarcKATP (Kir6.2/SUR2A) | IC50: ~30 µM (in the presence of ATP) | Rat Ventricular Myocytes (inside-out patch) | 5-HD can inhibit sarcKATP channels, particularly when applied to the intracellular face of the membrane in the presence of ATP. However, it fails to block sarcKATP channels in intact myocytes.[6] |
Experimental Protocols
Patch-Clamp Electrophysiology for sarcKATP Channel Activity
This method directly measures the ion flow through KATP channels in the cell membrane.
Methodology:
-
Cell Preparation: Isolate single ventricular myocytes from animal models (e.g., rat, rabbit) via enzymatic digestion.
-
Recording Configuration: Utilize the whole-cell or inside-out patch-clamp configuration.
-
Solutions:
-
Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with KOH. For inside-out patches, varying concentrations of ATP and ADP can be included to study nucleotide-dependent effects.
-
Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
-
Channel Activation: KATP channels can be activated by metabolic inhibition (e.g., using 2,4-dinitrophenol or a combination of cyanide and iodoacetate) or by pharmacological openers like pinacidil.
-
Inhibitor Application: Apply this compound or 5-HD to the bath solution (for whole-cell) or the solution bathing the intracellular face of the membrane patch (for inside-out) at various concentrations to determine the dose-response relationship and calculate the IC50.
-
Data Acquisition and Analysis: Record membrane currents using a patch-clamp amplifier and digitizer. Analyze the data to quantify the inhibition of the KATP current.
Flavoprotein Oxidation Assay for mitoKATP Channel Activity
This assay indirectly measures the opening of mitoKATP channels by monitoring the redox state of mitochondrial flavoproteins.
Methodology:
-
Cell Preparation: Isolate cardiac myocytes and allow them to adhere to laminin-coated coverslips.
-
Fluorescence Measurement: Use an inverted microscope equipped for epifluorescence to measure the autofluorescence of mitochondrial flavoproteins (excitation ~460 nm, emission ~540 nm).
-
Solutions:
-
Perfusion Solution: A Tyrode's solution containing (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
-
Experimental Procedure:
-
Establish a baseline fluorescence recording.
-
Perfuse the cells with a mitoKATP channel opener, such as diazoxide (e.g., 100 µM), which will cause an increase in flavoprotein fluorescence (oxidation).[4][5][7]
-
To test the effect of inhibitors, pre-incubate the cells with this compound or 5-HD before applying the opener. A successful mitoKATP blocker will prevent or reverse the diazoxide-induced increase in fluorescence.[4][5]
-
At the end of each experiment, perfuse with a mitochondrial uncoupler like FCCP or DNP to achieve maximal oxidation (100% control) and then a respiratory chain inhibitor like cyanide to achieve maximal reduction (0% control) for normalization of the fluorescence signal.[8]
-
Mitochondrial Membrane Potential Assay using TMRE
This method assesses changes in the mitochondrial membrane potential (ΔΨm), which can be affected by mitoKATP channel activity.
Methodology:
-
Cell Preparation: Culture cells of interest (e.g., cardiomyocytes, neurons) in a suitable multi-well plate.
-
Dye Loading: Incubate the cells with Tetramethylrhodamine, Ethyl Ester (TMRE) at a final concentration of 50-200 nM for 20-30 minutes at 37°C. TMRE is a fluorescent dye that accumulates in mitochondria in a potential-dependent manner.
-
Inhibitor/Opener Treatment: Treat the cells with the desired concentrations of this compound, 5-HD, or a mitoKATP opener like diazoxide.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer (Excitation/Emission ~549/575 nm). A decrease in TMRE fluorescence indicates mitochondrial depolarization, which can be induced by the opening of mitoKATP channels.
-
Controls: Use a mitochondrial uncoupler like FCCP as a positive control for maximal depolarization.
Mandatory Visualizations
Caption: Differential effects of this compound and 5-HD on KATP channels.
Caption: Workflow for Patch-Clamp Electrophysiology.
Caption: Workflow for Flavoprotein Oxidation Assay.
Discussion and Recommendations
This compound: A Selective Tool for sarcKATP Channels
The experimental data strongly support the use of this compound as a selective inhibitor of sarcolemmal KATP channels. Its lack of significant effect on mitoKATP channels at concentrations that effectively block sarcKATP makes it a valuable tool for dissecting the relative contributions of these two channel types in cellular processes.[4][5] However, researchers should be aware that its selectivity between SUR1 and SUR2A subunits is not absolute and can be influenced by the metabolic state of the cell, particularly the concentration of MgADP.[2][3] This is an important consideration when studying phenomena like ischemic preconditioning, where intracellular nucleotide levels are altered.[1]
5-Hydroxydecanoate (5-HD): A Widely Used but Cautiously Interpreted mitoKATP Blocker
5-HD is the most commonly used pharmacological inhibitor of mitoKATP channels and has been instrumental in implicating these channels in cardioprotection and other cellular processes.[4][5][9] However, its selectivity is a critical point of consideration. In vitro studies have shown that 5-HD can inhibit sarcKATP channels, albeit at a lower potency than some dedicated sarcKATP blockers and in a manner dependent on the presence of ATP.[6] Interestingly, in intact cells, 5-HD appears to be more selective for mitoKATP, as it often fails to block sarcKATP channel-mediated effects.[6] This discrepancy may be due to the intracellular metabolism of 5-HD to 5-hydroxydecanoyl-CoA, which may be the active metabolite at the mitochondrial level and may have different permeability or affinity for the sarcolemmal channel.[10][11]
Downstream Cellular Effects:
-
sarcKATP Channel Blockade (this compound): Inhibition of sarcKATP channels in pancreatic β-cells leads to membrane depolarization, calcium influx, and subsequent insulin secretion.[2][12] In cardiac myocytes, blocking these channels can prevent the shortening of the action potential duration during ischemia, which can have both pro- and anti-arrhythmic consequences.[13]
-
mitoKATP Channel Blockade (5-HD): Inhibition of mitoKATP channels is thought to prevent the uncoupling of the mitochondrial inner membrane, thereby affecting mitochondrial respiration, reactive oxygen species (ROS) production, and calcium handling.[14][15][16] Blocking mitoKATP channels has been shown to abolish the protective effects of ischemic preconditioning.[4][5][9]
Recommendations for Researchers:
-
For selective inhibition of sarcKATP channels: this compound is the preferred choice. It is advisable to use concentrations in the low micromolar range (e.g., 1-10 µM) to maximize selectivity.
-
Controls are crucial: When using either inhibitor, appropriate controls are essential. This includes using channel openers to confirm channel activity and, where possible, employing genetic models (e.g., knockout animals) to validate pharmacological findings.
References
- 1. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are KATP channels blockers and how do they work? [synapse.patsnap.com]
- 13. Effects of the blockade of cardiac sarcolemmal ATP-sensitive potassium channels on arrhythmias and coronary flow in ischemia-reperfusion model in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Mitochondrial K(ATP) channels: role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective blockade of mitochondrial K(ATP) channels does not impair myocardial oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
HMR 1098 vs. P-1075: A Comparative Guide to Selective Modulation of Sarcolemmal KATP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HMR 1098 and P-1075, two pharmacological tools used in the study of ATP-sensitive potassium (KATP) channels, with a specific focus on their selectivity for the sarcolemmal subtype. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate modulator for their studies.
Introduction
ATP-sensitive potassium (KATP) channels play a crucial role in cellular physiology by linking the metabolic state of a cell to its electrical activity. In the heart, two main subtypes of KATP channels have been identified: those located in the sarcolemma (sarcKATP) and those in the inner mitochondrial membrane (mitoKATP). The selective modulation of these channels is critical for dissecting their distinct physiological and pathophysiological roles, particularly in the context of ischemic cardioprotection. This compound is a sulfonylthiourea derivative known as a selective sarcKATP channel blocker, while P-1075, a cyanoguanidine, is recognized as a potent sarcKATP channel opener. This guide will delve into their comparative pharmacology, supported by experimental evidence.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and P-1075 based on published experimental data.
Table 1: this compound Potency and Selectivity
| Parameter | Species | Cell Type/Preparation | Activating Condition | Value | Reference |
| IC50 | Rat | Ventricular Myocytes | Pinacidil-induced current | 0.36 ± 0.02 µM | [1] |
| IC50 | Human | Ventricular Myocytes | Rilmakalim-induced current (pH 7.3) | 0.42 ± 0.008 µM | [2] |
| IC50 | Human | Ventricular Myocytes | Rilmakalim-induced current (pH 6.5) | 0.24 ± 0.009 µM | [2] |
| IC50 | Recombinant | Kir6.2/SUR2A channels | Pinacidil-activated | 0.30 ± 0.04 µM | [1] |
| Effect on mitoKATP | Rabbit | Ventricular Myocytes | Diazoxide-induced flavoprotein oxidation | No inhibition at 30 µM | [3][4] |
Table 2: P-1075 Potency and Selectivity
| Parameter | Species | Cell Type/Preparation | Effect | Value | Reference |
| EC50 | Rabbit | Ventricular Myocytes | Activation of IK,ATP | 13 µM | [3] |
| EC50 | Recombinant | Kir6.2/SUR2A channels | Activation | 2.5 µM | [3] |
| EC50 | Recombinant | SUR2B-KIR6 channels | Activation | 45 nM | [5][6] |
| Effect on mitoKATP | Rabbit | Ventricular Myocytes | Flavoprotein oxidation | No increase at 30 µM | [4][7] |
| Effect on mitoKATP | Rabbit, Rat | Reconstituted mitoKATP | Opening of channels | EC50 of 60-90 nM | [8] |
| Effect on mitoKATP | Rabbit | Ventricular Myocytes | Inhibition of diazoxide effect | Significant inhibition at 30 µM | [9] |
Experimental Protocols
Electrophysiological Recording of KATP Currents (Patch-Clamp)
This technique is fundamental to characterizing the effects of this compound and P-1075 on sarcolemmal KATP channels.
Objective: To measure the whole-cell KATP current (IK(ATP)) in isolated cardiomyocytes and assess the inhibitory or activating effects of the compounds.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, rabbit, human).
-
Patch-Clamp Configuration: The whole-cell patch-clamp technique is employed. A glass micropipette with a tip diameter of ~1 µm is sealed onto the surface of a single myocyte. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.
-
Solutions: The external (bath) solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The internal (pipette) solution is designed to mimic the intracellular environment and typically has a low ATP concentration to allow for KATP channel opening. It may contain (in mM): KCl, MgCl2, EGTA, HEPES, and a low concentration of ATP (e.g., <0.1 mM).
-
KATP Channel Activation: To study blockers like this compound, KATP channels are first activated using a KATP channel opener such as pinacidil or rilmakalim.[1][2] For openers like P-1075, the drug is applied directly to the bath solution.
-
Data Acquisition: The membrane potential is held at a specific voltage (e.g., -80 mV) and voltage ramps or steps are applied to elicit currents. The resulting currents are amplified, filtered, and digitized for analysis.
-
Drug Application: this compound or P-1075 is perfused into the bath at various concentrations to determine their dose-dependent effects on the KATP current.
Measurement of Mitochondrial KATP (mitoKATP) Channel Activity (Flavoprotein Fluorescence)
This method is used to assess the selectivity of the compounds by measuring their effect on mitochondrial function.
Objective: To determine if this compound or P-1075 affects mitoKATP channel activity by measuring changes in mitochondrial flavoprotein autofluorescence.
Methodology:
-
Cell Preparation: Isolated cardiomyocytes are loaded onto the stage of an inverted microscope equipped for fluorescence measurements.
-
Fluorescence Measurement: The intrinsic fluorescence of mitochondrial flavoproteins is excited at a wavelength of ~480 nm, and the emission is collected at ~520 nm. An increase in flavoprotein fluorescence is indicative of mitochondrial oxidation, which can be induced by the opening of mitoKATP channels.
-
Experimental Protocol:
-
A baseline fluorescence is established.
-
A known mitoKATP channel opener, such as diazoxide, is applied to induce an increase in flavoprotein fluorescence, confirming the responsiveness of the preparation.[3][4]
-
After washout, the test compound (this compound or P-1075) is applied.
-
Diazoxide is then co-applied with the test compound to see if the compound modulates the diazoxide-induced response.
-
-
Data Analysis: The change in fluorescence intensity upon drug application is measured and compared to the response elicited by a known uncoupler (like DNP) which produces a maximal response.
Signaling Pathways and Experimental Workflows
Modulation of Sarcolemmal KATP Channels
The following diagram illustrates the opposing actions of this compound and P-1075 on the sarcolemmal KATP channel, which is typically a heterooctameric complex of four Kir6.2 pore-forming subunits and four SUR2A regulatory subunits in ventricular myocytes.
Caption: Opposing effects of P-1075 (activator) and this compound (inhibitor) on the sarcolemmal KATP channel.
Experimental Workflow for Assessing SarcKATP Selectivity
This diagram outlines a typical experimental workflow to determine the selectivity of a compound for sarcolemmal KATP channels over mitochondrial KATP channels.
Caption: Workflow for determining the selectivity of KATP channel modulators.
Comparative Analysis
This compound: The data consistently demonstrate that this compound is a potent and selective blocker of the sarcolemmal KATP channel.[1][2] Its IC50 values are in the sub-micromolar range for blocking currents induced by various KATP openers.[1][2] Crucially, at concentrations that effectively block sarcKATP, this compound does not appear to affect mitoKATP channels, as evidenced by the lack of effect on diazoxide-induced flavoprotein oxidation.[3][4] However, it is important to note that the effectiveness of this compound can be reduced under conditions of metabolic stress with high MgADP concentrations.[1] Some studies have also suggested that this compound may inhibit mitochondrial uncoupling induced by P-1075, implying a potential effect on mitochondrial function under certain conditions.[10]
P-1075: P-1075 is a potent activator of sarcolemmal KATP channels.[3][5][6] However, its selectivity is a subject of some debate in the literature. While initial studies in rabbit ventricular myocytes suggested that P-1075 does not activate mitoKATP channels at concentrations that activate sarcKATP,[4][7] other research using reconstituted mitochondrial KATP channels has shown that P-1075 can directly open these channels with high potency (EC50 in the nanomolar range).[8] Furthermore, another study reported that at higher micromolar concentrations, P-1075 can actually inhibit the opening of mitoKATP channels induced by diazoxide.[9] This suggests that the effect of P-1075 on mitoKATP channels may be complex and concentration-dependent.
Conclusion
This compound serves as a reliable and selective tool for the inhibition of sarcolemmal KATP channels, with the caveat that its potency may be diminished under certain metabolic conditions. P-1075 is a potent opener of sarcolemmal KATP channels. However, researchers should be aware of the conflicting evidence regarding its effects on mitochondrial KATP channels and consider the potential for off-target effects, especially when interpreting data related to mitochondrial function and cardioprotection. The choice between these compounds should be guided by the specific experimental question and a careful consideration of their respective pharmacological profiles.
References
- 1. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective block of sarcolemmal IKATP in human cardiomyocytes using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. ahajournals.org [ahajournals.org]
- 8. P1075 opens mitochondrial K(ATP) channels and generates reactive oxygen species resulting in cardioprotection of rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-1075 exerts diverse modulatory effects on mitochondrial ATP-sensitive K+ channels in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardioselective sulfonylthiourea this compound blocks mitochondrial uncoupling induced by a KATP channel opener, P-1075, in beating rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of HMR 1098 for SUR2A over SUR1 Subunits
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HMR 1098's selectivity for the sulfonylurea receptor (SUR) 2A subunit over the SUR1 subunit of ATP-sensitive potassium (K-ATP) channels. The presented data, sourced from various experimental studies, highlights a complex and sometimes conflicting pharmacological profile. This guide aims to equip researchers with the necessary information to critically evaluate the use of this compound as a selective SUR2A inhibitor.
ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential.[1][2][3] These channels are hetero-octameric complexes, typically composed of four pore-forming Kir6.x subunits and four regulatory SUR subunits.[1][4][5] The SUR subunit confers tissue-specific pharmacology and sensitivity to nucleotides.[1][6] The primary K-ATP channel isoforms discussed here are the pancreatic β-cell type (Kir6.2/SUR1) and the cardiac type (Kir6.2/SUR2A).[6][7]
This compound: A Tool for Differentiating K-ATP Channel Isoforms?
This compound has been widely considered a selective inhibitor of cardiac sarcolemmal K-ATP channels, which are predominantly composed of SUR2A subunits.[8][9] However, emerging evidence presents a more nuanced, and at times contradictory, view of its selectivity. This guide will delve into the quantitative data from various studies to provide a clearer understanding of this compound's pharmacological properties.
Quantitative Comparison of this compound and Glibenclamide
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the commonly used non-selective sulfonylurea, glibenclamide, on SUR1- and SUR2A-containing K-ATP channels under different experimental conditions.
| Compound | Channel Subunits | Experimental System | Experimental Conditions | IC50 (µM) | Selectivity (SUR1/SUR2A) | Reference |
| This compound | SUR2A/Kir6.2 | Whole-cell recordings | Low ATP dialysis | 2.1 | ~400-fold over SUR1 | [10] |
| This compound | SUR1/Kir6.2 | Whole-cell recordings | Low ATP dialysis | 860 | [10] | |
| This compound | SUR2A/Kir6.2 | Inside-out patches | ATP-free | 1.02 | [10] | |
| This compound | Native rat ventricular | Inside-out patches | ATP-free | 0.88 | [10] | |
| This compound | SUR2A/Kir6.2 | Whole-cell recordings | Pinacidil-activated | 0.30 ± 0.04 | [8] | |
| This compound | SUR1/Kir6.2 | Excised inside-out patches | + MgATP & MgADP | 2.1 ± 0.6 | ~0.4-fold (less selective for SUR2A) | [7] |
| This compound | SUR2A/Kir6.2 | Excised inside-out patches | + MgATP & MgADP | 5.4 ± 0.7 | [7] | |
| Glibenclamide | SUR1/Kir6.2 | Xenopus oocytes | ~0.004 | ~7-fold over SUR2A | [6] | |
| Glibenclamide | SUR2A/Kir6.2 | Xenopus oocytes | ~0.027 | [6] |
Key Observations:
-
Initial studies demonstrated a significant selectivity of this compound for SUR2A over SUR1, with a reported 400-800 fold difference in potency.[10]
-
However, subsequent research has challenged this high degree of selectivity, with some studies indicating that this compound inhibits Kir6.2/SUR1 channels more effectively than Kir6.2/SUR2A channels, particularly in the presence of MgATP and MgADP.[7]
-
The experimental conditions, such as the presence of nucleotides like ATP and ADP and the method of channel activation (e.g., ATP removal vs. chemical openers like pinacidil), appear to significantly influence the observed potency of this compound.[8][10] For instance, the block by this compound is reported to be less effective during metabolic stress, a condition with increased MgADP concentrations.[8]
-
In contrast, glibenclamide generally shows a higher affinity for both SUR1 and SUR2A compared to this compound, with a preference for SUR1.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of K-ATP channel regulation and a typical experimental workflow for assessing subunit selectivity.
Caption: Regulation of cellular activity by K-ATP channels and the inhibitory action of this compound.
Caption: A generalized experimental workflow for determining the selectivity of a compound for K-ATP channel subunits.
Detailed Experimental Protocols
The determination of this compound's selectivity relies on robust experimental protocols, primarily electrophysiological techniques.
1. Heterologous Expression of K-ATP Channel Subunits:
-
Objective: To express specific combinations of Kir6.x and SURx subunits in a controlled cellular environment.
-
Method:
-
The cDNAs for the desired subunits (e.g., Kir6.2 and SUR1, or Kir6.2 and SUR2A) are co-transfected into a suitable mammalian cell line, such as HEK293 or COS-1 cells.[9]
-
Cells are cultured for 24-48 hours to allow for protein expression.
-
Successful expression can be confirmed by techniques like Western blotting or by the presence of characteristic K-ATP currents in electrophysiological recordings.
-
2. Electrophysiological Recordings (Patch-Clamp):
-
Objective: To measure the ionic currents flowing through the expressed K-ATP channels and assess their inhibition by this compound.
-
Whole-Cell Configuration:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell.
-
The intracellular solution can be controlled by dialysis from the pipette solution. K-ATP channels can be activated by including a low concentration of ATP in the pipette solution.[10]
-
This compound is applied to the external solution at various concentrations, and the resulting inhibition of the K-ATP current is measured.
-
-
Inside-Out Patch Configuration:
-
After forming a seal, the pipette is withdrawn, excising a small patch of the membrane with the intracellular side facing the bath solution.[11]
-
This configuration allows for precise control of the intracellular environment, including the concentrations of ATP and ADP.[8]
-
K-ATP channels can be activated by perfusing the patch with an ATP-free solution.
-
This compound is then added to the bath solution to determine its inhibitory effect.
-
3. ⁸⁶Rb⁺ Efflux Assays:
-
Objective: To measure the functional activity of K-ATP channels by monitoring the efflux of the potassium surrogate, ⁸⁶Rb⁺.[12]
-
Method:
-
Cells expressing the K-ATP channels are loaded with ⁸⁶Rb⁺.
-
The cells are then exposed to a channel opener (e.g., diazoxide) in the presence or absence of various concentrations of this compound.
-
The amount of ⁸⁶Rb⁺ released into the supernatant is measured and used to calculate the extent of channel inhibition.[9]
-
Conclusion
The selectivity of this compound for SUR2A over SUR1 is not absolute and is highly dependent on the experimental context, particularly the intracellular nucleotide concentrations. While some studies under specific conditions support its use as a SUR2A-selective inhibitor, researchers should be aware of the conflicting evidence suggesting a higher potency on SUR1-containing channels under more physiological nucleotide conditions.[7] Therefore, careful consideration of the experimental design and interpretation of results is paramount when using this compound to dissect the roles of different K-ATP channel isoforms. The choice of experimental conditions should align with the physiological question being addressed. For instance, studies on ischemic cardioprotection, where metabolic stress alters intracellular nucleotide levels, may yield different results regarding this compound's efficacy compared to baseline physiological studies.[8]
References
- 1. Molecular Biology of KATP Channels and Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of pharmacochaperoning in a mammalian KATP channel revealed by cryo-EM | eLife [elifesciences.org]
- 5. Sulfonylurea Receptors Type 1 and 2A Randomly Assemble to Form Heteromeric KATP Channels of Mixed Subunit Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardioselectivity of the sulphonylurea HMR 1098: studies on native and recombinant cardiac and pancreatic KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of the ATP-sensitive Potassium Channel Subunit, Kir6.2, by a Ca2+-dependent Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HMR 1098 Effects with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor HMR 1098 with genetic knockout models of its primary targets, the ATP-sensitive potassium (K-ATP) channel subunits Kir6.2 and SUR2. Cross-validation between pharmacological and genetic approaches is critical for confirming on-target effects and accurately interpreting experimental outcomes in drug development.
ATP-sensitive potassium (K-ATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical excitability. In the heart, these channels are typically hetero-octameric complexes of a pore-forming inwardly rectifying potassium channel subunit, Kir6.2, and a regulatory sulfonylurea receptor (SUR) subunit, primarily SUR2A in ventricular myocytes.[1][2] During metabolic stress, such as ischemia, the opening of these channels is thought to be a protective mechanism.
This compound is a pharmacological agent developed as a selective inhibitor of the sarcolemmal K-ATP channel.[3][4] Genetic knockout mouse models, specifically those lacking the Kir6.2 (KCNJ11 gene) or SUR2 (ABCC9 gene) subunits, provide an alternative method to probe the function of these channels.[5][6][7] This guide objectively compares the reported effects of this compound with the phenotypes of these genetic models to validate its mechanism of action and highlight areas of convergence and divergence.
Data Presentation: Pharmacological vs. Genetic Inhibition of K-ATP Channels
The following tables summarize quantitative and qualitative data from studies investigating this compound and Kir6.2/SUR2 knockout models, focusing on key cardiovascular parameters.
Table 1: Effects on Cardiac Function and Ischemic Response
| Parameter | This compound Treatment | Kir6.2 Knockout (KO) Model | SUR2 Knockout (KO) Model |
| Action Potential Duration (APD) during Ischemia | Prevents or reverses shortening[3][8] | Shortening is absent[9] | Not explicitly detailed, but loss of K-ATP function is expected to prevent shortening. |
| Response to K-ATP Channel Openers (e.g., pinacidil) | Blocks effects (e.g., APD shortening, current activation)[10][11] | No response; K-ATP current cannot be activated[11] | Loss of glibenclamide-sensitive K-ATP channel activity[5] |
| Infarct Size following Ischemia/Reperfusion | No significant effect in some models[8][12] | Ischemic preconditioning is abolished, but baseline infarct size is similar to wild-type[5] | Significantly reduced infarct size (cardioprotective phenotype)[5][13] |
| Response to Hypertensive Stress | Not a primary focus of cited studies. | Predisposed to heart failure and maladaptive remodeling[6][7] | Exhibit baseline hypertension and cardiac hypertrophy[5][13] |
| Arrhythmogenesis | Contrasting effects: can suppress reentry but may facilitate VF induction[14] | Not explicitly detailed, but vulnerability to stress-induced cardiac collapse is noted[6] | Exhibit coronary vasospasm and arrhythmias at baseline[5] |
Table 2: Specificity and Selectivity
| Model | Primary Target(s) | Key Distinctions |
| This compound | Initially reported as SUR2A-selective, but later shown to also inhibit SUR1.[1][2][15] | Efficacy is state-dependent and can be reduced during metabolic stress.[10] Does not target mitochondrial K-ATP channels in some studies.[4][16] |
| Kir6.2 KO | Global knockout of the K-ATP channel pore. | Abolishes channel function in all tissues expressing Kir6.2 (e.g., heart, pancreas, brain).[17][18] Provides a clean model for the complete absence of channel activity.[11] |
| SUR2 KO | Knockout of the regulatory subunit in cardiac, smooth, and skeletal muscle.[5] | Does not affect SUR1-containing channels (e.g., in atria or pancreas).[1] Leads to a complex and sometimes paradoxical phenotype of stress resistance.[5][13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the K-ATP channel's role in cellular signaling and a typical workflow for cross-validating pharmacological and genetic data.
Figure 1. Simplified signaling pathway of K-ATP channel activation during metabolic stress and points of intervention.
Figure 2. Experimental workflow for the cross-validation of pharmacological inhibitor effects with genetic knockout models.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Langendorff-Perfused Heart Model for Ischemia-Reperfusion
This protocol is a generalized representation for assessing infarct size and cardiac function.
-
Animal Model: Adult male wild-type (for this compound studies), Kir6.2 KO, or SUR2 KO mice (12-18 weeks old).[5]
-
Heart Isolation: Mice are heparinized and anesthetized. Hearts are rapidly excised and arrested in ice-cold Krebs-Henseleit buffer. The aorta is cannulated on a Langendorff apparatus.
-
Perfusion: Hearts are retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure. A balloon-tipped catheter is inserted into the left ventricle to monitor heart rate, left ventricular developed pressure (LVDP), and end-diastolic pressure (LVEDP).
-
Ischemia Protocol:
-
Stabilization: The heart is allowed to stabilize for 20-30 minutes.
-
Drug Treatment (if applicable): this compound (e.g., 0.3 - 3 µmol/l) or vehicle is added to the perfusate for a set period before ischemia.[8]
-
Global Ischemia: Perfusion is stopped for a defined period (e.g., 30 minutes).[5]
-
Reperfusion: Perfusion is restored for a longer period (e.g., 60-120 minutes).[8]
-
-
Infarct Size Measurement: At the end of reperfusion, the heart is frozen and sliced. Slices are incubated in 1% triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue. The infarct area is quantified as a percentage of the total ventricular area.[5][8]
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure K-ATP currents in isolated cardiomyocytes.
-
Cell Isolation: Ventricular myocytes are isolated from adult mouse or rat hearts by enzymatic digestion using collagenase and protease.
-
Recording Configuration: The whole-cell patch-clamp technique is used. Pipettes are filled with an internal solution containing low ATP to allow for K-ATP channel activation. The external solution is a standard Tyrode's solution.
-
Current Activation: K-ATP currents are activated by a K-ATP channel opener (e.g., 100 µM pinacidil) or through metabolic inhibition.[1][10]
-
Drug Application: this compound is applied to the external solution at various concentrations (e.g., 10 µM to 100 µM) to assess its inhibitory effect on the activated current.[1][15]
-
Data Analysis: The magnitude of the current inhibition is measured and used to determine parameters like the IC50 value.
Discussion and Conclusion
Cross-validation of this compound with genetic knockout models reveals both concordance and critical differences. The effects of this compound on action potential duration and its ability to block K-ATP channel openers align well with the phenotype of the Kir6.2 knockout model, supporting its on-target activity at the sarcolemmal K-ATP channel pore function.[3][8][11]
However, a significant divergence exists when comparing the outcomes of ischemia. The Kir6.2 KO model demonstrates a loss of ischemic preconditioning, implying a critical role for the channel in this protective mechanism.[5][9] In contrast, this compound has shown little to no effect on infarct size in some in vivo models of regional ischemia.[8][12] This discrepancy could be attributed to several factors:
-
Reduced Efficacy: The effectiveness of this compound is reportedly diminished under conditions of metabolic stress, which may lead to an underestimation of the sarcolemmal K-ATP channel's role in ischemia when using this compound.[10]
-
Off-Target vs. Developmental Effects: Genetic knockouts can lead to compensatory developmental changes, whereas acute pharmacological inhibition provides a more direct, time-limited assessment.
-
SUR1 vs. SUR2A Specificity: The lack of absolute specificity of this compound for SUR2A over SUR1 complicates direct comparisons, as it may affect different K-ATP channel subtypes within the heart.[1][15]
Most strikingly, the SUR2 knockout model presents a paradoxical cardioprotective phenotype with reduced infarct size, directly contradicting the expected outcome of removing a supposedly protective channel and the phenotype of the Kir6.2 knockout.[5][13] This suggests that the SUR2 subunit has complex regulatory functions beyond simple channel gating and that its complete absence leads to adaptive changes not replicated by acute pharmacological blockade.
References
- 1. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioselectivity of the sulphonylurea HMR 1098: studies on native and recombinant cardiac and pancreatic KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Mice lacking sulfonylurea receptor 2 (SUR2) ATP sensitive potassium channels are resistant to acute cardiovascular stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. KCNJ11 gene knockout of the Kir6.2 KATP channel causes maladaptive remodeling and heart failure in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the cardioselective KATP channel blocker this compound on cardiac function in isolated perfused working rat hearts and in anesthetized rats during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mice expressing a human KATP channel mutation have altered channel ATP sensitivity but no cardiac abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Mice lacking sulfonylurea receptor 2 (SUR2) ATP-sensitive potassium channels are resistant to acute cardiovascular stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contrasting effects of HMR1098 on arrhythmogenicity in a Langendorff-perfused phase-2 myocardial infarction rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Behavioral phenotyping of mice lacking the K ATP channel subunit Kir6.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diverse roles of K(ATP) channels learned from Kir6.2 genetically engineered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HMR 1098 and Diazoxide on Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of HMR 1098 and diazoxide, two key pharmacological tools used in the study of cardioprotection. The focus is on their differential mechanisms of action, particularly concerning sarcolemmal and mitochondrial ATP-sensitive potassium (K-ATP) channels, supported by experimental data and detailed protocols.
Introduction: The Role of K-ATP Channels in Cardioprotection
ATP-sensitive potassium (K-ATP) channels are critical regulators of cellular excitability and metabolic homeostasis. In the heart, they are found in two principal locations: the sarcolemmal membrane (sK-ATP channels) and the inner mitochondrial membrane (mitoK-ATP channels). Activation of these channels during metabolic stress, such as ischemia, is considered an endogenous protective mechanism.[1][2] Pharmacological agents that modulate these channels are invaluable for dissecting their respective roles in cardioprotection.
-
Diazoxide : A well-established K-ATP channel opener, diazoxide demonstrates potent cardioprotective effects that mimic ischemic preconditioning.[3][4] It is a potent opener of mitochondrial K-ATP channels while being a significantly weaker activator of sarcolemmal K-ATP channels.[5][6]
-
This compound : A sulfonylthiourea compound, this compound is recognized as a selective blocker of sarcolemmal K-ATP channels.[1][7][8] Its utility lies in its ability to help differentiate the effects of sK-ATP channel modulation from those of mitoK-ATP channels.
This guide will compare these two compounds based on their mechanisms, performance in preclinical models, and the experimental methods used for their evaluation.
Differentiating the Mechanisms of Action
The primary distinction between this compound and diazoxide lies in their selectivity for sK-ATP versus mitoK-ATP channels. This selectivity dictates their downstream signaling effects and ultimate impact on myocardial injury.
Diazoxide's cardioprotective mechanism is primarily attributed to the opening of mitoK-ATP channels.[5][6][9] This action is believed to trigger a signaling cascade that includes:
-
Modulation of Mitochondrial Ion Flux : Opening of the channel leads to K+ influx into the mitochondrial matrix, causing a mild, transient depolarization of the inner mitochondrial membrane.
-
Preservation of Mitochondrial Function : This process helps to reduce mitochondrial calcium overload during ischemia and reperfusion.[10]
-
Generation of Reactive Oxygen Species (ROS) : A small, controlled burst of ROS acts as a signaling molecule, activating protective pathways involving protein kinase C (PKC).[10][11]
-
Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening : The culmination of these events is the inhibition of mPTP opening at reperfusion, a critical step in preventing cell death.
This compound acts by selectively blocking sK-ATP channels.[7][8] During ischemia, the opening of sK-ATP channels shortens the action potential duration (APD), which reduces calcium influx and conserves ATP. By blocking these channels, this compound prevents this APD shortening.[1] However, its role in cardioprotection is controversial. Some studies report that this compound has no significant effect on infarct size, suggesting a minimal role for sK-ATP channels in protection.[1][12] Conversely, other research indicates that the protective effects of diazoxide can be abolished by sK-ATP channel blockers like this compound in certain models, suggesting a more complex interplay.[13]
Comparative Performance Data
The following table summarizes quantitative data from various preclinical studies, comparing the effects of this compound and diazoxide on key endpoints of cardioprotection.
| Parameter | Model | Diazoxide | This compound | Control/Vehicle | Citation(s) |
| Infarct Size (% of Area at Risk) | Anesthetized Adult Minipigs | 22% ± 11% (pretreatment) | Not Tested | 47% ± 11% | [14] |
| Anesthetized Rabbits (Early Phase) | 12.9% ± 1.2% | Not Tested | 27.8% ± 4.2% | [9] | |
| Anesthetized Rabbits (Delayed Phase) | 19.6% ± 2.4% | Not Tested | 30.4% ± 4.2% | [9] | |
| Anesthetized Rats | Not Tested | 72% ± 2% | 75% ± 3% | [1][12] | |
| Post-Ischemic LVDP Recovery (%) | Isolated Rat Hearts | ~55% | Not Tested | ~20% | [11] |
| Isolated Mouse Hearts (WT) | ~50% | Abolished Diazoxide's effect | ~20% | [13] | |
| Action Potential Duration (APD) | Isolated Rat Hearts | Significantly shortened during ischemia | Prevents ischemia-induced shortening | Shortened during ischemia | [1][3] |
| Mitochondrial Ca2+ Overload | Isolated Rat Hearts | Reduced during reperfusion | Not Tested | Significant increase | [10] |
| Cell Viability (Hypercontracture) | Isolated Rat Myocytes | 24.2% ± 1.8% of cells hypercontracted | Not Tested | 63.7% ± 4.7% of cells hypercontracted | [15][16] |
LVDP: Left Ventricular Developed Pressure; WT: Wild-Type. Data are presented as mean ± SEM or as reported in the source.
Key Experimental Protocols
Evaluating the cardioprotective effects of this compound and diazoxide requires robust and reproducible experimental models. Below are detailed protocols for essential assays.
Langendorff Isolated Heart Perfusion for Ischemia-Reperfusion
This ex vivo model allows for the study of cardiac function in the absence of systemic neural and hormonal influences.[17][18]
Objective: To assess the effect of a compound on myocardial functional recovery and infarct size following a period of controlled global or regional ischemia.
Methodology:
-
Animal Preparation: A rodent (e.g., rat, mouse) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit (KH) buffer.
-
Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer at 37°C is initiated.[17]
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes. A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric function (LVDP, LVEDP, Heart Rate).
-
Pre-treatment: The heart is perfused with KH buffer containing the vehicle, diazoxide (e.g., 10-100 µM), or this compound (e.g., 3-30 µM) for a defined period before ischemia.
-
Ischemia: Perfusion is stopped (global ischemia) or a coronary artery is ligated (regional ischemia) for a period typically ranging from 20 to 45 minutes.
-
Reperfusion: Perfusion is restored for 30 to 120 minutes. Functional parameters are recorded throughout.
-
Endpoint Analysis: At the end of reperfusion, the heart is removed for infarct size analysis (see Protocol 4.2) or biochemical assays.
Infarct Size Measurement with TTC Staining
Triphenyltetrazolium chloride (TTC) is a dye used to differentiate viable from non-viable myocardial tissue.[19][20]
Objective: To quantify the extent of myocardial infarction.
Methodology:
-
Heart Slicing: Following the Langendorff protocol, the ventricles are separated and sliced into uniform sections (e.g., 2 mm thick).
-
Incubation: Slices are incubated in a 1% TTC solution in phosphate buffer at 37°C for 15-20 minutes. Viable tissue, containing active dehydrogenase enzymes, reduces TTC to a red formazan precipitate. Infarcted tissue remains a pale, unstained color.[20][21]
-
Imaging: The slices are photographed with a high-resolution digital camera, including a size standard in the image.[22]
-
Planimetry: Image analysis software is used to measure the total area of the slice (area at risk, AAR) and the unstained, infarcted area (IA).
-
Calculation: Infarct size is expressed as a percentage of the AAR (IA/AAR * 100).
Mitochondrial Isolation and ROS Measurement
This protocol allows for the direct assessment of mitochondrial reactive oxygen species production.[23][24]
Objective: To measure the rate of hydrogen peroxide (H2O2) emission from isolated cardiac mitochondria.
Methodology:
-
Mitochondrial Isolation: Fresh cardiac tissue is minced and homogenized in an ice-cold isolation buffer. The homogenate is subjected to differential centrifugation to pellet the mitochondria.[25]
-
Assay Preparation: Isolated mitochondria are resuspended in a respiration buffer. The assay mixture contains the buffer, respiratory substrates (e.g., glutamate, malate), horseradish peroxidase (HRP), and a fluorescent probe like Amplex Red.[26]
-
Measurement: The reaction is initiated by adding the mitochondria to the assay mixture. H2O2 released from the mitochondria reacts with the probe in the presence of HRP, generating a fluorescent product (resorufin).[23]
-
Quantification: Fluorescence is monitored over time using a plate reader or fluorometer. The rate of H2O2 production is calculated from a standard curve.
Mitochondrial Calcium Retention Capacity (CRC) Assay
This assay measures the ability of mitochondria to sequester calcium before the opening of the mPTP.[25][27]
Objective: To determine the mitochondrial sensitivity to calcium-induced mPTP opening.
Methodology:
-
Assay Preparation: Isolated mitochondria are suspended in a buffer containing a fluorescent, extra-mitochondrial calcium indicator (e.g., Calcium Green-5N).[28][29]
-
Calcium Pulses: The suspension is placed in a fluorometer, and sequential pulses of a known concentration of CaCl2 are added.
-
Fluorescence Monitoring: After each pulse, mitochondria take up the Ca2+, causing a drop in the extra-mitochondrial fluorescence. This continues until the mPTP opens, releasing the accumulated calcium back into the buffer and causing a sharp, sustained increase in fluorescence.[28][30]
-
Calculation: The CRC is calculated as the total amount of Ca2+ added before the large fluorescence increase occurs, normalized to the mitochondrial protein concentration.
Comparative Summary and Conclusion
The distinct pharmacological profiles of this compound and diazoxide make them complementary tools for investigating cardioprotection.
-
Diazoxide is a robust cardioprotective agent that acts primarily by opening mitoK-ATP channels . Its effects are well-documented and involve the preservation of mitochondrial integrity by limiting calcium overload and inhibiting mPTP opening. It is widely used as a pharmacological mimic of ischemic preconditioning.[3][9]
-
This compound is a selective blocker of sK-ATP channels . Its impact on cardioprotection is less clear-cut, with some studies showing a lack of effect on infarct size.[1][12] This has led to the prevailing hypothesis that sK-ATP channels may play a less dominant role than mitoK-ATP channels in mediating protection against lethal ischemia-reperfusion injury, although this can be species- and model-dependent.[2][13]
References
- 1. Effects of the cardioselective KATP channel blocker this compound on cardiac function in isolated perfused working rat hearts and in anesthetized rats during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Role of sarcolemmal KATP channels in cardioprotection against ischemia/reperfusion injury in mice [jci.org]
- 3. Multiplicity of Effectors of the Cardioprotective Agent, Diazoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological preconditioning by diazoxide downregulates cardiac L-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective effect of diazoxide and its interaction with mitochondrial ATP-sensitive K+ channels. Possible mechanism of cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Reduced effectiveness of this compound in blocking cardiac sarcolemmal K(ATP) channels during metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Ischemic preconditioning and diazoxide limit mitochondrial Ca2+ overload during ischemia/reperfusion: Role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Difference in the cardioprotective mechanisms between ischemic preconditioning and pharmacological preconditioning by diazoxide in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. Frontiers | Diazoxide is a powerful cardioprotectant but is not feasible in a realistic infarct scenario [frontiersin.org]
- 15. The KATP channel opener diazoxide protects cardiac myocytes during metabolic inhibition without causing mitochondrial depolarization or flavoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The KATP channel opener diazoxide protects cardiac myocytes during metabolic inhibition without causing mitochondrial depolarization or flavoprotein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 20. Early phase acute myocardial infarct size quantification: validation of the triphenyl tetrazolium chloride tissue enzyme staining technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Automated measurement of infarct size with scanned images of triphenyltetrazolium chloride-stained rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of ROS homeostasis in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Determination of the Calcium Retention Capacity of Isolated Mitochondria [jove.com]
- 29. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Video: Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay [jove.com]
Is HMR 1098 a more specific KATP channel blocker than older compounds?
A Comparative Analysis of HMR 1098 and Older Generation KATP Channel Blockers
For decades, the non-specific blockade of ATP-sensitive potassium (KATP) channels by compounds such as glibenclamide and tolbutamide has been a cornerstone of type 2 diabetes treatment. However, their lack of specificity, leading to off-target effects in tissues like the heart and vascular smooth muscle, has driven the search for more targeted therapies. This compound, a newer sulfonylthiourea derivative, has been investigated as a potentially more specific KATP channel blocker. This guide provides a detailed comparison of this compound with older compounds, supported by experimental data, to elucidate its specificity profile for researchers and drug development professionals.
Specificity Profile: A Tale of Conflicting Evidence
The specificity of this compound for different KATP channel subtypes, which are hetero-octameric complexes of a Kir6.x pore-forming subunit and a sulfonylurea receptor (SUR) subunit, has been a subject of debate. KATP channels in pancreatic β-cells are typically composed of Kir6.2/SUR1, while cardiac and skeletal muscle channels are predominantly Kir6.2/SUR2A, and smooth muscle channels are often Kir6.1 or Kir6.2 with SUR2B.
Initial studies suggested that this compound is a selective inhibitor of cardiac KATP channels (Kir6.2/SUR2A). However, subsequent research has presented conflicting evidence, with some studies indicating a higher potency for pancreatic/atrial Kir6.2/SUR1 channels, and others suggesting a lack of significant specificity, particularly when considering the metabolic state of the cell.
One key factor influencing the apparent specificity of KATP channel blockers is the intracellular concentration of Mg-nucleotides like MgADP. The presence of MgADP has been shown to alter the binding affinity and inhibitory potency of sulfonylureas, including glibenclameload, for different SUR isoforms.[1] This metabolic dependence can lead to different experimental outcomes and interpretations of a compound's specificity.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and the older, widely-used KATP channel blocker, glibenclamide, against different KATP channel subtypes. It is important to note that experimental conditions, such as the presence of KATP channel openers (e.g., pinacidil, diazoxide) and intracellular nucleotides, can significantly influence these values.
| Compound | KATP Channel Subtype | IC50 / Ki (µM) | Experimental Conditions | Reference |
| This compound | Kir6.2/SUR1 | 2.1 ± 0.6 (k) | Inside-out patch, with MgADP | [1] |
| Kir6.2/SUR1 | 860 | Whole-cell recording | [2] | |
| Kir6.2/SUR2A | 5.4 ± 0.7 (k) | Inside-out patch, with MgADP | [1] | |
| Kir6.2/SUR2A | 2.08 | Whole-cell recording | [2] | |
| Kir6.2/SUR2A | 0.38 | Inside-out patch, no nucleotides | [3] | |
| Kir6.2/SUR2B | 1.2 | Inside-out patch, no nucleotides | [3] | |
| Kir6.1/SUR2B | 5.3 | Whole-cell recording | [3] | |
| Glibenclamide | Kir6.2/SUR1 | ~0.004 (Ki) | Expressed in Xenopus oocytes | [4] |
| Kir6.2/SUR2A | ~0.027 (Ki) | Expressed in Xenopus oocytes | [4] | |
| Kir6.2/SUR2A | ~0.026 | Inside-out patch, no nucleotides | [3] | |
| Kir6.2/SUR2B | ~0.026 | Inside-out patch, no nucleotides | [3] | |
| Kir6.1/SUR2B | 0.043 | Whole-cell recording | [3] | |
| Skeletal Muscle KATP | 10 (blocks) | Reconstituted in bilayers | [5] | |
| Tolbutamide | Kir6.2/SUR1 | High affinity | Expressed in Xenopus oocytes | [4] |
| Kir6.2/SUR2A | Low affinity | Expressed in Xenopus oocytes | [4] | |
| Human Atrial KATP | 1325 (EC50) | Cell-attached patch | [6] |
Note: 'k' denotes the dissociation constant. IC50 and Ki values are measures of inhibitory potency, with lower values indicating higher potency.
The data reveals that while glibenclamide generally exhibits high, nanomolar affinity for both SUR1 and SUR2A subtypes, the reported potency of this compound varies significantly across different studies and experimental conditions. Some studies show a slight preference of this compound for SUR1 over SUR2A in the presence of MgADP[1], while others report a roughly 400-fold lower sensitivity for SUR1 compared to SUR2A in whole-cell recordings[2]. This highlights the critical role of the experimental context in determining the apparent specificity of this compound.
Experimental Methodologies
The determination of KATP channel blocker specificity relies on precise and well-controlled experimental protocols. The two primary techniques cited in the referenced studies are patch-clamp electrophysiology and rubidium (Rb+) efflux assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel activity in a single cell.
Protocol Outline:
-
Cell Preparation: Isolated cells (e.g., cardiomyocytes, pancreatic β-cells) or cells heterologously expressing specific KATP channel subtypes (e.g., HEK293, COSm6 cells) are cultured on coverslips.
-
Pipette Fabrication: Glass micropipettes with a tip resistance of 2-8 MΩ are fabricated using a micropipette puller.
-
Pipette Filling: The micropipette is filled with an internal solution mimicking the intracellular environment, which may or may not contain ATP, ADP, and other regulatory molecules.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell.
-
Data Acquisition: The cell is voltage-clamped at a specific membrane potential (e.g., -70 mV). KATP channel currents are elicited by applying a KATP channel opener (e.g., pinacidil for SUR2, diazoxide for SUR1) or by metabolic inhibition.
-
Drug Application: The KATP channel blocker (e.g., this compound, glibenclamide) is applied at various concentrations to the extracellular solution, and the resulting inhibition of the KATP current is measured.
-
Data Analysis: The concentration-response data is fitted to a Hill equation to determine the IC50 value.
Rubidium (Rb+) Efflux Assay
This is a higher-throughput method to assess the activity of potassium channels. Since Rb+ is permeable through K+ channels, its efflux from pre-loaded cells can be used as a surrogate for K+ channel activity.
Protocol Outline:
-
Cell Culture: Cells expressing the KATP channel subtype of interest are grown in multi-well plates.
-
Rb+ Loading: The cells are incubated in a loading buffer containing non-radioactive or radioactive rubidium chloride (e.g., 86Rb+), allowing Rb+ to enter the cells.
-
Washing: The cells are washed to remove extracellular Rb+.
-
Efflux Stimulation: An efflux buffer containing a KATP channel opener is added to activate the channels and initiate Rb+ efflux.
-
Inhibitor Treatment: The KATP channel blocker is added at various concentrations to the efflux buffer.
-
Sample Collection: At specific time points, the supernatant (containing the effluxed Rb+) is collected.
-
Rb+ Quantification: The amount of Rb+ in the supernatant is quantified using atomic absorption spectroscopy (for non-radioactive Rb+) or scintillation counting (for 86Rb+).
-
Data Analysis: The percentage of Rb+ efflux is calculated, and the inhibitory effect of the blocker is determined to calculate the IC50.
Signaling Pathways and Experimental Workflow
The blockade of KATP channels by sulfonylureas and related compounds initiates a cascade of events that alter cellular excitability. The following diagrams illustrate the general signaling pathway and the experimental workflow for assessing blocker specificity.
Figure 1. Simplified signaling pathway of KATP channel blockade.
Figure 2. Workflow for assessing KATP channel blocker specificity.
Conclusion: Is this compound More Specific?
The available evidence does not provide a simple "yes" or "no" answer to whether this compound is a more specific KATP channel blocker than older compounds. While some studies under specific conditions suggest a degree of selectivity for SUR2A-containing channels, other compelling evidence indicates a higher potency for SUR1-containing channels or a general lack of pronounced specificity. The metabolic state of the cell, particularly the presence of MgADP, appears to be a critical determinant of this compound's inhibitory profile.
Compared to glibenclamide, which demonstrates consistently high affinity across both SUR1 and SUR2A subtypes, this compound's potency and selectivity appear more variable and context-dependent. Therefore, researchers using this compound as a "selective" KATP channel blocker should exercise caution and carefully consider the specific KATP channel subtypes and metabolic conditions relevant to their experimental system. Further research with standardized experimental protocols is necessary to definitively delineate the specificity profile of this compound and its potential advantages over older KATP channel blockers.
References
- 1. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioselectivity of the sulphonylurea HMR 1098: studies on native and recombinant cardiac and pancreatic KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of tolbutamide on ATP-sensitive K+ channels from human right atrial cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key HMR 1098 Findings: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HMR 1098 with alternative ATP-sensitive potassium (KATP) channel modulators. The information presented is based on preclinical findings in various animal models and aims to facilitate the design and interpretation of studies in the field of cardiovascular research.
This compound is a selective inhibitor of the sarcolemmal ATP-sensitive potassium (KATP) channel, which has been investigated for its potential cardioprotective effects, particularly in the context of myocardial ischemia. Understanding its performance relative to other KATP channel modulators is crucial for advancing research in this area. This guide compares this compound with glibenclamide, a non-selective KATP channel blocker, and P-1075, a KATP channel opener.
Quantitative Data Summary
The following tables summarize the key quantitative findings for this compound and its comparators across different experimental setups.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay | Animal Model/Cell Line | IC50/EC50 | Reference |
| This compound | SUR2A/Kir6.2 | Whole-cell patch clamp | tsA201 or COS-1 cells | 2.1 ± 0.6 µM (for SUR1), 5.4 ± 0.7 µM (for SUR2A) | [1] |
| SUR1/Kir6.2 | 86Rb+ efflux | COSm6 cells | More effective on SUR1 than SUR2A | [2] | |
| Glibenclamide | KATP channels | Inside-out patch clamp | Rat flexor digitorum brevis muscle | Apparent Ki of 63 nM | [3] |
| SUR1 | Binding assay | Hamster SUR1/rat Kir6.2 | nM affinity | [4][5] | |
| P-1075 | SUR2B-Kir6 | Channel activation | Not specified | 45 nM | [6][7] |
| Mitochondrial KATP channels | Channel opening | Rabbit, Rat heart; Rat brain | 60-90 nM | [8] |
Table 2: In Vivo and Ex Vivo Efficacy in Animal Models of Myocardial Ischemia
| Compound | Animal Model | Key Findings | Dosage | Reference |
| This compound | Canine old myocardial infarction | Significantly improved PES-induced ventricular arrhythmia scores; no change in blood glucose. | 3 mg/kg, i.v. | [9] |
| Glibenclamide | Canine old myocardial infarction | No significant effect on PES-induced arrhythmias; reduced blood glucose. | 1 mg/kg, i.v. | [9] |
| Isolated rat heart (Langendorff) | Reduced coronary flow; attenuated ischemia-induced decrease in LV pressure. | 1 and 10 µM | [10] | |
| Conscious sheep (normal and diabetic) | Deleterious effect on reperfusion-induced arrhythmias and myocardial recovery. | 0.1-0.4 mg/kg | [11] | |
| P-1075 | Isolated rabbit hearts | Markedly reduced infarct size. | 150 nM | [8] |
| Isolated rat hearts (Langendorff) | Depleted phosphocreatine and ATP; induced cardiac contracture. | 5 µM | [12] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following are outlines of key experimental protocols used in the cited studies.
Canine Old Myocardial Infarction Model
This model is used to study arrhythmias in a chronically infarcted heart, which more closely resembles the clinical scenario.
-
Induction of Myocardial Infarction: Adult mongrel dogs are anesthetized, and the left anterior descending coronary artery is ligated to induce a myocardial infarction.
-
Recovery Period: Animals are allowed to recover for a period of 3-5 days.
-
Electrophysiological Study:
-
Animals are re-anesthetized and the heart is exposed.
-
Programmed electrical stimulation (PES) is used to induce ventricular arrhythmias.
-
A scoring system is used to quantify the severity of the arrhythmias.
-
-
Drug Administration: this compound (3 mg/kg) or glibenclamide (1 mg/kg) is administered intravenously, and the PES protocol is repeated.
-
Data Analysis: Arrhythmia scores and hemodynamic parameters are compared before and after drug administration. Blood glucose and plasma insulin levels are also monitored.
Isolated Langendorff-Perfused Rat Heart Model
This ex vivo model allows for the study of cardiac function and metabolism in the absence of systemic influences.
-
Heart Isolation: Male Wistar rats are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The hearts are retrogradely perfused through the aorta with a Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.
-
Ischemia-Reperfusion Protocol:
-
After a stabilization period, global ischemia is induced by stopping the perfusion for a defined period (e.g., 25-40 minutes).
-
Reperfusion is initiated by restoring the flow for a subsequent period (e.g., 30-120 minutes).
-
-
Drug Treatment: The compound of interest (e.g., glibenclamide, P-1075) is added to the perfusion buffer before, during, or after ischemia.
-
Functional and Metabolic Measurements: Left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored. Myocardial metabolites (e.g., ATP, phosphocreatine) can be measured using techniques like 31P NMR spectroscopy.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the activity of ion channels in isolated cells.
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., mouse, rat) or cell lines (e.g., COSm6, tsA201) are transfected with the KATP channel subunits of interest.
-
Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane to form a high-resistance seal.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held constant, and the currents flowing through the ion channels are recorded.
-
Drug Application: The drug of interest is applied to the cell via the perfusion system, and its effect on the KATP channel current is measured to determine parameters like IC50.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound and KATP channel modulation.
Caption: Signaling pathway of sarcolemmal KATP channels during ischemia and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating cardioprotective agents in animal models of ischemia.
References
- 1. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Analysis of the Inhibitory Effect of Glibenclamide on KATP Channels of Mammalian Skeletal Muscle | Semantic Scholar [semanticscholar.org]
- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 5. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. P1075 opens mitochondrial K(ATP) channels and generates reactive oxygen species resulting in cardioprotection of rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the sarcolemmal K(ATP) channel blocker HMR1098 on arrhythmias induced by programmed electrical stimulation in canine old myocardial infarction model: comparison with glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of glibenclamide on ventricular arrhythmias and cardiac function in ischaemia and reperfusion in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glibenclamide action on myocardial function and arrhythmia incidence in the healthy and diabetic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of K(ATP) channel openers, P-1075, pinacidil, and diazoxide, on energetics and contractile function in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
HMR 1098: A Comparative Analysis of Efficacy Against Second-Generation Sulfonylureas
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of HMR 1098 with established second-generation sulfonylureas. The content is supported by experimental data to facilitate informed decisions in drug development and research.
Introduction
This compound, the sodium salt of HMR 1883, is a KATP channel blocker that has been investigated for its potential therapeutic effects. Like second-generation sulfonylureas such as glibenclamide (glyburide), glipizide, and glimepiride, this compound exerts its primary action on the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. The closure of these channels initiates a cascade of events leading to insulin secretion. This guide evaluates the available preclinical data on the efficacy of this compound in relation to these widely used antidiabetic agents.
Mechanism of Action: Targeting the Pancreatic β-Cell KATP Channel
The primary mechanism of action for both this compound and second-generation sulfonylureas involves the inhibition of the KATP channel in pancreatic β-cells. This channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.
Under normoglycemic conditions, these channels are open, allowing potassium ion efflux and maintaining a hyperpolarized state of the cell membrane, which prevents insulin release. Following a rise in blood glucose, intracellular ATP levels increase, leading to the closure of KATP channels. This causes membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.
This compound and second-generation sulfonylureas pharmacologically induce this same pathway by binding to the SUR1 subunit of the KATP channel, leading to its closure and subsequent insulin secretion, independent of a rise in intracellular ATP.
Comparative Efficacy of this compound
Direct, head-to-head clinical studies comparing the glucose-lowering efficacy of this compound with second-generation sulfonylureas are not available in the public domain. However, preclinical studies provide valuable insights into its activity.
In Vivo Glucose-Lowering and Insulin-Secreting Effects of this compound
A study by Zhang et al. (2011) investigated the in vivo effects of this compound on blood glucose and insulin levels in mice. The results demonstrated a dose-dependent hypoglycemic and insulinotropic effect, confirming its action on pancreatic β-cell KATP channels.[1][2]
| Dose of this compound (mg/kg, i.p.) | Change in Blood Glucose (%) | Plasma Insulin (ng/mL) |
| 0 (Vehicle) | 0 | ~1.5 |
| 1 | ~ -20 | ~2.5 |
| 10 | ~ -40 | ~4.0 |
| 100 | ~ -50 | ~5.5 |
| Data adapted from Zhang et al., J Mol Cell Cardiol, 2011.[1][2] |
These findings indicate that this compound is effective in lowering blood glucose and stimulating insulin secretion in a preclinical model of diabetes. The authors noted that this effect is consistent with the known mechanism of sulfonylureas like glibenclamide.[1][2]
Binding Affinity for Sulfonylurea Receptors
A key determinant of a sulfonylurea's potency and tissue selectivity is its binding affinity for the different SUR isoforms. SUR1 is predominantly found in pancreatic β-cells, while SUR2A is the primary isoform in cardiac muscle, and SUR2B is found in smooth muscle. A study by Kramer et al. (2000) compared the binding affinities of HMR 1883 (the parent compound of this compound) and glibenclamide to the different SUR subtypes.[3]
| Compound | SUR1 (Pancreatic) Ki (nM) | SUR2A (Cardiac) Ki (µM) | SUR2B (Smooth Muscle) Ki (µM) |
| HMR 1883 | 63,000 | 14 | 44 |
| Glibenclamide | 1.5 | 0.5 | 2.8 |
| Data adapted from Kramer et al., Br J Pharmacol, 2000.[3] |
The data reveals that HMR 1883 has a significantly lower affinity for the pancreatic SUR1 receptor compared to glibenclamide, suggesting it may be less potent in stimulating insulin secretion. Conversely, HMR 1883 shows a degree of selectivity for SUR2A over SUR1, a profile distinct from that of glibenclamide.[3]
Efficacy of Second-Generation Sulfonylureas: An Overview
Second-generation sulfonylureas are well-established oral hypoglycemic agents with proven efficacy in managing type 2 diabetes.
-
Glibenclamide (Glyburide): Known for its high potency and long duration of action. It effectively lowers blood glucose levels but carries a higher risk of hypoglycemia compared to other sulfonylureas.
-
Glipizide: Has a shorter duration of action and is generally associated with a lower risk of hypoglycemia compared to glibenclamide, particularly in its extended-release formulation.
-
Glimepiride: Offers a once-daily dosing regimen and is reported to have a lower risk of hypoglycemia than glibenclamide. Some studies suggest it may have a more favorable cardiovascular safety profile, though this remains a topic of research.
Experimental Protocols
In Vivo Glucose and Insulin Measurements (adapted from Zhang et al., 2011)[1][2]
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Drug Administration: this compound was dissolved in saline and administered via intraperitoneal (i.p.) injection at doses of 1, 10, and 100 mg/kg. The control group received a saline vehicle.
-
Blood Glucose Measurement: Blood glucose levels were measured from tail vein blood using a standard glucometer at baseline and at various time points post-injection.
-
Plasma Insulin Measurement: Blood samples were collected at specified time points into EDTA-coated tubes. Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma insulin concentrations were determined using a commercially available ELISA kit.
Radioligand Binding Assay for SUR Affinity (adapted from Kramer et al., 2000)[3]
-
Membrane Preparation: Membranes from cells expressing recombinant SUR1, SUR2A, or SUR2B were prepared.
-
Binding Assay:
-
For SUR1, membranes were incubated with [3H]glibenclamide and varying concentrations of the test compound (HMR 1883 or glibenclamide) in the presence of 1 mM MgATP.
-
For SUR2A and SUR2B, membranes were incubated with a radiolabeled KATP channel opener (e.g., [3H]P1075) and varying concentrations of the test compound in the presence of 1 mM MgATP.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) was determined. The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.
Conclusion
The available preclinical data indicate that this compound is an active KATP channel blocker with in vivo efficacy in lowering blood glucose and stimulating insulin secretion. However, its significantly lower binding affinity for the pancreatic SUR1 receptor compared to glibenclamide suggests it may be a less potent insulin secretagogue. The distinct SUR subtype selectivity profile of this compound, with a preference for SUR2A over SUR1, differentiates it from traditional second-generation sulfonylureas and may have implications for its overall pharmacological profile, including potential cardiovascular effects. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound in the context of existing second-generation sulfonylureas.
References
- 1. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal K ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the sulfonylthiourea HMR 1833 with sulfonylurea receptors and recombinant ATP-sensitive K(+) channels: comparison with glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Review of HMR 1098's Selectivity and Specificity in the Literature
For Researchers, Scientists, and Drug Development Professionals
HMR 1098, a sulphonylurea derivative, has been a subject of extensive research as a pharmacological tool to investigate the physiological and pathophysiological roles of ATP-sensitive potassium (KATP) channels. Its purported selectivity for the cardiac sarcolemmal KATP channel subtype (SUR2A/Kir6.2) has positioned it as a key agent in cardiovascular research, particularly in studies of ischemic preconditioning and arrhythmia. However, a critical examination of the literature reveals a complex and at times contradictory profile of this compound's selectivity and specificity. This guide provides an objective comparison of this compound with other KATP channel modulators, supported by experimental data, to aid researchers in the critical evaluation and selection of appropriate pharmacological tools.
Comparative Analysis of KATP Channel Inhibitors
The selectivity of this compound for different KATP channel subtypes is a crucial factor in the interpretation of experimental results. The table below summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other commonly used KATP channel inhibitors against the two major channel subtypes: SUR1/Kir6.2 (predominantly found in pancreatic β-cells and atrial myocytes) and SUR2A/Kir6.2 (the primary ventricular myocyte subtype).
| Compound | Target KATP Subtype | Reported IC50 Values (µM) | Experimental System | Reference(s) |
| This compound | SUR2A/Kir6.2 | 0.88 - 2.08 | Native ventricular myocytes, recombinant channels (whole-cell, inside-out patch) | [1] |
| SUR1/Kir6.2 | 2.1 - 860 | Recombinant channels, INS-1 β-cells (whole-cell, inside-out patch, 86Rb+ efflux) | [1][2] | |
| Glibenclamide | SUR2A/Kir6.2 | ~0.027 | Recombinant channels | [3] |
| SUR1/Kir6.2 | ~0.004 | Recombinant channels | [3] | |
| 5-Hydroxydecanoate (5-HD) | mitoKATP | 45 - 75 | Isolated mitochondria | |
| sarcKATP (SUR2A/Kir6.2) | ~30 (in the presence of ATP) | Native sarcolemmal channels (inside-out patch) | [1][4] |
Note: IC50 values can vary depending on the experimental conditions (e.g., whole-cell vs. inside-out patch clamp, presence of nucleotides like ATP and ADP).
The data presented above highlights the ongoing debate regarding this compound's selectivity. While some studies report a significant selectivity for SUR2A over SUR1, with ratios ranging from 400 to 800-fold, other research suggests a much lower degree of selectivity or even a preference for SUR1 under certain conditions.[1][3][5] For instance, in the presence of MgATP and MgADP, which mimics a more physiological intracellular environment, this compound has been shown to inhibit SUR1-containing channels more effectively.[3][5] This metabolic state-dependency of this compound's action is a critical consideration for in vivo and cellular studies.
In contrast, glibenclamide is a non-selective KATP channel blocker, potently inhibiting both SUR1 and SUR2A subtypes in the nanomolar range.[3] 5-Hydroxydecanoate (5-HD) is often cited as a selective inhibitor of mitochondrial KATP (mitoKATP) channels; however, evidence suggests it can also inhibit sarcolemmal KATP channels, particularly in the presence of ATP.[1][4]
KATP Channel Openers: A Brief Comparison
For a comprehensive understanding, it is also useful to consider KATP channel openers. Diazoxide is a well-known opener with a preference for SUR1-containing channels, while P-1075 is a potent activator of SUR2-containing channels.[6] The selectivity of these openers provides a valuable counterpoint to the inhibitory actions of compounds like this compound.
| Compound | Target KATP Subtype | Reported EC50 Values (µM) | Experimental System | Reference(s) |
| Diazoxide | SUR1/Kir6.2 | 31 | Recombinant channels (HEK293 cells) | [6] |
| SUR2A/Kir6.2 | No significant activation | Recombinant channels (Xenopus oocytes) | [6] | |
| P-1075 | SUR2B/Kir6.2 | 0.045 | Recombinant channels | |
| Native surface KATP | 2.5 - 13 | Rabbit ventricular myocytes, recombinant channels (HEK cells) | [7] |
Experimental Protocols
The determination of a compound's selectivity and specificity relies on robust experimental methodologies. The two most common techniques employed in the cited literature are patch-clamp electrophysiology and rubidium (86Rb+) efflux assays.
Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel activity in real-time.
Objective: To measure the inhibitory effect of this compound and other compounds on KATP channel currents in isolated cells or excised membrane patches.
Methodology:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue, or cell lines (e.g., HEK293, COSm6) are transiently transfected with cDNAs encoding the desired Kir6.x and SURx subunits.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ. The pipette solution contains a high concentration of potassium to set the potassium equilibrium potential near 0 mV.
-
Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette tip and the cell membrane.
-
Recording Configurations:
-
Whole-Cell: The membrane patch under the pipette is ruptured, allowing for the recording of currents from the entire cell membrane. The intracellular solution is controlled by the pipette solution. Test compounds are applied to the extracellular solution.
-
Inside-Out Patch: A small patch of the membrane is excised from the cell, with the intracellular face of the membrane exposed to the bath solution. This configuration is ideal for studying the direct effects of intracellularly applied drugs and nucleotides.
-
-
Data Acquisition and Analysis: KATP channels are typically activated using a KATP channel opener (e.g., pinacidil, diazoxide) or by metabolic inhibition. The inhibitory effect of the test compound is then measured at various concentrations to determine the IC50 value. Currents are recorded using an amplifier, digitized, and analyzed using specialized software. The dose-response relationship is typically fitted with the Hill equation to calculate the IC50.
86Rb+ Efflux Assay
This biochemical assay provides a measure of KATP channel activity by tracking the movement of the K+ surrogate, radioactive rubidium (86Rb+).
Objective: To indirectly measure the activity of KATP channels by quantifying the rate of 86Rb+ efflux from cells.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., COSm6) are cultured and transfected with the KATP channel subunits of interest.
-
86Rb+ Loading: Cells are incubated in a medium containing 86RbCl for several hours to allow for the uptake of the radioactive tracer.
-
Efflux Measurement:
-
The 86Rb+-loaded cells are washed to remove extracellular radioactivity.
-
The efflux of 86Rb+ is initiated by replacing the wash solution with a test solution containing a KATP channel opener to activate the channels.
-
Aliquots of the extracellular solution are collected at specific time points.
-
At the end of the experiment, the remaining intracellular 86Rb+ is extracted by lysing the cells.
-
-
Data Analysis: The radioactivity in the collected aliquots and the cell lysate is measured using a scintillation counter. The rate of 86Rb+ efflux is calculated and used to determine the effect of inhibitors or activators on channel function.
Visualizing KATP Channel Pharmacology
To better understand the targets of this compound and its alternatives, the following diagrams illustrate the subunit composition of the major KATP channel subtypes and a typical experimental workflow.
Caption: Subunit composition of major KATP channel subtypes and inhibitor targets.
Caption: Generalized workflow for assessing KATP channel inhibitor selectivity.
Conclusion
The selectivity of this compound for SUR2A-containing KATP channels is not absolute and appears to be highly dependent on the experimental conditions, particularly the intracellular nucleotide concentrations. While it can be a valuable tool for studying cardiac KATP channels, researchers must be cautious in interpreting their results and should consider the potential for off-target effects on SUR1-containing channels. For studies requiring a non-selective KATP channel blockade, glibenclamide remains a reliable choice. The selection of the appropriate pharmacological agent should be guided by a thorough understanding of its properties and the specific aims of the research. This guide serves as a starting point for such a critical evaluation.
References
- 1. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is not an SUR isotype specific inhibitor of heterologous or sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and selective activation of the pancreatic beta-cell type K(ATP) channel by two novel diazoxide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardioselectivity of the sulphonylurea HMR 1098: studies on native and recombinant cardiac and pancreatic KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of HMR 1098: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of HMR 1098, ensuring compliance and minimizing risk.
This compound, a potent and selective blocker of the sarcolemmal ATP-sensitive K+ (sarcKATP) channel, requires careful handling and disposal due to its biological activity. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a fundamental aspect of a culture of safety within the laboratory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder form. In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in accordance with federal, state, and local environmental control regulations. As a general principle, chemical waste should not be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Any material contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), should be considered chemical waste.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from incompatible materials.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical. The container should have a secure, tight-fitting lid.
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (261717-22-0), and an indication of the hazards (e.g., "Toxic," "Biologically Active"). Include the accumulation start date.
Step 3: Storage of Waste
-
Designated Storage Area: Store the sealed waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.
-
Storage Conditions: this compound is a powder that is soluble in water and DMSO.[1] It should be stored in a dry, cool place.
Step 4: Arranging for Disposal
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary resource for arranging the final disposal of chemical waste. They will provide specific instructions and schedule a pickup.
-
Licensed Waste Hauler: The EHS office will coordinate with a licensed hazardous waste disposal company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 261717-22-0 | [1] |
| Molecular Formula | C₁₉H₂₁ClN₃NaO₅S₂ | [1] |
| Molecular Weight | 493.96 g/mol | [1] |
| Form | Powder | |
| Color | White to beige | |
| Solubility | Soluble in water and DMSO | [1] |
| Storage Temperature | 2-8°C |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting our planet. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Essential Safety and Operational Guide for Handling HMR 1098
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with HMR 1098. It includes detailed operational and disposal plans, offering step-by-step procedural guidance for safe handling in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The substance may cause mechanical irritation to the eyes, skin, and respiratory system.[1]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Must be worn to prevent eye irritation. If splashing is possible, use goggles or a face shield.[2] |
| Hand Protection | Protective Gloves | Chemically resistant gloves should be worn to prevent skin contact.[2] |
| Body Protection | Lab Coat/Coveralls | Wear a lab coat or other protective clothing to prevent skin contact.[2] |
| Respiratory | NIOSH-approved Respirator | Use a NIOSH-approved respirator as needed to mitigate exposure to dust.[1] |
General Handling Precautions:
-
Avoid creating dust.[1]
-
Take precautionary measures against static discharges.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Wash hands and face thoroughly before eating, drinking, or applying cosmetics.[2]
-
Store in a dry place in a closed container.[2]
Emergency and First-Aid Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
| Exposure Route | First-Aid Procedure |
| Inhalation | If dust is inhaled, move the individual to fresh air. If difficulties occur, seek medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and water. If irritation develops, seek medical attention. Remove contaminated clothing.[1] |
| Eye Contact | Immediately flush the affected eyes with running water for at least 15 minutes, holding the eyelids open. If irritation persists, seek medical advice or attention.[1][2] |
| Ingestion | Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Immediate medical attention is required.[1] |
Spill Response: In case of a spill, mix the material with sand or vermiculite, transfer it to a suitable container, and arrange for disposal by approved specialists.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage:
-
Segregate this compound waste from non-hazardous waste. If mixed, the entire mixture must be treated as hazardous.
-
Store waste in approved, properly labeled containers in a designated and secure area.
-
The storage area should be separate from non-hazardous materials, have an impermeable floor with good drainage, be well-ventilated, and protected from the elements.
Collection and Transportation:
-
Establish a routine collection plan to prevent the accumulation of waste.
-
Ensure all containers are properly labeled before being picked up for disposal.
-
Use a licensed and approved hazardous waste hauler for transportation to a designated disposal facility.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
